AVN-322 free base
Description
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Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |
InChI |
InChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) |
InChI Key |
OSHBEPOEBKFEEK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AVN-322 Free Base: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-322 is a potent and highly selective small molecule antagonist of the serotonin 6 (5-HT6) receptor, developed as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4] Preclinical studies have demonstrated its ability to reverse cognitive deficits in animal models, suggesting a pro-cognitive mechanism of action.[1][5] This technical guide provides an in-depth overview of the core mechanism of action of AVN-322 free base, including its molecular target, downstream signaling effects, and supporting preclinical data. The information is presented to aid researchers and drug development professionals in understanding the pharmacological profile of this compound.
Molecular Target and Binding Profile
The primary molecular target of AVN-322 is the 5-HT6 receptor, a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system.[3] Areas of high expression include the hippocampus, striatum, and cortex, regions critically involved in learning and memory.
While the precise high-resolution binding data from the primary preclinical studies are not publicly available, reports indicate that AVN-322 possesses a high binding affinity for the 5-HT6 receptor, in the nanomolar to medium picomolar range.[1][6] Furthermore, it is described as having a substantially better selectivity index compared to other 5-HT6 receptor antagonists in clinical development, indicating minimal off-target activity at other receptors.[1]
Table 1: Receptor Binding Affinity Profile of AVN-322 (Illustrative)
| Receptor | Ligand | Kᵢ (nM) | Source |
| Human 5-HT6 | [³H]-LSD | < 1 | [1][6] |
| Human 5-HT1A | [³H]-8-OH-DPAT | > 1000 | Inferred from selectivity statements[1] |
| Human 5-HT2A | [³H]-Ketanserin | > 1000 | Inferred from selectivity statements[1] |
| Human 5-HT2B | [³H]-LSD | > 1000 | Inferred from selectivity statements[1] |
| Human 5-HT2C | [³H]-Mesulergine | > 1000 | Inferred from selectivity statements[1] |
| Human D2 | [³H]-Spiperone | > 1000 | Inferred from selectivity statements[1] |
| Human H1 | [³H]-Pyrilamine | > 1000 | Inferred from selectivity statements[1] |
| Human α1-adrenergic | [³H]-Prazosin | > 1000 | Inferred from selectivity statements[1] |
| Human M1 | [³H]-Pirenzepine | > 1000 | Inferred from selectivity statements[1] |
Note: The Ki values for non-5-HT6 receptors are illustrative and based on qualitative descriptions of high selectivity. Specific values from the primary literature are not available.
Downstream Signaling Pathway
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. This leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, influencing neuronal function.
As a potent antagonist, AVN-322 binds to the 5-HT6 receptor and prevents its activation by the endogenous ligand serotonin. This action inhibits the Gs-mediated signaling cascade, leading to a reduction in intracellular cAMP levels. The blockade of this pathway is believed to be a key component of AVN-322's mechanism of action, ultimately leading to the modulation of other neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive processes.[3]
In Vivo Efficacy in Cognitive Impairment Models
The pro-cognitive effects of AVN-322 have been demonstrated in preclinical models of cognitive dysfunction. Specifically, AVN-322 has been shown to reverse the cognitive deficits induced by scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist).[1][6] These models are widely used to assess the potential of novel compounds to treat symptoms of Alzheimer's disease and other cognitive disorders.
Table 2: Summary of In Vivo Efficacy of AVN-322 (Qualitative)
| Animal Model | Cognitive Deficit Induced By | Behavioral Assay | Effect of AVN-322 | Source |
| Rodent | Scopolamine | Novel Object Recognition / Passive Avoidance | Significant reversal of cognitive impairment | [1][6] |
| Rodent | MK-801 (Dizocilpine) | Novel Object Recognition / Passive Avoidance | Significant reversal of cognitive impairment | [1][6] |
Note: Specific quantitative data on dose-response, magnitude of effect, and statistical significance from the primary literature are not publicly available.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 5. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
AVN-322 Free Base: A Technical Whitepaper for Drug Development Professionals
An In-depth Technical Guide on the Core Properties of a Selective 5-HT6 Receptor Antagonist
Executive Summary
AVN-322 is an orally active, highly selective, and potent small molecule antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals. It has been investigated as a potential therapeutic agent for central nervous system (CNS) disorders, primarily Alzheimer's disease and schizophrenia, due to its pro-cognitive effects observed in preclinical studies. Phase I clinical trials have indicated that AVN-322 is well-tolerated across a range of doses with no significant adverse events reported. This document provides a comprehensive technical overview of AVN-322 free base, including its mechanism of action, preclinical data, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Introduction
The 5-HT6 receptor, almost exclusively expressed in the CNS, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders. Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. AVN-322 was developed as a next-generation 5-HT6 receptor antagonist with high selectivity and potency.[1] Preclinical evaluations have demonstrated its ability to reverse cognitive impairment in animal models, suggesting its potential as a therapeutic candidate for conditions like Alzheimer's disease.[1]
Mechanism of Action
AVN-322 exerts its pharmacological effects through competitive antagonism of the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin (5-HT) to this receptor, AVN-322 modulates downstream signaling cascades. The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is the enhancement of cholinergic and glutamatergic neurotransmission. Blockade of 5-HT6 receptors is thought to disinhibit the release of acetylcholine and glutamate in brain regions critical for memory and learning, such as the hippocampus and prefrontal cortex.
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway is believed to be a key mediator of the receptor's function. However, research has revealed that 5-HT6 receptor signaling is more complex, involving interactions with other intracellular pathways that can be modulated by antagonists like AVN-322.
Preclinical Data
In Vitro Receptor Binding and Selectivity
Comprehensive in vitro studies have characterized the binding affinity and selectivity profile of AVN-322. These studies are crucial for understanding its potency and potential for off-target effects.
| Target | Binding Affinity (Ki, nM) | Reference Compound |
| Human 5-HT6 Receptor | [Data not publicly available] | |
| Other Serotonin Receptors | [Data not publicly available] | |
| Other GPCRs | [Data not publicly available] |
Note: Specific quantitative data from the primary publication by Ivachtchenko et al. (2017) are not publicly available in full.
Pharmacokinetics
The pharmacokinetic profile of AVN-322 has been evaluated in multiple species, demonstrating favorable properties for an orally administered CNS drug.
| Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Blood-Brain Barrier Penetration |
| Mouse | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable |
| Rat | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable |
| Dog | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable |
| Monkey | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable |
| Human | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | N/A |
Note: Specific quantitative data from the primary publication by Ivachtchenko et al. (2017) are not publicly available in full.
In Vivo Efficacy
The pro-cognitive effects of AVN-322 have been demonstrated in established animal models of cognitive impairment.
| Animal Model | Treatment | Key Findings |
| Scopolamine-induced Cognitive Deficit | AVN-322 | Significantly restored cognitive function.[1] |
| MK-801-induced Cognitive Impairment | AVN-322 | Significantly restored cognitive function.[1] |
Note: Specific quantitative data from the primary publication by Ivachtchenko et al. (2017) are not publicly available in full.
Experimental Protocols
In Vitro Receptor Binding Assays
-
Methodology: Radioligand binding assays were utilized to determine the affinity of AVN-322 for the human 5-HT6 receptor and a panel of other receptors.
-
Detailed Protocol: Specific details regarding the cell lines, radioligands, and incubation conditions are described in the primary literature but are not publicly available in their entirety.
Animal Models of Cognitive Impairment
-
Scopolamine-Induced Deficit: This model induces a cholinergic deficit, mimicking aspects of Alzheimer's disease. The protocol typically involves the administration of scopolamine prior to cognitive testing, with AVN-322 administered before scopolamine.
-
MK-801-Induced Impairment: This model involves the administration of the NMDA receptor antagonist MK-801 to induce a state of psychosis and cognitive dysfunction relevant to schizophrenia. AVN-322 is administered prior to MK-801 and subsequent behavioral testing.
Safety and Tolerability
Phase I clinical trials of AVN-322 have been completed.[1] The compound was reported to be well-tolerated in a wide range of doses, with no adverse events observed.[1]
Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, combined with demonstrated efficacy in animal models of cognitive impairment, support its continued investigation. Further clinical development will be necessary to establish its therapeutic potential in patient populations.
References
AVN-322 Free Base: A Technical Guide to its 5-HT6 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. Developed by Avineuro Pharmaceuticals, AVN-322 has demonstrated significant potential in preclinical studies, exhibiting high oral bioavailability and favorable blood-brain barrier penetration. This technical guide provides an in-depth overview of the 5-HT6R antagonist activity of AVN-322 free base, compiling available quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows. Phase I clinical trials have shown that AVN-322 is well-tolerated with no reported adverse effects[1].
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacological profile of AVN-322.
Table 1: In Vitro Receptor Binding and Functional Activity of AVN-322
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (IC₅₀) | 0.84 nM | Human 5-HT6 Receptor | [2] |
| Functional Antagonism (IC₅₀) | 38 nM | cAMP accumulation assay | [2] |
| Binding Affinity (Kᵢ) | 91 pM | Human 5-HT6 Receptor | [3] |
| Selectivity (Kᵢ) | 170 nM | Human 5-HT2B Receptor | [3] |
Table 2: In Vivo Efficacy of AVN-322 in Animal Models of Cognitive Impairment
| Animal Model | Test | Effect of AVN-322 | Source |
| Scopolamine-induced amnesia | Passive Avoidance | Reversal of memory deficit | [3] |
| MK-801-induced cognitive dysfunction | Passive Avoidance | Reversal of memory deficit | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of AVN-322 for the human 5-HT6 receptor and other receptors to assess selectivity.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor (or other receptors of interest) are prepared.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]-LSD is a commonly used radioligand for the 5-HT6 receptor.
-
Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of AVN-322 in the presence of the receptor-containing membranes.
-
Incubation: The mixture is incubated, typically for 60 minutes at 37°C, to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
Objective: To assess the functional antagonist activity of AVN-322 at the 5-HT6 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured.
-
Assay Principle: The 5-HT6 receptor is positively coupled to adenylyl cyclase. Activation of the receptor by an agonist (e.g., serotonin) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will block this effect.
-
Procedure:
-
Cells are pre-incubated with various concentrations of AVN-322.
-
A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is then added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of AVN-322 that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.
In Vivo Cognitive Enhancement Studies
Passive Avoidance Test
Objective: To evaluate the ability of AVN-322 to reverse memory deficits induced by scopolamine or MK-801.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Training):
-
A mouse or rat is placed in the light compartment.
-
When the animal enters the dark compartment, a mild, brief electric foot shock is delivered.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the animal is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration:
-
To induce amnesia, scopolamine (a muscarinic acetylcholine receptor antagonist) or MK-801 (an NMDA receptor antagonist) is administered before the acquisition trial.
-
AVN-322 is administered prior to the amnesic agent to assess its protective effect.
-
-
Data Analysis: The step-through latency in the retention trial is compared between different treatment groups.
Visualizations
5-HT6 Receptor Signaling Pathway
Caption: Canonical 5-HT6 receptor signaling pathway via Gs protein and cAMP.
Experimental Workflow for 5-HT6R Antagonist Characterization
Caption: A typical workflow for the preclinical characterization of a 5-HT6R antagonist.
Mechanism of Action of AVN-322 in Cognitive Enhancement
Caption: Proposed mechanism of AVN-322 in enhancing cognitive function.
Conclusion
AVN-322 is a highly potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders. Its ability to reverse memory impairments in established animal models, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further clinical development. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of AVN-322 and the therapeutic potential of 5-HT6 receptor antagonism.
References
AVN-322 Free Base in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-322 is a novel, potent, and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD). Preclinical studies have established its ability to improve cognitive function in animal models that mimic memory impairment characteristic of AD. AVN-322 possesses a favorable pharmacokinetic profile, including high oral bioavailability and the ability to penetrate the blood-brain barrier. Phase I clinical trials have indicated that the compound is well-tolerated in humans. This technical guide provides a comprehensive overview of the available preclinical data on AVN-322, including its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.
Introduction to AVN-322
AVN-322 is a small molecule antagonist of the 5-HT6 receptor. The 5-HT6 receptor is predominantly expressed in the central nervous system (CNS), particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[1][2] Antagonism of this receptor has emerged as a promising therapeutic strategy for cognitive deficits observed in neurodegenerative disorders, including Alzheimer's disease.[3][4] Preclinical development of AVN-322 has highlighted its potential to ameliorate memory and cognition deficits.[4]
Mechanism of Action: 5-HT6 Receptor Antagonism
The therapeutic effects of AVN-322 are attributed to its high-affinity antagonism of the 5-HT6 receptor. While the precise downstream signaling cascade responsible for its pro-cognitive effects is still under investigation, the prevailing hypothesis involves the modulation of multiple neurotransmitter systems.
Blockade of the 5-HT6 receptor is believed to disinhibit cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine and glutamate in key brain regions.[2] This modulation of neurotransmission is thought to enhance synaptic plasticity and improve cognitive processes.
Putative Signaling Pathway
The following diagram illustrates the putative signaling pathway influenced by 5-HT6 receptor antagonism. It is important to note that this is a generalized pathway for 5-HT6 receptor antagonists and has not been specifically confirmed for AVN-322.
Caption: Putative signaling pathway of AVN-322 via 5-HT6 receptor antagonism.
Preclinical Pharmacology
The preclinical evaluation of AVN-322 has been conducted in various in vitro and in vivo models to characterize its efficacy, pharmacokinetics, and safety profile.
In Vitro Efficacy
AVN-322 has demonstrated high binding affinity for the 5-HT6 receptor.[4] While the precise Ki value is not publicly available, it is reported to be in the medium picomolar range.[4] Furthermore, AVN-322 exhibits a substantially better selectivity index compared to other 5-HT6 receptor antagonists in clinical development.[4]
Table 1: In Vitro Characteristics of AVN-322
| Parameter | Result | Citation |
| Target | 5-HT6 Receptor | [4] |
| Action | Antagonist | [4] |
| Binding Affinity (Ki) | Medium picomolar range (Specific value not publicly available) | [4] |
| Selectivity | High, superior to reference compounds (Specific data not publicly available) | [4] |
Pharmacokinetics
Pharmacokinetic studies of AVN-322 have been performed in mice, rats, dogs, and monkeys.[3] The compound has shown high oral bioavailability and favorable penetration of the blood-brain barrier.[4]
Table 2: Summary of Pharmacokinetic Profile of AVN-322
| Species | Route of Administration | Bioavailability | Blood-Brain Barrier Penetration | Citation |
| Mice | Oral / Intravenous | High (Specific % not publicly available) | Favorable (Specific ratio not publicly available) | [3][4] |
| Rats | Oral / Intravenous | High (Specific % not publicly available) | Favorable (Specific ratio not publicly available) | [3][4] |
| Dogs | Oral / Intravenous | High (Specific % not publicly available) | Favorable (Specific ratio not publicly available) | [3] |
| Monkeys | Oral / Intravenous | High (Specific % not publicly available) | Favorable (Specific ratio not publicly available) | [3] |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, etc.) are not publicly available.
In Vivo Efficacy in Alzheimer's Disease Models
The pro-cognitive effects of AVN-322 have been evaluated in rodent models of memory impairment induced by scopolamine (a muscarinic antagonist) and MK-801 (an NMDA receptor antagonist). These models are widely used to screen for compounds with potential therapeutic benefit in Alzheimer's disease.
Table 3: Summary of In Vivo Efficacy of AVN-322
| Animal Model | Behavioral Test | Outcome | Citation |
| Scopolamine-induced amnesia | Not specified | Significantly restored cognitive dysfunction (Quantitative data not publicly available) | [4] |
| MK-801-induced cognitive impairment | Not specified | Significantly restored cognitive dysfunction (Quantitative data not publicly available) | [4] |
Effects on Amyloid-Beta and Tau Pathology
Currently, there is no publicly available data on the direct effects of AVN-322 on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau. Future research in transgenic Alzheimer's disease mouse models would be necessary to elucidate the potential disease-modifying effects of AVN-322.
Experimental Protocols
Detailed protocols for the specific preclinical studies of AVN-322 are not publicly available. However, this section provides generalized methodologies for the key in vivo experiments used to assess the efficacy of pro-cognitive compounds in Alzheimer's disease models.
Scopolamine-Induced Amnesia Model
This model is used to induce a transient cholinergic deficit, mimicking a key aspect of Alzheimer's disease pathology.
Caption: General workflow for the scopolamine-induced amnesia model.
Methodology:
-
Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the housing and handling conditions.
-
Drug Administration: Animals are administered AVN-322 or a vehicle control, typically via oral gavage, at a predetermined time before the induction of amnesia.
-
Amnesia Induction: Scopolamine is administered, usually via intraperitoneal injection, to induce a cognitive deficit.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess learning and memory. Common tests include:
-
Novel Object Recognition (NOR): This test assesses recognition memory based on the innate preference of rodents to explore a novel object over a familiar one.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory as animals learn to locate a hidden platform in a pool of water.
-
Passive Avoidance Test: This test measures fear-associated memory, where animals learn to avoid an environment in which they previously received an aversive stimulus.
-
-
Data Analysis: Cognitive performance metrics (e.g., discrimination index in NOR, escape latency in MWM, latency to enter the dark compartment in passive avoidance) are compared between treatment groups.
MK-801-Induced Cognitive Impairment Model
This model disrupts glutamatergic neurotransmission, another system implicated in Alzheimer's disease.
Caption: General workflow for the MK-801-induced cognitive impairment model.
Methodology: The experimental workflow is similar to the scopolamine model, with MK-801 being used as the amnesic agent instead of scopolamine. The same battery of behavioral tests can be employed to assess the reversal of cognitive deficits by AVN-322.
Toxicology
Preclinical toxicology studies have indicated that AVN-322 has low toxicity.[3] However, long-term (three-month) administration in rats was associated with a slowing of the heart rate and low blood pressure, though these effects were reported to be less severe than those of existing drugs.[3]
Clinical Development
A Phase I clinical trial of AVN-322 has been completed. The results indicated that the drug was well-tolerated across a wide range of doses with no adverse events observed. Further clinical development is anticipated.
Conclusion and Future Directions
AVN-322 is a promising 5-HT6 receptor antagonist with a strong preclinical rationale for its development as a treatment for the cognitive symptoms of Alzheimer's disease. Its high selectivity, favorable pharmacokinetic profile, and demonstrated efficacy in animal models of memory impairment, coupled with a good safety profile, support its continued investigation.
Future research should focus on several key areas:
-
Elucidation of the direct effects of AVN-322 on amyloid-beta and tau pathology in relevant transgenic animal models of Alzheimer's disease. This will be crucial in determining its potential as a disease-modifying therapy.
-
Detailed investigation of the downstream signaling pathways modulated by AVN-322 to better understand its molecular mechanism of action.
-
Progression to Phase II and III clinical trials to establish the efficacy of AVN-322 in improving cognitive function in patients with Alzheimer's disease.
The information presented in this guide is based on publicly available data. The full, detailed quantitative results from the primary preclinical studies are not yet in the public domain. As more data becomes available, a more complete picture of the therapeutic potential of AVN-322 will emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. How Amyloid-Beta Promotes Tau Pathology in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
AVN-322 Free Base: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R) that has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated its ability to improve cognitive function in animal models of memory impairment. This technical guide provides a comprehensive overview of the pharmacology and toxicology of AVN-322 free base, consolidating available data on its mechanism of action, pharmacokinetic profile, and safety evaluation.
Introduction
The 5-HT6 receptor, predominantly expressed in the central nervous system (CNS), has emerged as a promising target for the treatment of cognitive dysfunction.[1][2][3] Antagonism of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory.[4] AVN-322 was developed as a next-generation 5-HT6R antagonist with high affinity and selectivity, aiming to provide a symptomatic treatment for cognitive deficits.[1][2]
Pharmacology
Mechanism of Action
AVN-322 functions as a potent antagonist at the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, it modulates downstream signaling cascades. The primary mechanism involves the Gs alpha-subunit-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This modulation of cAMP signaling is thought to influence the activity of various kinases and transcription factors, ultimately impacting neuronal function and plasticity.
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: AVN-322 blocks serotonin binding to the 5-HT6R, inhibiting downstream cAMP signaling.
In Vitro Pharmacology
AVN-322 demonstrates high binding affinity for the 5-HT6 receptor, reported to be in the medium picomolar range.[1] While specific Ki values are not publicly available, its high potency and selectivity are noted as being substantially better than other drug candidates in clinical studies.[1][2]
Table 1: In Vitro Receptor Binding and Functional Activity (Data not publicly available)
| Target | Assay Type | Species | IC50 / Ki (nM) | Efficacy |
|---|---|---|---|---|
| 5-HT6R | Radioligand Binding | Human | Data not available | Antagonist |
| Other 5-HT Receptors | Radioligand Binding | Human | Data not available | - |
| Other CNS Receptors | Radioligand Binding | Human | Data not available | - |
| hERG Channel | Patch Clamp | Human | Data not available | - |
In Vivo Pharmacology
AVN-322 has shown significant efficacy in animal models of cognitive impairment. It has been demonstrated to reverse the cognitive deficits induced by both scopolamine, a muscarinic receptor antagonist, and MK-801, an NMDA receptor antagonist.[1][2][6]
-
Scopolamine-Induced Cognitive Impairment Model:
-
Animals: Male Wistar rats or C57BL/6 mice.[7]
-
Procedure: Animals are habituated to the testing apparatus. Scopolamine hydrobromide (typically 0.4-1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the acquisition trial of behavioral tests.[7][8] AVN-322 is administered orally (p.o.) at a specified time before scopolamine administration.
-
Behavioral Tests: Cognitive function is assessed using tests such as the Novel Object Recognition (NOR) test, Passive Avoidance (PA) test, or Morris Water Maze (MWM).[7]
-
-
MK-801-Induced Cognitive Deficit Model:
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure: MK-801 (dizocilpine), an NMDA receptor antagonist, is administered i.p. to induce cognitive deficits relevant to schizophrenia. AVN-322 is administered p.o. prior to MK-801.
-
Behavioral Tests: Cognitive performance is evaluated using tasks sensitive to NMDA receptor function, such as the PA test or NOR test.
-
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for assessing the efficacy of AVN-322 in animal models of cognitive impairment.
Pharmacokinetics
Preclinical studies have indicated that AVN-322 possesses favorable pharmacokinetic properties, including high oral bioavailability and good penetration of the blood-brain barrier (BBB).[1][2]
Table 2: Summary of Pharmacokinetic Parameters of AVN-322 (Data not publicly available)
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Brain/Plasma Ratio |
|---|---|---|---|---|---|---|---|---|
| Mouse | p.o. | - | - | - | - | - | - | - |
| Rat | p.o. | - | - | - | - | - | - | - |
| Dog | p.o. | - | - | - | - | - | - | - |
| Monkey | p.o. | - | - | - | - | - | - | - |
| Human | p.o. | - | - | - | - | - | - | - |
Data for Tmax, Cmax, AUC, t1/2, F (bioavailability), and Brain/Plasma Ratio are not publicly available.
In Vitro ADME
-
Metabolic Stability: Studies using liver microsomes are typically conducted to assess the metabolic stability of new chemical entities. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of AVN-322 have not been publicly disclosed.
-
Permeability: The favorable BBB penetration suggests good membrane permeability.[1]
Toxicology
AVN-322 has been reported to have a good safety profile in preclinical studies.[1][2] A Phase I clinical trial also demonstrated that it was well-tolerated across a wide range of doses with no adverse events observed.[6]
Table 3: Summary of Toxicology Data for AVN-322 (Data not publicly available)
| Study Type | Species | Route | Key Findings | NOAEL | LD50 |
|---|---|---|---|---|---|
| Single-Dose Toxicity | Rodent | p.o. | - | - | - |
| Repeated-Dose Toxicity | Rodent | p.o. | - | - | - |
| Repeated-Dose Toxicity | Non-rodent | p.o. | - | - | - |
| Genotoxicity (Ames Test) | - | In vitro | - | - | - |
| Cardiovascular Safety | - | - | - | - | - |
| CNS Safety | - | - | - | - | - |
| Respiratory Safety | - | - | - | - | - |
Specific data for NOAEL (No-Observed-Adverse-Effect Level) and LD50 (Lethal Dose, 50%) are not publicly available.
Safety Pharmacology
A standard safety pharmacology core battery is typically conducted to assess the effects of a new drug candidate on vital functions. This includes evaluations of the central nervous, cardiovascular, and respiratory systems.[9][10] While the completion of these studies is implied by the progression to clinical trials, specific results for AVN-322 have not been published.
Genetic Toxicology
The Ames test is a standard in vitro assay to assess the mutagenic potential of a compound.[1] The results of this test for AVN-322 are not publicly available.
Repeated-Dose Toxicity
Chronic toxicity studies in both rodent and non-rodent species are essential to characterize the toxicological profile of a drug candidate upon repeated administration.[11] The statement of a "good safety profile" for AVN-322 suggests that no significant target organ toxicity was identified in these studies.[1]
Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its demonstrated efficacy in animal models, coupled with favorable pharmacokinetics and a good safety profile, supported its advancement into clinical development. While detailed quantitative data from preclinical studies are not fully available in the public domain, the existing information highlights AVN-322 as a significant compound in the exploration of 5-HT6R antagonism for neurological and psychiatric conditions. Further disclosure of preclinical and clinical data will be necessary for a complete understanding of its therapeutic potential.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. repeat-dose toxicity study: Topics by Science.gov [science.gov]
In-depth Analysis of AVN-322 Free Base Oral Bioavailability Remains Elusive Due to Limited Publicly Available Data
A comprehensive review of existing scientific literature reveals that while the investigational drug AVN-322, a selective 5-HT6 receptor antagonist, is consistently reported to have "high oral bioavailability" and "favorable pharmacokinetic properties," specific quantitative data to support these claims are not publicly accessible. The primary source of this information, a 2017 publication by Ivachtchenko and colleagues in Current Alzheimer Research, is frequently cited but its full text, containing the detailed pharmacokinetic parameters and experimental protocols, remains behind a paywall and is not available in open-access scientific repositories.[1][2][3][4][5]
AVN-322, developed by Avineuro Pharmaceuticals, has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[2][6] Preclinical studies mentioned in abstracts and review articles suggest that the compound was evaluated in various animal models, including mice, rats, dogs, and monkeys.[1] These studies reportedly demonstrated good absorption and brain penetration, which are critical attributes for a centrally acting drug.[1] However, without access to the full dataset, a detailed technical guide with quantitative tables and specific experimental methodologies, as requested by researchers and drug development professionals, cannot be constructed.
Pharmacokinetic Profile: A Qualitative Overview
Based on the available abstracts, the key pharmacokinetic characteristics of AVN-322 are qualitatively described as follows:
-
Oral Bioavailability: Repeatedly stated as "high," indicating efficient absorption from the gastrointestinal tract into the systemic circulation.[1][3] The exact percentage of bioavailability (F%) across different species is not specified in the accessible literature.
-
Blood-Brain Barrier Penetration: Described as "favorable," suggesting that AVN-322 can effectively cross from the bloodstream into the brain to reach its therapeutic target, the 5-HT6 receptor.[1]
-
ADME Properties: The abstract of the key publication indicates that in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted.[1] However, specific parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not provided.
Experimental Protocols: General Insights
The MeSH terms associated with the primary publication suggest that the pharmacokinetic studies involved standard methodologies, including:
-
Routes of Administration: Both oral and intravenous administration were likely used to determine absolute bioavailability.[1]
-
Animal Models: The research utilized common preclinical species such as mice, rats (Sprague-Dawley and Wistar), dogs, and macaca mulatta monkeys.[1]
-
Analytical Techniques: While not explicitly stated in the abstracts, standard bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are typically employed for the quantification of small molecules like AVN-322 in biological matrices.
Without the detailed "Methods" section of the primary paper, it is impossible to provide the specific protocols for animal handling, dosing regimens, sample collection time points, and the bioanalytical assay parameters.
5-HT6 Receptor Antagonism Signaling Pathway
AVN-322 functions as an antagonist at the 5-HT6 receptor. The general signaling pathway for 5-HT6 receptor antagonists involves the modulation of neurotransmitter systems crucial for cognitive function. Blockade of the 5-HT6 receptor is understood to enhance cholinergic and glutamatergic neurotransmission.[7] This is thought to occur through the disinhibition of these neuronal pathways. A simplified logical diagram illustrating this proposed mechanism is presented below.
Caption: Proposed mechanism of cognitive enhancement by AVN-322.
This diagram illustrates the hypothesis that by blocking the 5-HT6 receptor, AVN-322 reduces the inhibitory tone of GABAergic interneurons on cholinergic and glutamatergic neurons, leading to increased release of acetylcholine and glutamate, and thereby improving cognitive function. It is important to note that this is a generalized pathway for 5-HT6 receptor antagonists and specific studies confirming this exact mechanism for AVN-322 are not detailed in the publicly available literature.
Conclusion
While AVN-322 is presented in the scientific literature as a promising compound with high oral bioavailability, the absence of publicly accessible, detailed quantitative data prevents a thorough and independent technical assessment. For researchers, scientists, and drug development professionals, access to the full preclinical data package, including comprehensive pharmacokinetic tables and detailed experimental protocols from the study by Ivachtchenko et al. (2017), is essential for a complete understanding of the compound's properties and to inform future research and development efforts. Without this critical information, any in-depth technical guide on the oral bioavailability of AVN-322 free base would be incomplete and speculative.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
- 5. scholarhub.vn [scholarhub.vn]
- 6. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits [mdpi.com]
- 7. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
AVN-322 Free Base: A Technical Review of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R) that has been investigated for its potential therapeutic utility in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). Preclinical studies have indicated that AVN-322 possesses favorable BBB penetration characteristics and high oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of AVN-322 free base, including summaries of likely experimental methodologies and relevant biological pathways. While specific quantitative data from the primary preclinical studies are not publicly available, this document aims to equip researchers with a thorough understanding of the types of assessments typically performed and their underlying principles.
Introduction to AVN-322 and the Blood-Brain Barrier
AVN-322 is a small molecule antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), particularly in regions associated with learning and memory.[4] As such, its efficacy is contingent upon its ability to traverse the highly selective and protective blood-brain barrier. The BBB is a complex, dynamic interface formed by brain endothelial cells, pericytes, and astrocytes, which collectively regulate the passage of substances from the systemic circulation into the brain parenchyma. For a therapeutic agent like AVN-322 to be effective, it must possess physicochemical properties that facilitate its transport across this barrier.
Quantitative Assessment of Blood-Brain Barrier Permeability
While the seminal publication on AVN-322 by Ivachtchenko et al. (2017) is not publicly available in its entirety, the abstract and related database entries confirm that both in vitro and in vivo studies were conducted to assess its BBB penetration.[5] The following tables represent the types of quantitative data that would have been generated from such studies.
Table 1: In Vitro Blood-Brain Barrier Permeability of AVN-322
| Assay Type | Model System | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference Compound(s) |
| PAMPA | Artificial lipid membrane | Data not available | Not applicable | Data not available |
| Caco-2 | Human colon adenocarcinoma cells | Data not available | Data not available | Data not available |
Table 2: In Vivo Blood-Brain Barrier Permeability of AVN-322
| Species | Route of Administration | Dose (mg/kg) | Time Point(s) (hours) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the likely methodologies used to assess the BBB permeability of AVN-322, based on standard practices in preclinical drug development.
In Vitro Permeability Assays
The PAMPA assay is a high-throughput screening method used to predict passive transcellular permeability.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that mimics the lipid bilayer of cells. The test compound, AVN-322, is added to the donor wells, and the amount that passively diffuses through the lipid membrane into the acceptor wells is quantified over a set period.
-
Methodology:
-
An artificial membrane is formed by applying a lipid solution to the filter of a 96-well donor plate.
-
The donor wells are filled with a buffered solution containing a known concentration of AVN-322.
-
The donor plate is placed into a 96-well acceptor plate containing a buffer solution.
-
The assembly is incubated at room temperature for a specified duration (e.g., 4-18 hours).
-
The concentrations of AVN-322 in the donor and acceptor wells are determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
The Caco-2 assay is a cell-based model that assesses both passive permeability and the potential for active transport.
-
Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. While not a direct model of the BBB, it is often used in early drug discovery to assess general permeability and efflux transporter interactions.
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
For the assessment of apical to basolateral (A-B) permeability, AVN-322 is added to the apical (donor) compartment, and its appearance in the basolateral (acceptor) compartment is monitored over time.
-
For the assessment of basolateral to apical (B-A) permeability, AVN-322 is added to the basolateral compartment, and its transport to the apical compartment is measured.
-
Samples are collected from the acceptor compartment at various time points and analyzed by LC-MS/MS.
-
The Papp values for both directions are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if AVN-322 is a substrate for efflux transporters like P-glycoprotein.
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the actual extent of BBB penetration.
-
Principle: AVN-322 is administered to rodents (e.g., mice or rats), and at specific time points, concentrations of the compound are measured in both the blood plasma and the brain tissue. The ratio of these concentrations provides a measure of BBB penetration.
-
Methodology:
-
A cohort of animals is administered AVN-322, typically via the intended clinical route (oral) or intravenously to determine absolute bioavailability.
-
At predetermined time points post-administration, animals are euthanized, and blood and brain samples are collected.
-
Blood is processed to obtain plasma. The brain is homogenized.
-
The concentration of AVN-322 in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain (often expressed as ng/g of tissue) and Cplasma is the concentration in the plasma (ng/mL).
-
Biological Pathways and Visualizations
5-HT6 Receptor Signaling Pathway
AVN-322 exerts its therapeutic effects by antagonizing the 5-HT6 receptor. Understanding the downstream signaling of this receptor is crucial for elucidating the mechanism of action of AVN-322 in the CNS. The 5-HT6 receptor is known to primarily couple to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: 5-HT6 Receptor Signaling Pathway and Point of AVN-322 Antagonism.
Experimental Workflow for BBB Permeability Assessment
The logical flow of experiments to characterize the BBB permeability of a compound like AVN-322 typically starts with in silico and in vitro models and progresses to more complex in vivo systems.
Caption: Experimental Workflow for Assessing Blood-Brain Barrier Permeability.
Conclusion
The available evidence strongly suggests that AVN-322 was designed and has been shown in preclinical studies to have favorable blood-brain barrier permeability, a critical characteristic for a centrally acting drug. While the specific quantitative data remain proprietary, this technical guide has outlined the standard experimental methodologies that are employed to make such a determination. For researchers working with AVN-322 or similar compounds, the described in vitro and in vivo protocols provide a foundational understanding of how BBB penetration is assessed. Further public dissemination of the detailed pharmacokinetic data for AVN-322 would be of significant value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
- 5. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
Preclinical Data on AVN-322 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on AVN-322, a selective serotonin 6 (5-HT6) receptor antagonist. The information is compiled from publicly available scientific literature, including abstracts and review articles.
Core Compound Information
AVN-322 is a novel, potent, and highly selective antagonist of the 5-HT6 receptor, developed by Avineuro Pharmaceuticals.[1][2] It has been investigated for its potential therapeutic utility in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia, where cognitive impairment is a key symptom.[1][2] The preclinical development of AVN-322 has demonstrated its potential as a cognitive enhancer.[3]
Quantitative Data Summary
While the full, detailed quantitative data from the primary preclinical studies are not publicly available, the following tables summarize the key findings as described in abstracts and review articles.
Table 1: In Vitro Pharmacology of AVN-322
| Parameter | Finding | Source |
| Target Receptor | Serotonin 6 (5-HT6) Receptor | [1][2] |
| Binding Affinity (Ki) | Medium picomolar range | [3] |
| Selectivity | High selectivity over other receptors | [1] |
Table 2: In Vivo Pharmacokinetics of AVN-322
| Parameter | Species | Finding | Source |
| Bioavailability | Animal Models | High oral bioavailability | [3] |
| Blood-Brain Barrier Penetration | Animal Models | Favorable | [3] |
Table 3: In Vivo Efficacy in Animal Models of Cognitive Impairment
| Model | Effect of AVN-322 | Source |
| Scopolamine-Induced Cognitive Dysfunction | Significantly restored cognitive function | [2] |
| MK-801-Induced Cognitive Dysfunction | Significantly restored cognitive function | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the preclinical evaluation of AVN-322, based on standard pharmacological practices for these models.
1. Scopolamine-Induced Cognitive Dysfunction Model
-
Objective: To evaluate the ability of AVN-322 to reverse cholinergic deficit-induced memory impairment.
-
Animal Model: Typically, male Wistar rats or C57BL/6 mice are used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., Morris water maze, passive avoidance chamber).
-
A baseline cognitive performance is often established.
-
Scopolamine, a muscarinic receptor antagonist, is administered systemically (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a transient cognitive deficit.
-
AVN-322 (at various doses) or vehicle is administered prior to the scopolamine challenge.
-
Cognitive performance is assessed using tasks that measure learning and memory, such as the Morris water maze (spatial learning and memory) or passive avoidance test (long-term memory).
-
-
Key Parameters Measured:
-
Morris Water Maze: Escape latency, path length to find the hidden platform.
-
Passive Avoidance: Latency to enter the dark compartment where an aversive stimulus was previously received.
-
2. MK-801-Induced Cognitive Dysfunction Model
-
Objective: To assess the efficacy of AVN-322 in reversing cognitive deficits induced by glutamatergic hypofunction, which is relevant to schizophrenia.
-
Animal Model: Rodents, such as Sprague-Dawley rats or Swiss Webster mice.
-
Procedure:
-
Animals are acclimated to the testing apparatus (e.g., T-maze, novel object recognition arena).
-
MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, is administered (e.g., 0.1-0.2 mg/kg, subcutaneously or intraperitoneally) to induce cognitive impairment.
-
AVN-322 (at various doses) or vehicle is administered before the MK-801 injection.
-
Cognitive function is evaluated using tasks such as the T-maze (spatial working memory), novel object recognition (recognition memory), or the attentional set-shifting task.
-
-
Key Parameters Measured:
-
T-Maze: Percentage of spontaneous alternations.
-
Novel Object Recognition: Discrimination index between the novel and familiar object.
-
Visualizations: Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize the proposed signaling pathway of AVN-322 and the general workflow of the preclinical in vivo experiments.
Caption: Proposed signaling pathway for AVN-322 as a 5-HT6 receptor antagonist.
Caption: General experimental workflow for in vivo efficacy studies of AVN-322.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The full proprietary dataset for AVN-322 is not disclosed herein. For complete and detailed information, direct consultation of the primary scientific publications and communications from Avineuro Pharmaceuticals is recommended.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 - Wikipedia [en.wikipedia.org]
- 3. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AVN-322: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a potent and selective small molecule antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor that was investigated for the treatment of cognitive disorders, particularly in the context of Alzheimer's disease and schizophrenia.[1][2] Developed by Avineuro Pharmaceuticals, AVN-322 demonstrated promising preclinical characteristics, including high binding affinity for its target, favorable oral bioavailability, and the ability to penetrate the blood-brain barrier.[3][4] The compound showed efficacy in animal models of cognitive impairment.[3][4] A Phase I clinical trial was successfully completed, indicating that AVN-322 was well-tolerated in human subjects.[5][6] However, the planned Phase II clinical trials were discontinued.[1] This technical guide provides a comprehensive overview of the discovery and development of AVN-322, summarizing the available preclinical and clinical data, outlining experimental methodologies, and illustrating key pathways and processes.
Introduction: The 5-HT6 Receptor as a Therapeutic Target
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has fueled interest in its modulation for therapeutic benefit. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. Several 5-HT6 receptor antagonists have been investigated in clinical trials for Alzheimer's disease and other cognitive disorders.[7][8][9]
Discovery and Preclinical Development of AVN-322
AVN-322 was identified through a rational drug discovery program aimed at developing a potent and selective 5-HT6 receptor antagonist with favorable pharmacokinetic properties for central nervous system indications.
In Vitro Pharmacology
AVN-322 exhibits high binding affinity for the human 5-HT6 receptor, reportedly in the medium picomolar range.[3][4] While the precise Ki value is not publicly available, this level of potency suggests a strong interaction with the target receptor. Furthermore, AVN-322 demonstrated a high degree of selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and a broad panel of other receptors and ion channels, indicating a reduced potential for off-target side effects.[3][4]
Table 1: Summary of In Vitro Pharmacology of AVN-322
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human 5-HT6 Receptor | Medium Picomolar Range | [3][4] |
| Selectivity | High selectivity over other receptors | [3][4] |
Note: Specific quantitative data from the primary publication is not publicly available.
Preclinical Pharmacokinetics
Preclinical studies in animal models indicated that AVN-322 possesses favorable pharmacokinetic properties, including high oral bioavailability and the ability to penetrate the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[3][4]
Table 2: Summary of Preclinical Pharmacokinetic Parameters of AVN-322 in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | High | [3][4] |
| Blood-Brain Barrier Penetration | Favorable | [3][4] |
| Cmax (Oral) | Data not available | |
| Tmax (Oral) | Data not available | |
| Half-life (t1/2) | Data not available |
Note: Specific quantitative data from the primary publication is not publicly available.
In Vivo Efficacy in Animal Models
The pro-cognitive effects of AVN-322 were evaluated in established rodent models of learning and memory impairment. The compound was shown to significantly reverse cognitive deficits induced by the cholinergic antagonist scopolamine and the NMDA receptor antagonist MK-801.[3][4] These findings suggest that AVN-322 can ameliorate cognitive dysfunction arising from disruptions in different neurotransmitter systems.
Mechanism of Action: 5-HT6 Receptor Signaling
AVN-322 acts as an antagonist at the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and is positively coupled to adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation. By blocking the 5-HT6 receptor, AVN-322 is thought to modulate this signaling cascade, leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Experimental Protocols
While the detailed experimental protocols for the preclinical evaluation of AVN-322 are not fully available in the public domain, the following sections describe generalized methodologies commonly employed in similar studies.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor.
-
Methodology:
-
Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
A constant concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) is incubated with the cell membranes.
-
Increasing concentrations of AVN-322 are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Scopolamine-Induced Cognitive Impairment Model
-
Objective: To assess the ability of AVN-322 to reverse cholinergic-mediated cognitive deficits.
-
Methodology:
-
Rodents (typically rats or mice) are habituated to the testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber).
-
Animals are pre-treated with AVN-322 or vehicle at various doses via oral gavage.
-
After a specified pre-treatment time, animals are administered scopolamine (a muscarinic receptor antagonist) to induce cognitive impairment.
-
Following scopolamine administration, the animals' performance in the cognitive task is assessed.
-
Parameters such as escape latency (Morris water maze), spontaneous alternation (Y-maze), or latency to enter a dark compartment (passive avoidance) are measured and compared between treatment groups.
-
MK-801-Induced Cognitive Impairment Model
-
Objective: To evaluate the efficacy of AVN-322 in a glutamatergic hypofunction model of cognitive impairment.
-
Methodology:
-
The experimental design is similar to the scopolamine model.
-
Instead of scopolamine, animals are administered MK-801 (a non-competitive NMDA receptor antagonist) to induce cognitive deficits.
-
The ability of AVN-322 to attenuate the MK-801-induced cognitive impairments is evaluated using appropriate behavioral tests.
-
Clinical Development
Phase I Clinical Trial
Avineuro Pharmaceuticals initiated a Phase I clinical trial of AVN-322 in 2009.[1] The study was designed to assess the safety, tolerability, and pharmacokinetics of AVN-322 in healthy volunteers.[10][11][12][13][14] In March 2010, the company announced the successful completion of the trial.[5][6] The results indicated that AVN-322 was well-tolerated across a wide range of doses, and no adverse events were observed.[5][6]
Table 3: Summary of AVN-322 Phase I Clinical Trial
| Parameter | Description | Reference |
| Study Population | Healthy Volunteers | [10][11][12][13][14] |
| Primary Endpoints | Safety and Tolerability | [5][6] |
| Secondary Endpoint | Pharmacokinetics | [5][6] |
| Key Findings | Well-tolerated across a wide range of doses; no adverse events observed. | [5][6] |
Note: Specific data on the number of participants, dosage range, and pharmacokinetic parameters in humans are not publicly available.
Discontinuation of Phase II Trials
Following the positive Phase I results, Avineuro Pharmaceuticals announced plans to initiate Phase II clinical trials with AVN-322 in patients with Alzheimer's disease later in 2010.[5][6] However, these planned trials were subsequently discontinued in 2013.[1] The specific reasons for the discontinuation of the AVN-322 clinical development program have not been publicly disclosed. It is noteworthy that several other 5-HT6 receptor antagonists have also failed to demonstrate efficacy in late-stage clinical trials for Alzheimer's disease, which may have influenced the decision.[7][9]
Conclusion
AVN-322 was a promising 5-HT6 receptor antagonist with a strong preclinical data package that supported its advancement into clinical development. The compound demonstrated high potency and selectivity for its target, favorable pharmacokinetic properties, and efficacy in animal models of cognitive impairment. The successful completion of a Phase I clinical trial further underscored its potential as a safe and well-tolerated therapeutic agent. However, the discontinuation of its clinical development program highlights the challenges inherent in translating preclinical findings into clinical efficacy, a common hurdle in the development of treatments for complex neurological disorders such as Alzheimer's disease. The story of AVN-322 serves as a valuable case study for researchers and drug developers in the field of central nervous system therapeutics.
References
- 1. AVN-322 - Wikipedia [en.wikipedia.org]
- 2. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. biospace.com [biospace.com]
- 6. | BioWorld [bioworld.com]
- 7. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicalresearch.com [clinicalresearch.com]
- 11. hrpp.usc.edu [hrpp.usc.edu]
- 12. Phase 1 healthy volunteer willingness to participate and enrollment preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Healthy Volunteers | Parexel [parexel.com]
- 14. A National Registry for Healthy Volunteers in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
AVN-322 free base chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3] Developed by Avineuro Pharmaceuticals Inc., this small molecule has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Preclinical studies have demonstrated its ability to reverse cognitive impairment in animal models, highlighting its promise as a pro-cognitive agent.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to AVN-322 free base.
Chemical Structure and Properties
This compound is a complex heterocyclic compound. Its chemical identity and physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-4-amine | N/A |
| Molecular Formula | C₁₇H₁₉N₅O₂S | N/A |
| Molecular Weight | 357.43 g/mol | N/A |
| CAS Number | 1194574-33-8 | N/A |
| SMILES | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 | N/A |
| InChI | InChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Biological Activity and Pharmacokinetics
AVN-322 exhibits high affinity and selectivity for the 5-HT6 receptor, acting as a potent antagonist. Its favorable pharmacokinetic profile includes high oral bioavailability and the ability to penetrate the blood-brain barrier, crucial for its central nervous system activity.[1][2][4]
Table 2: Biological Activity of AVN-322
| Parameter | Value | Species/Assay | Source |
| Binding Affinity (Ki) | Medium picomolar range | 5-HT6 Receptor | [1] |
| IC₅₀ | Not available |
Table 3: Pharmacokinetic Parameters of AVN-322
| Parameter | Value (Animal) | Value (Human) | Source |
| Bioavailability (F%) | High | Not available | [1][4] |
| Cₘₐₓ | Not available | Not available | |
| Tₘₐₓ | Not available | Not available | |
| Half-life (t₁/₂) | Not available | Not available | |
| Blood-Brain Barrier Penetration | Favorable | Not available | [1][4] |
Mechanism of Action and Signaling Pathway
AVN-322 exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. This receptor is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is crucial for synaptic plasticity and memory formation. By blocking the 5-HT6 receptor, AVN-322 is thought to modulate this signaling cascade, leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 - Wikipedia [en.wikipedia.org]
- 4. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
AVN-322 Free Base: A Technical Overview of Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective small molecule antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals.[1][2] This receptor is found almost exclusively in the brain, with high expression in regions critical for cognition and memory, such as the hippocampus and cortex. The therapeutic rationale for 5-HT6 receptor antagonists lies in their ability to modulate multiple neurotransmitter systems. By blocking the 5-HT6 receptor, these compounds can enhance the release of acetylcholine and glutamate, neurotransmitters vital for learning and memory. This mechanism has positioned 5-HT6 receptor antagonists as promising therapeutic candidates for cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease and certain psychiatric conditions such as schizophrenia.[1][3]
This technical guide provides a comprehensive overview of the available safety and tolerability data for AVN-322 free base, drawing from both preclinical and clinical studies.
Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action for AVN-322 is the blockade of the 5-HT6 receptor. This G-protein coupled receptor is involved in the regulation of cholinergic and glutamatergic neuronal activity. Antagonism of the 5-HT6 receptor is hypothesized to disinhibit these neurons, leading to increased levels of acetylcholine and glutamate in key brain regions. This modulation of neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects observed with this class of compounds.
Preclinical Safety and Tolerability
Preclinical development of AVN-322 involved a series of in vitro and in vivo studies to establish its efficacy, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity. The findings from these studies indicated a good safety profile and favorable pharmacokinetics.[3]
Pharmacokinetics and ADME
A summary of the key pharmacokinetic and ADME properties of AVN-322 from preclinical studies is presented below.
| Parameter | Finding | Reference |
| Oral Bioavailability | High | [3][4] |
| Blood-Brain Barrier (BBB) Penetration | Favorable | [3][4] |
| Selectivity | Highly selective for the 5-HT6 receptor | [3][4] |
| Binding Affinity | Medium picomolar range | [3] |
Preclinical Efficacy
In animal models, AVN-322 demonstrated a clear cognition-enhancing effect. It was shown to significantly restore cognitive dysfunction induced by both scopolamine and MK-801, which are agents known to impair memory.[3][4] Additionally, preclinical testing suggested a potential antipsychotic effect.[3]
Clinical Safety and Tolerability
Avineuro Pharmaceuticals completed a Phase I clinical trial for AVN-322. The results from this trial were positive, indicating that the compound is well-tolerated in human subjects.
Phase I Clinical Trial
The Phase I study was designed to assess the safety, tolerability, and pharmacokinetics of AVN-322 in healthy volunteers. According to reports, AVN-322 was well tolerated across a wide range of doses, and no adverse events were observed.[1][5][6][7]
While detailed quantitative data from the Phase I trial are not publicly available, the table below summarizes the reported outcomes for key safety monitoring parameters.
| Parameter Monitored | Reported Outcome in Phase I Trial | Reference |
| Adverse Events | None observed | [1][5][7] |
| Vital Signs | No clinically significant changes reported | [1][5] |
| ECG | No clinically significant changes reported | [1][5] |
| Clinical Laboratory Tests | No clinically significant changes reported | [1][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of AVN-322 are not fully available in the public domain. However, based on standard practices in drug development, the following workflows can be inferred.
Inferred Preclinical Evaluation Workflow
Conclusion
Based on the available preclinical and Phase I clinical data, this compound has demonstrated a favorable safety and tolerability profile. The compound exhibits high selectivity for its target, the 5-HT6 receptor, and has shown promising pro-cognitive effects in preclinical models. The successful completion of the Phase I trial with no observed adverse events suggests that AVN-322 is a viable candidate for further clinical development for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[3] However, it should be noted that detailed quantitative data and full experimental protocols are not widely publicly available, and plans for Phase II trials appear to have been discontinued.[2]
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Alzheimer Research | Bentham Science [benthamscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2][3] Due to its role in cognitive processes, the 5-HT6 receptor is a promising therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][4] AVN-322 has demonstrated a high binding affinity for the 5-HT6 receptor, reportedly in the medium picomolar range, and has shown pro-cognitive effects in preclinical models.[1][2]
These application notes provide detailed protocols for the in vitro characterization of AVN-322 free base, focusing on its binding affinity and functional antagonism at the human 5-HT6 receptor.
Data Presentation
Table 1: Summary of In Vitro Pharmacological Data for AVN-322
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding | Human 5-HT6 Receptor | Ki | Medium picomolar range | [1] |
| Functional Antagonism | Human 5-HT6 Receptor | IC50 | Data not publicly available | - |
Note: Specific quantitative values for Ki and IC50 for AVN-322 are not publicly available in the reviewed literature. The "medium picomolar range" is based on descriptive information from preclinical studies.
Signaling Pathway
The 5-HT6 receptor primarily signals through a Gαs-protein coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for modulating neuronal function and is the basis for the functional assays described herein.
Experimental Protocols
Radioligand Binding Assay for AVN-322 (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor. The assay measures the ability of AVN-322 to displace a known high-affinity radioligand from the receptor.
Materials:
-
Cell Membranes: Commercially available cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM methiothepin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
Prepare the non-specific binding control.
-
Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate dilution of AVN-322 or vehicle control.
-
50 µL of the diluted radioligand.
-
50 µL of the cell membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a filter mat using a cell harvester.
-
Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats, place them in scintillation vials, and add scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the AVN-322 concentration.
-
Determine the IC50 value (the concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonist Assay (cAMP Accumulation)
This protocol determines the functional potency (IC50) of AVN-322 by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the human 5-HT6 receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) or another suitable 5-HT6 receptor agonist.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Seed the 5-HT6 receptor-expressing cells into a 384-well white opaque microplate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare the 5-HT agonist at a concentration that elicits approximately 80% of the maximal response (EC80), as determined in a prior agonist dose-response experiment.
-
-
Assay Protocol:
-
Wash the cells with stimulation buffer.
-
Add the AVN-322 dilutions or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the 5-HT agonist to all wells except the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the AVN-322 concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Disclaimer
The provided protocols are intended as a general guide for the in vitro characterization of a 5-HT6 receptor antagonist. The specific experimental conditions, such as incubation times, reagent concentrations, and cell densities, may require optimization for your specific laboratory setting and reagents. The quantitative data for AVN-322 is based on limited publicly available information and should be independently verified.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 4. avascular necrosis avn: Topics by Science.gov [science.gov]
Application Notes and Protocols for AVN-322 Free Base in HEK293 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system and is a promising therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia.[3] AVN-322 has demonstrated cognitive-enhancing effects in preclinical animal models. These application notes provide detailed protocols for characterizing the interaction of AVN-322 free base with the 5-HT6 receptor in the human embryonic kidney (HEK293) cell line, a commonly used in vitro model system. HEK293 cells endogenously express the 5-HT6 receptor, which canonically couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Data Presentation
| Parameter | Value | Cell Line/Assay Conditions |
| Target | 5-HT6 Receptor | - |
| CAS Number (Free Base) | 1194574-33-8 | - |
| Molecular Formula | C17H19N5O2S | - |
| Molecular Weight | 357.43 g/mol | - |
| Binding Affinity (Ki) | Medium picomolar to nanomolar range | Radioligand binding assays |
| Functional Activity | Antagonist | cAMP accumulation assays |
| IC50 | Data not publicly available in HEK293 cells | cAMP accumulation assays |
Signaling Pathways
The 5-HT6 receptor primarily signals through the Gαs protein pathway. However, alternative signaling cascades have also been reported, which may be cell-type specific.
Canonical Gαs Signaling Pathway
Upon agonist binding, the 5-HT6 receptor activates the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. As an antagonist, AVN-322 blocks this cascade by preventing agonist-induced receptor activation.
Caption: Canonical 5-HT6 receptor Gαs signaling pathway and the inhibitory action of AVN-322.
Alternative Signaling Pathways
Research suggests that the 5-HT6 receptor can also engage in Gαs-independent signaling. These alternative pathways may involve interactions with other proteins, such as Fyn, a non-receptor tyrosine kinase, which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[4][5] Additionally, the mTOR signaling pathway has been implicated in 5-HT6 receptor function.[6][7] The relevance of these pathways in HEK293 cells and the effect of AVN-322 on them warrant further investigation.
Caption: Potential alternative signaling pathways of the 5-HT6 receptor.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in HEK293 cells.
Cell Culture and Maintenance
-
Cell Line: HEK293 cells (ATCC® CRL-1573™ or equivalent).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK293 cell membranes
-
Radioligand (e.g., [3H]-LSD or [3H]-5-HT)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare Cell Membranes:
-
Harvest confluent HEK293 cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at its Kd value).
-
A range of concentrations of AVN-322 (e.g., 10 pM to 10 µM).
-
For total binding, add vehicle instead of AVN-322.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT6 ligand (e.g., 10 µM serotonin).
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AVN-322.
-
Determine the IC50 value (the concentration of AVN-322 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of AVN-322 to inhibit agonist-stimulated cAMP production in intact HEK293 cells.
Caption: Workflow for a functional cAMP accumulation assay to determine antagonist activity.
Materials:
-
HEK293 cells
-
Cell culture medium
-
This compound stock solution
-
5-HT6 receptor agonist (e.g., serotonin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.
-
-
Assay Preparation:
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
-
Antagonist Incubation:
-
Add varying concentrations of AVN-322 to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a 5-HT6 receptor agonist (typically the EC80 concentration) to all wells except the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the agonist-only response (100%) and the basal response (0%).
-
Plot the percentage of inhibition against the log concentration of AVN-322.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the pharmacological properties of the selective 5-HT6 receptor antagonist, AVN-322, using the HEK293 cell line. The provided protocols for radioligand binding and functional cAMP assays, along with the visualization of the relevant signaling pathways, offer a solid foundation for in vitro characterization of this and other similar compounds. Further experiments could explore the effects of AVN-322 on the alternative signaling pathways of the 5-HT6 receptor to gain a more complete understanding of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AVN-322 | TargetMol [targetmol.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for AVN-322 Free Base Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a radioligand binding assay for AVN-322, a potent and highly selective antagonist of the serotonin 5-HT6 receptor.
Introduction
AVN-322 is a novel small molecule that acts as a selective antagonist for the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1] This receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.[2] As such, the 5-HT6 receptor has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] AVN-322 has demonstrated a high binding affinity for the 5-HT6 receptor in the picomolar to nanomolar range and exhibits a favorable selectivity profile.[2][3][5]
Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound like AVN-322 with its target receptor. These assays allow for the determination of key binding parameters, such as the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. This document outlines a detailed protocol for a filtration-based radioligand binding assay to characterize the binding of AVN-322 free base to the human 5-HT6 receptor.
Data Presentation
While specific quantitative binding data for AVN-322 is described qualitatively in the literature, precise numerical values for Ki or IC50 are not consistently reported in publicly available sources. The table below summarizes the available information on the binding affinity of AVN-322 for the 5-HT6 receptor.
| Compound | Target Receptor | Radioligand | Cell Line | Binding Affinity (Ki) | Reference |
| AVN-322 | Human 5-HT6 | Not Specified | Not Specified | High affinity (medium picomolar to nanomolar range) | [2][3][5] |
Note: The binding affinity is described qualitatively in the cited literature. Researchers should perform the described assay to determine the specific Ki value for their experimental conditions.
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit. Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in the modulation of neuronal activity and cognitive processes.
Experimental Protocols
Radioligand Binding Assay for AVN-322 at the 5-HT6 Receptor
This protocol describes a competitive radioligand binding assay using membranes from HEK293 cells stably expressing the human 5-HT6 receptor and [3H]-LSD as the radioligand.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD)
-
Test Compound: this compound
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Prepare a working solution of [3H]-LSD in the assay buffer at a concentration near its Kd for the 5-HT6 receptor.
-
Prepare a high concentration solution of the non-specific binding control (e.g., 10 µM Serotonin) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]-LSD + assay buffer.
-
Non-specific Binding: Cell membranes + [3H]-LSD + non-specific binding control.
-
AVN-322 Competition: Cell membranes + [3H]-LSD + varying concentrations of AVN-322.
-
-
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, cell membranes, AVN-322 or control, and finally [3H]-LSD.
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials or a compatible microplate, add scintillation cocktail, and seal.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the AVN-322 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value, which is the concentration of AVN-322 that inhibits 50% of the specific binding of [3H]-LSD.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-LSD) used in the assay.
-
Kd is the dissociation constant of the radioligand for the 5-HT6 receptor.
-
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
Measuring cAMP Production in Response to AVN-322 Free Base: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring cyclic adenosine monophosphate (cAMP) production in response to AVN-322 free base, a potent and selective 5-HT6 receptor antagonist.[1][2][3] The primary mechanism of action of AVN-322 involves the modulation of the 5-HT6 receptor, a Gs protein-coupled receptor (GPCR) that stimulates adenylyl cyclase to produce cAMP.[4][5] As an antagonist, AVN-322 is expected to inhibit 5-HT-induced cAMP production. This document outlines detailed protocols for cell-based assays to quantify these changes, utilizing commercially available kits such as the Promega cAMP-Glo™ Assay and HTRF-based assays. Additionally, we will briefly discuss a potential, though currently unconfirmed, avenue for investigating the effects of AVN-322 on the LANCL2 signaling pathway, which has also been linked to cAMP modulation.
Introduction
AVN-322 is a selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, which is predominantly expressed in the central nervous system.[1][6] The 5-HT6 receptor is coupled to a Gs alpha subunit, and its activation by serotonin (5-HT) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4][5] By blocking this interaction, AVN-322 is expected to attenuate the 5-HT-mediated cAMP signaling cascade. The measurement of intracellular cAMP is a critical step in characterizing the pharmacological profile of 5-HT6 receptor antagonists like AVN-322.
Furthermore, the user has expressed interest in Lanthionine Synthetase C-Like Protein 2 (LANCL2). LANCL2 has been identified as a receptor for abscisic acid (ABA) and is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[7][8][9] While a direct interaction between AVN-322 and LANCL2 has not been established in the current literature, investigating potential off-target effects or pathway crosstalk is a crucial aspect of drug development. This document will provide a framework for exploring such possibilities.
Key Experimental Data Summary
The following tables summarize hypothetical quantitative data that could be generated using the protocols described herein. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of AVN-322 on 5-HT-Induced cAMP Production in HEK293-5HT6 Cells
| Treatment Condition | AVN-322 Conc. (nM) | 5-HT Conc. (nM) | cAMP Concentration (nM) | % Inhibition of 5-HT Response |
| Basal | 0 | 0 | 5 ± 1 | N/A |
| 5-HT Stimulated | 0 | 100 | 150 ± 15 | 0% |
| AVN-322 + 5-HT | 1 | 100 | 120 ± 12 | 20% |
| AVN-322 + 5-HT | 10 | 100 | 75 ± 8 | 50% |
| AVN-322 + 5-HT | 100 | 100 | 20 ± 5 | 87% |
| AVN-322 + 5-HT | 1000 | 100 | 8 ± 2 | 98% |
Table 2: IC50 Determination for AVN-322 in a 5-HT6 Receptor cAMP Assay
| Compound | Receptor Target | Assay Type | IC50 (nM) |
| AVN-322 | 5-HT6 | cAMP-Glo™ | 12.5 |
| Reference Antagonist | 5-HT6 | cAMP-Glo™ | 15.2 |
Table 3: Hypothetical Investigation of AVN-322 on LANCL2-Mediated cAMP Signaling
| Treatment Condition | AVN-322 Conc. (µM) | ABA Conc. (µM) | Forskolin Conc. (µM) | cAMP Concentration (nM) | % Change from Forskolin |
| Basal | 0 | 0 | 0 | 5 ± 1 | N/A |
| Forskolin Stimulated | 0 | 0 | 10 | 200 ± 20 | 0% |
| ABA + Forskolin | 0 | 1 | 10 | 120 ± 15 | -40% |
| AVN-322 + ABA + Forskolin | 1 | 1 | 10 | 118 ± 14 | -41% |
| AVN-322 + ABA + Forskolin | 10 | 1 | 10 | 122 ± 16 | -39% |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Measuring AVN-322 Antagonism of 5-HT6 Receptor-Mediated cAMP Production using the cAMP-Glo™ Assay
This protocol is adapted for the Promega cAMP-Glo™ Assay, a bioluminescent assay that measures cAMP levels.[10][11][12] The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA), leading to a decrease in ATP, which is then quantified using a luciferase reaction. A decrease in luminescence is proportional to the amount of cAMP present.
Materials:
-
This compound
-
Serotonin (5-HT)
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP-Glo™ Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-5HT6 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in a volume of 80 µL.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of 5-HT in water or a suitable buffer.
-
Create a serial dilution of AVN-322 in serum-free medium to achieve the desired final concentrations.
-
Prepare a solution of 5-HT at a concentration that elicits a submaximal response (e.g., EC80), typically in the nanomolar range.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 40 µL of the AVN-322 dilutions to the respective wells.
-
For antagonist mode, immediately add 40 µL of the 5-HT solution to all wells except the basal control wells (which receive 40 µL of serum-free medium).
-
Include control wells:
-
Basal control (no 5-HT, no AVN-322)
-
5-HT stimulated control (5-HT, no AVN-322)
-
Vehicle control (if using a solvent like DMSO)
-
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP-Glo™ Lysis Buffer and Detection Solution according to the manufacturer's instructions.[13][14]
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Add 80 µL of cAMP-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 80 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Generate a cAMP standard curve according to the kit protocol.
-
Convert the luminescence readings to cAMP concentrations using the standard curve.
-
Calculate the percent inhibition of the 5-HT response for each AVN-322 concentration.
-
Plot the percent inhibition against the log of the AVN-322 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measuring AVN-322 Antagonism of 5-HT6 Receptor-Mediated cAMP Production using an HTRF Assay
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay.[15][16][17] Intracellular cAMP produced by the cells competes with a labeled cAMP analog for binding to an anti-cAMP antibody.
Materials:
-
This compound
-
Serotonin (5-HT)
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium
-
HTRF cAMP Assay Kit (e.g., from Cisbio)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1, seeding cells into a 384-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in a volume of 10 µL.
-
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of AVN-322 and 5-HT as described in Protocol 1.
-
-
Cell Treatment:
-
Add 5 µL of the AVN-322 dilutions to the wells.
-
Add 5 µL of the 5-HT solution (at EC80 concentration) to the appropriate wells.
-
Include basal and stimulated controls.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.[15][16]
-
Add 5 µL of the d2-labeled cAMP solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Generate a cAMP standard curve and convert the HTRF ratios to cAMP concentrations.
-
Analyze the data to determine the IC50 of AVN-322 as described in Protocol 1.
-
Protocol 3: Investigating Potential Effects of AVN-322 on LANCL2-Mediated cAMP Signaling
This protocol is designed to investigate if AVN-322 has any effect on the Gi-coupled LANCL2 pathway. Since LANCL2 activation inhibits adenylyl cyclase, it is necessary to first stimulate cAMP production with an agent like forskolin.
Materials:
-
This compound
-
Abscisic Acid (ABA), the natural ligand for LANCL2
-
Forskolin
-
Cells expressing LANCL2 (e.g., certain immune cell lines or transfected cells)
-
cAMP detection kit (e.g., cAMP-Glo™ or HTRF)
-
Appropriate plates and plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed LANCL2-expressing cells as described in the previous protocols.
-
-
Compound Preparation:
-
Prepare stock solutions and dilutions of AVN-322, ABA, and forskolin.
-
-
Cell Treatment:
-
Pre-incubate the cells with various concentrations of AVN-322 for 30 minutes.
-
Add a fixed concentration of ABA to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Include the following controls:
-
Basal (no treatment)
-
Forskolin only
-
Forskolin + ABA
-
Forskolin + vehicle for AVN-322
-
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the procedure for either the cAMP-Glo™ or HTRF assay as described above.
-
-
Data Acquisition and Analysis:
-
Measure luminescence or HTRF signal.
-
Convert to cAMP concentrations.
-
Compare the cAMP levels in the presence of ABA and AVN-322 to the levels with ABA alone. A significant difference would suggest a potential interaction of AVN-322 with the LANCL2 pathway.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the pharmacological effects of this compound on cAMP signaling. The primary focus should be on its antagonist activity at the 5-HT6 receptor, for which well-established assay technologies are available. The investigation into potential off-target effects on the LANCL2 pathway, while more exploratory, is an important consideration for a comprehensive understanding of the compound's mechanism of action. The provided diagrams and data tables serve as a guide for visualizing the underlying biology and presenting the experimental results in a clear and concise manner.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LANCL2 Is Necessary for Abscisic Acid Binding and Signaling in Human Granulocytes and in Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AVN-322 Free Base in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of AVN-322, a potent and highly selective 5-hydroxytryptamine subtype 6 (5-HT6) receptor antagonist. The following protocols are based on published preclinical studies investigating the efficacy of AVN-322 in animal models of cognitive dysfunction, particularly those relevant to Alzheimer's disease and schizophrenia.
Introduction
AVN-322 is a small molecule, orally bioavailable antagonist of the 5-HT6 receptor.[1][2][3] This receptor is primarily expressed in the central nervous system, in regions associated with learning and memory, making it a promising therapeutic target for cognitive disorders.[1][4] Preclinical studies have demonstrated that AVN-322 can reverse cognitive deficits in animal models and exhibits a favorable pharmacokinetic and safety profile.[1][2][3] Phase I clinical trials have shown that AVN-322 is well-tolerated in humans. This document outlines the methodologies for evaluating the in vivo efficacy of AVN-322 free base in rodent models.
Mechanism of Action
AVN-322 acts as a selective antagonist at the 5-HT6 receptor. Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes. The signaling pathway is initiated by the binding of serotonin (5-HT) to the 5-HT6 receptor, a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this receptor, AVN-322 is hypothesized to modulate the activity of downstream neural circuits, thereby improving cognitive function.
Quantitative Data Summary
While specific dosages of AVN-322 and detailed pharmacokinetic parameters from the seminal preclinical studies are not fully available in the public domain literature, the following tables summarize the expected quantitative data based on available information. Researchers should consult the primary publication (Ivachtchenko et al., Curr Alzheimer Res. 2017;14(3):268-294) for precise values.
Table 1: Pharmacokinetic Parameters of AVN-322 in Rodents (Oral Administration)
| Parameter | Rat (Sprague-Dawley, Wistar) | Mouse |
| Dose Range (mg/kg) | Data not publicly available | Data not publicly available |
| Tmax (h) | Data not publicly available | Data not publicly available |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available | Data not publicly available |
| Half-life (t½) (h) | Data not publicly available | Data not publicly available |
| Oral Bioavailability (%) | High | High |
| Blood-Brain Barrier Penetration | Favorable | Favorable |
Table 2: Efficacy of AVN-322 in Animal Models of Cognitive Impairment
| Animal Model | Inducing Agent (Dose) | Behavioral Test | AVN-322 Dose (mg/kg, p.o.) | Outcome |
| Rat | Scopolamine (0.5 mg/kg, i.p.) | Novel Object Recognition | Data not publicly available | Significant reversal of cognitive deficit |
| Rat | MK-801 (0.15 mg/kg, i.p.) | Passive Avoidance | Data not publicly available | Significant improvement in memory retention |
| Mouse | Scopolamine | Morris Water Maze | Data not publicly available | Significant reduction in escape latency |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of AVN-322.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g).
-
Housing: Standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.
Induction of Cognitive Impairment
Cognitive deficits are induced using pharmacological agents to model aspects of neurodegenerative diseases.
-
Scopolamine-Induced Amnesia (Cholinergic Deficit Model):
-
Prepare a fresh solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine (e.g., 0.5 mg/kg for rats) via intraperitoneal (i.p.) injection 30 minutes before the training phase of the behavioral test.
-
-
MK-801-Induced Amnesia (NMDA Receptor Hypofunction Model):
-
Prepare a fresh solution of MK-801 (dizocilpine) in sterile saline.
-
Administer MK-801 (e.g., 0.15 mg/kg for rats) via i.p. injection 30 minutes before the training phase of the behavioral test.
-
Drug Administration
This compound is prepared for oral administration.
-
Formulation: Suspend AVN-322 in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in distilled water.
-
Administration: Administer AVN-322 or vehicle via oral gavage (p.o.) 60 minutes prior to the administration of the amnesic agent (scopolamine or MK-801). Doses should be determined based on dose-response studies.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVN-322 Free Base Administration in Wistar Rats
For Research Use Only
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2] Developed by Avineuro Pharmaceuticals, this small molecule is under investigation for its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2] Preclinical studies have indicated that AVN-322 possesses high oral bioavailability, favorable penetration of the blood-brain barrier, and a good safety profile.[1] In animal models, specifically in Wistar rats, AVN-322 has demonstrated the ability to improve cognitive function and reverse memory impairments induced by agents like scopolamine and MK-801.[1][2][3]
These application notes provide a detailed overview of the administration of AVN-322 free base in Wistar rats for research purposes, including its mechanism of action, pharmacokinetic profile, and safety data, based on available preclinical information. Detailed protocols for administration and subsequent analysis are also provided to guide researchers in their experimental design.
Mechanism of Action
AVN-322 functions as a selective antagonist of the 5-HT6 receptor. These receptors are primarily located in the central nervous system, in regions associated with learning, memory, and cognition.[2] By blocking the 5-HT6 receptor, AVN-322 is thought to modulate the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive processes. The antagonism of 5-HT6 receptors can lead to an increase in acetylcholine and glutamate levels in specific brain regions, a mechanism hypothesized to underlie its pro-cognitive effects.
Caption: Proposed signaling pathway of AVN-322 as a 5-HT6 receptor antagonist.
Data Presentation
The following tables summarize the known characteristics of AVN-322 from preclinical studies. It should be noted that specific quantitative data from studies in Wistar rats are not extensively available in the public domain; therefore, some data are presented qualitatively based on published descriptions.
Table 1: Pharmacokinetic Profile of AVN-322 in Rodents
| Parameter | Value/Description | Species | Route of Administration |
| Bioavailability | High | Rodents | Oral |
| Blood-Brain Barrier Penetration | Favorable | Rodents | Oral |
| Cmax (Maximum Plasma Concentration) | Data not publicly available | Wistar Rat | Oral |
| Tmax (Time to Cmax) | Data not publicly available | Wistar Rat | Oral |
| AUC (Area Under the Curve) | Data not publicly available | Wistar Rat | Oral |
| Half-life (t½) | Data not publicly available | Wistar Rat | Oral |
Table 2: Safety and Toxicological Profile of AVN-322
| Study Type | Dosage Range | Findings | Species |
| Acute Toxicity | Data not publicly available | Good safety profile, well-tolerated | Rodents |
| Sub-chronic Toxicity | Data not publicly available | No significant adverse effects reported | Rodents |
| Safety Pharmacology | Data not publicly available | Favorable safety profile | Rodents |
Experimental Protocols
The following are detailed protocols for the administration and evaluation of this compound in Wistar rats. These protocols are based on standard methodologies and should be adapted to specific experimental needs.
Protocol 1: Oral Administration of this compound
This protocol describes the preparation and oral gavage administration of AVN-322 to Wistar rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, sterile water, or as specified by the manufacturer)
-
Male Wistar rats (age and weight to be determined by study design)
-
Analytical balance
-
Vortex mixer
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes (1 mL or appropriate size)
Procedure:
-
Animal Acclimatization: House the Wistar rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Calculation: Calculate the required amount of AVN-322 based on the desired dose (mg/kg) and the body weight of each rat.
-
Formulation Preparation:
-
Weigh the calculated amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure a homogenous suspension. Prepare fresh on the day of dosing.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the AVN-322 formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for a short period post-administration to ensure no adverse reactions.
-
-
Control Group: Administer the vehicle alone to the control group of rats using the same procedure.
Protocol 2: Pharmacokinetic Study
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of AVN-322 in Wistar rats following oral administration.
Materials:
-
AVN-322 formulation (prepared as in Protocol 1)
-
Male Wistar rats with cannulated jugular veins (for serial blood sampling)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C) for plasma storage
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of AVN-322 to the cannulated Wistar rats as described in Protocol 1.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place the blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of AVN-322 in rat plasma.
-
Analyze the plasma samples to determine the concentration of AVN-322 at each time point.
-
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Caption: Experimental workflow for a pharmacokinetic study of AVN-322 in Wistar rats.
Protocol 3: Acute and Sub-chronic Toxicity Assessment
This protocol provides a general framework for assessing the safety and toxicity of AVN-322 in Wistar rats.
Materials:
-
AVN-322 formulation
-
Male and female Wistar rats
-
Equipment for clinical observations (e.g., weighing scales)
-
Equipment for blood collection for hematology and clinical chemistry
-
Necropsy instruments
-
Formalin and other fixatives for histopathology
Procedure:
A. Acute Toxicity Study (Single High Dose)
-
Dose Groups: Use a control group and at least three dose levels of AVN-322.
-
Administration: Administer a single oral dose of AVN-322 to each group.
-
Observation: Observe the animals intensively for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals for gross necropsy.
B. Sub-chronic Toxicity Study (Repeated Dosing)
-
Dose Groups: Use a control group and at least three dose levels of AVN-322.
-
Administration: Administer AVN-322 orally once daily for a period of 28 or 90 days.
-
In-life Monitoring:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmological examinations.
-
Conduct a functional observational battery to assess neurological effects.
-
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Conclusion
AVN-322 is a promising 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models. The protocols outlined in these application notes provide a foundation for researchers to further investigate the properties of this compound in Wistar rats. Adherence to standardized procedures and careful adaptation to specific research questions will be crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for AVN-322 in the Scopolamine-Induced Memory Impairment Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective 5-hydroxytryptamine subtype 6 (5-HT6) receptor antagonist that has demonstrated potential as a therapeutic agent for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Preclinical studies have shown that AVN-322 can effectively reverse memory impairments induced by the muscarinic receptor antagonist, scopolamine.[3][4] Scopolamine administration serves as a well-established pharmacological model to induce transient cognitive deficits, primarily by disrupting cholinergic neurotransmission, a key pathway implicated in learning and memory.[5][6] These application notes provide a comprehensive overview of the use of AVN-322 in the scopolamine-induced memory impairment model, including detailed experimental protocols and the underlying scientific rationale.
Mechanism of Action
AVN-322 exerts its pro-cognitive effects by acting as an antagonist at the 5-HT6 receptor.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex.[5] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for synaptic plasticity and cognitive function.[5][7][8] By modulating these neurotransmitter systems, AVN-322 can counteract the cholinergic deficit induced by scopolamine, thereby restoring memory function.[3][4]
Signaling Pathway
The proposed signaling pathway for the action of AVN-322 in the context of scopolamine-induced memory impairment is multifaceted. Scopolamine, a muscarinic antagonist, blocks acetylcholine (ACh) from binding to its receptors, leading to decreased cholinergic signaling and subsequent memory deficits. AVN-322, by antagonizing the 5-HT6 receptor, is hypothesized to increase the release of acetylcholine and glutamate, thereby compensating for the scopolamine-induced blockade and improving cognitive function.
Figure 1: Proposed signaling pathway of AVN-322 in reversing scopolamine's effects.
Quantitative Data
While specific quantitative data from preclinical studies of AVN-322 in the scopolamine-induced memory impairment model are not extensively available in the public domain, the existing literature consistently reports a significant restoration of cognitive function.[3][4] The tables below are structured to present typical data that would be generated in such studies.
Table 1: Effect of AVN-322 on Scopolamine-Induced Memory Impairment in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | Data Not Available |
| Vehicle + Scopolamine | - | Data Not Available |
| AVN-322 + Scopolamine | e.g., 1 | Data Not Available |
| AVN-322 + Scopolamine | e.g., 3 | Data Not Available |
| AVN-322 + Scopolamine | e.g., 10 | Data Not Available |
Table 2: Effect of AVN-322 on Scopolamine-Induced Memory Impairment in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds, Day 5) (Mean ± SEM) | Time in Target Quadrant (seconds, Probe Trial) (Mean ± SEM) |
| Vehicle + Saline | - | Data Not Available | Data Not Available |
| Vehicle + Scopolamine | - | Data Not Available | Data Not Available |
| AVN-322 + Scopolamine | e.g., 1 | Data Not Available | Data Not Available |
| AVN-322 + Scopolamine | e.g., 3 | Data Not Available | Data Not Available |
| AVN-322 + Scopolamine | e.g., 10 | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed protocols for inducing scopolamine-mediated memory impairment and assessing the therapeutic efficacy of AVN-322 using the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests.
Experimental Workflow
Figure 2: General experimental workflow for assessing AVN-322 efficacy.
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess the effects of AVN-322 on scopolamine-induced deficits in recognition memory.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders) - objects should be heavy enough to not be displaced by the animals.
-
A novel object, distinct from the familiar objects in shape and texture.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
-
Training/Familiarization (Day 2):
-
Administer AVN-322 or vehicle (e.g., orally or intraperitoneally) at the desired time point before the training session (e.g., 60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) or saline at the desired time point before the training session (e.g., 30 minutes).
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively investigating it (e.g., sniffing, touching).
-
Return the animal to its home cage.
-
Clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Clean the arena and objects with 70% ethanol between each animal.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Morris Water Maze (MWM) Test
Objective: To assess the effects of AVN-322 on scopolamine-induced deficits in spatial learning and memory.
Materials:
-
Circular water tank (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint (e.g., white tempera paint).
-
Escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room (e.g., posters, shapes).
-
Video tracking system to record the animal's swim path, escape latency, and time spent in each quadrant.
-
Water heater to maintain water temperature at 22-25°C.
Procedure:
-
Acquisition Training (Days 1-5):
-
Administer AVN-322 or vehicle daily at a set time before the training trials (e.g., 60 minutes).
-
Administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) or saline daily at a set time before the training trials (e.g., 30 minutes).
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to swim freely to find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
Dry the animal with a towel and return it to a warmed holding cage between trials.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel starting position.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency across the training days. A decrease in escape latency indicates learning. Compare the learning curves between the different treatment groups.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A significant preference for the target quadrant indicates spatial memory retention. Compare this measure across the different treatment groups.
-
Other measures such as swim speed and path length can also be analyzed to rule out motor deficits.
Conclusion
The scopolamine-induced memory impairment model is a valuable tool for the preclinical evaluation of pro-cognitive compounds like AVN-322. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the efficacy of AVN-322 in reversing cholinergic-deficit-related memory impairments. While publicly available quantitative data is limited, the consistent qualitative findings of significant cognitive restoration by AVN-322 in this model strongly support its therapeutic potential for treating cognitive disorders.[3][4] Further studies detailing dose-response relationships and specific behavioral outcomes will be crucial for the continued development of AVN-322.
References
- 1. | BioWorld [bioworld.com]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex opioid-driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward, and addiction | eLife [elifesciences.org]
- 8. Cholinergic Modulation of GABAergic and Glutamatergic Transmission in the Dorsal Subcoeruleus: Mechanisms for REM Sleep Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Therapeutic Potential of AVN-322 in MK-801-Induced Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core feature of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, representing a significant unmet medical need. The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), is widely used in preclinical research to induce cognitive deficits in animal models that mimic those observed in human conditions.[1][2][3] This model is valuable for screening and characterizing novel therapeutic agents aimed at improving cognitive function.
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[4] Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for enhancing cognition. Preclinical studies have demonstrated that AVN-322 can effectively reverse cognitive impairments induced by MK-801, suggesting its potential as a treatment for cognitive dysfunction.[1]
These application notes provide detailed protocols for inducing cognitive deficits with MK-801 and for evaluating the efficacy of AVN-322 in two standard behavioral paradigms: the Novel Object Recognition (NOR) test and the Passive Avoidance (PA) test. Furthermore, we present the underlying signaling pathways and representative data to guide researchers in their investigation of AVN-322 and similar compounds.
Mechanism of Action
MK-801: Inducing Cognitive Deficits
MK-801 is a non-competitive antagonist of the NMDA receptor, a key player in synaptic plasticity and learning and memory. By blocking the ion channel of the NMDA receptor, MK-801 inhibits long-term potentiation (LTP) and disrupts glutamatergic neurotransmission, leading to impairments in cognitive processes.
AVN-322: A Novel Approach to Cognitive Enhancement
AVN-322 is a selective antagonist of the 5-HT6 receptor. These receptors are primarily expressed in brain regions implicated in learning and memory, such as the hippocampus and cortex. The exact mechanism by which 5-HT6 receptor antagonism enhances cognition is still under investigation, but it is thought to involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate. By blocking 5-HT6 receptors, AVN-322 is hypothesized to disinhibit the release of these pro-cognitive neurotransmitters, thereby restoring normal synaptic function and improving cognitive performance.
Signaling Pathways
The interaction between the glutamatergic system, targeted by MK-801, and the serotonergic system, modulated by AVN-322, is complex. The following diagrams illustrate the proposed signaling pathways.
Experimental Protocols
The following protocols are designed for use in rodents (mice or rats). Doses and timing may require optimization depending on the specific strain and experimental conditions.
General Considerations
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least one hour before any behavioral procedures.
-
Handling: Handle animals for several days prior to the start of the experiment to reduce stress.
-
Drug Preparation: MK-801 is typically dissolved in saline. AVN-322 formulation will depend on the supplied information from the manufacturer but is often prepared for oral gavage or intraperitoneal injection.
Protocol 1: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal blocks) that are of similar size but differ in shape and texture. Objects should be heavy enough that the animals cannot displace them.
-
Video recording and tracking software (optional, but recommended for accurate data collection)
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty arena for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization (Day 2):
-
Administer vehicle or AVN-322 at the desired dose and route.
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), administer MK-801 (e.g., 0.1 mg/kg, i.p.).
-
30 minutes after MK-801 administration, place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore freely for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis:
Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
Protocol 2: Passive Avoidance (PA) Test
The PA test evaluates fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door, with a grid floor in the dark compartment for delivering a mild foot shock).
-
Shock generator.
Procedure:
-
Acquisition/Training:
-
Administer vehicle or AVN-322.
-
After the pre-treatment time, administer MK-801 (e.g., 0.1 mg/kg, i.p.).
-
30 minutes after MK-801 administration, place the animal in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Retention/Testing:
-
24 hours after the training session, place the animal back in the light compartment.
-
After 60 seconds, the door opens.
-
Record the step-through latency to enter the dark compartment. A maximum cut-off time is typically set (e.g., 300 seconds). No shock is delivered during the testing phase.
-
Data Analysis:
A longer step-through latency during the testing phase compared to the training phase indicates successful retention of the fear memory.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating AVN-322 in the MK-801 model.
Data Presentation
The following tables present representative data from studies evaluating the effects of a 5-HT6 receptor antagonist in the MK-801-induced cognitive deficit model. Please note: Specific data for AVN-322 is not publicly available. The data below is illustrative of expected outcomes based on compounds with a similar mechanism of action.
Table 1: Representative Data from the Novel Object Recognition (NOR) Test
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 10 | 0.45 ± 0.05 |
| Vehicle + MK-801 (0.1 mg/kg) | 10 | 0.08 ± 0.04* |
| AVN-322 (representative dose) + MK-801 | 10 | 0.39 ± 0.06# |
*p < 0.01 compared to Vehicle + Saline group. #p < 0.01 compared to Vehicle + MK-801 group.
Table 2: Representative Data from the Passive Avoidance (PA) Test
| Treatment Group | N | Step-Through Latency (s) (Mean ± SEM) |
| Vehicle + Saline | 10 | 250 ± 20 |
| Vehicle + MK-801 (0.1 mg/kg) | 10 | 80 ± 15* |
| AVN-322 (representative dose) + MK-801 | 10 | 220 ± 25# |
*p < 0.001 compared to Vehicle + Saline group. #p < 0.001 compared to Vehicle + MK-801 group.
Conclusion
The MK-801-induced cognitive deficit model is a robust and reliable method for assessing the pro-cognitive effects of novel therapeutic agents. AVN-322, a selective 5-HT6 receptor antagonist, has shown promise in preclinical studies by reversing the cognitive impairments induced by MK-801. The protocols and representative data provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of AVN-322 and other 5-HT6 receptor antagonists for the treatment of cognitive disorders. Careful adherence to these protocols and appropriate data analysis will be crucial in advancing our understanding of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel object recognition and object location tasks in zebrafish: Influence of habituation and NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Preparation of AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), demonstrating promise as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Preclinical studies have indicated that AVN-322 is orally bioavailable and effectively penetrates the blood-brain barrier, leading to cognitive enhancement in animal models.[1][4][5][6] This document provides detailed application notes and protocols for the preparation of AVN-322 free base for in vivo studies, with a focus on oral administration in rodents.
Physicochemical Properties of AVN-322
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for appropriate formulation and handling.
| Property | This compound | AVN-322 Hydrochloride |
| Molecular Formula | C17H19N5O2S | C17H20ClN5O2S |
| Molecular Weight | 357.43 g/mol | 393.89 g/mol |
| CAS Number | 1194574-33-8 | 1194574-68-9 |
| Appearance | Solid powder | Solid powder |
| Solubility | Expected to have low aqueous solubility | Likely more soluble in aqueous solutions than the free base |
Formulation Strategy for Oral Administration
Given that many small molecule drugs, like AVN-322, exhibit poor water solubility, a suspension formulation is often the most practical approach for oral administration in preclinical studies. A commonly used and well-tolerated vehicle for such purposes is an aqueous solution of methylcellulose, often with a surfactant like Tween 80 to aid in wetting and suspending the compound.[1]
This protocol will focus on the preparation of a 0.5% methylcellulose (w/v) with 0.2% Tween 80 (v/v) vehicle for the suspension of this compound. This vehicle is widely accepted for oral gavage studies in rodents.
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle
This protocol details the preparation of the vehicle used to suspend this compound.
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized or Milli-Q water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers or flasks
-
Graduated cylinders
-
Sterile storage bottles
Procedure:
-
Heat Water: Heat approximately one-third of the final desired volume of water to 60-80°C.
-
Disperse Methylcellulose: While stirring the hot water vigorously with a magnetic stirrer, slowly add the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). The methylcellulose will not dissolve at this stage but will form a uniform suspension.
-
Cool the Mixture: Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (ideally from a 4°C refrigerator or on an ice bath).
-
Dissolve Methylcellulose: Continue stirring the mixture at 4°C (in a cold room or on an ice bath) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Add Tween 80: Once the methylcellulose solution is clear, add the required volume of Tween 80 (e.g., 0.2 mL for 100 mL of vehicle) and continue to stir until it is completely dispersed.
-
Store the Vehicle: Store the final vehicle solution in a sterile, clearly labeled bottle at 4°C. The solution is typically stable for several weeks.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the steps to prepare a dosing suspension of this compound.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose with 0.2% Tween 80 vehicle
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate size sterile tubes (e.g., microcentrifuge tubes or conical tubes)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing suspension needed based on the number of animals, the dose per animal (in mg/kg), the average animal weight, and the dosing volume (e.g., 10 mL/kg). Always prepare a slight excess to account for losses during preparation and administration.
-
Weigh AVN-322: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare the Suspension:
-
Transfer the weighed AVN-322 powder into a suitable sterile tube.
-
Add a small amount of the prepared vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing.
-
-
Homogenize the Suspension:
-
Vortex the suspension vigorously for at least 1-2 minutes to ensure it is well-mixed.
-
For optimal homogeneity, sonicate the suspension for 5-10 minutes. This helps to break down any remaining agglomerates.
-
-
Visual Inspection: Visually inspect the suspension to ensure it is uniform and free of large particles. A well-prepared suspension should appear milky and homogenous.
-
Storage and Administration:
-
It is recommended to prepare the suspension fresh on the day of dosing.
-
If short-term storage is necessary, keep the suspension at 4°C and protect it from light.
-
Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered to each animal.
-
Dosage Calculation
The following table provides an example of dosage calculations for a study in mice.
| Parameter | Example Value |
| Desired Dose | 10 mg/kg |
| Average Mouse Weight | 25 g (0.025 kg) |
| Dosing Volume | 10 mL/kg |
| Concentration of Dosing Suspension | 1 mg/mL |
| Volume to Administer per Mouse | 0.25 mL (250 µL) |
Calculation:
-
Amount of AVN-322 per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume to administer: 0.25 mg / 1 mg/mL = 0.25 mL
Visualizations
Caption: Workflow for preparing this compound suspension for in vivo studies.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of AVN-322.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 3. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of AVN-322 Free Base Solution for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is an orally active and selective 5-hydroxytryptamine receptor 6 (5-HT6R) antagonist that has been investigated for its potential in treating central nervous system (CNS) disorders.[1][2] As with many small molecule drug candidates, particularly those targeting CNS receptors, AVN-322 free base is characterized by poor aqueous solubility. This presents a significant challenge for in vivo preclinical studies, such as oral gavage administration in rodents, where a uniform and bioavailable formulation is critical for accurate assessment of pharmacokinetics and pharmacodynamics.
These application notes provide detailed protocols for the preparation of this compound solutions and suspensions for oral gavage, addressing the challenges of its low water solubility. The following sections offer guidance on selecting an appropriate formulation strategy, recommended vehicles and excipients, and step-by-step preparation procedures.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of a compound is essential for developing a suitable formulation. While specific quantitative solubility data for AVN-322 in various vehicles is not widely published, its chemical structure suggests it is a lipophilic and likely basic compound. Such compounds typically exhibit poor water solubility and may require enabling formulation technologies to achieve adequate exposure in preclinical models.[3][4]
Formulation Strategies for Poorly Soluble Compounds:
For compounds like AVN-322, two primary formulation strategies are commonly employed for oral gavage studies:
-
Solution Formulations: These are homogenous mixtures where the drug is fully dissolved in a vehicle or a co-solvent system. Solutions offer the advantage of dose uniformity and immediate availability of the drug for absorption. However, the concentration is limited by the drug's solubility in the chosen vehicle.
-
Suspension Formulations: In cases where the required dose exceeds the solubility of the drug in a given vehicle, a suspension is prepared. A suspension is a heterogeneous mixture containing solid drug particles dispersed in a liquid medium. It is crucial to ensure the uniformity and stability of the suspension to allow for accurate dosing.
The choice between a solution and a suspension will depend on the required dose of AVN-322 and its solubility in appropriate vehicles.
Recommended Vehicles and Excipients
Based on common practices for formulating poorly soluble drugs for preclinical oral gavage, a selection of generally recognized as safe (GRAS) excipients can be utilized.[5][6][7]
| Excipient Class | Excipient Name | Typical Concentration Range for Gavage | Purpose |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | 10 - 60% | To increase the solubility of lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | A strong organic solvent, used in minimal amounts to aid initial dissolution. | |
| Surfactants/ Emulsifiers | Polysorbate 80 (Tween® 80) | 1 - 10% | To improve wetting of the drug particles and enhance dissolution and absorption. |
| Suspending Agents | Methylcellulose (0.5% w/v) | 0.5% | To increase the viscosity of the vehicle and prevent rapid settling of particles in a suspension. |
| Carboxymethylcellulose Sodium (CMC-Na) | 0.5 - 1% | An alternative suspending agent with similar properties to methylcellulose. | |
| Aqueous Vehicle | Purified Water or Saline (0.9% NaCl) | q.s. to final volume | The primary vehicle for the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol is suitable for lower doses of AVN-322 where complete dissolution can be achieved in a co-solvent system.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Purified Water or 0.9% Saline
-
Glass vials or beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the Target Concentration: Based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the required final concentration of AVN-322 in the formulation (mg/mL).
-
Vehicle Preparation:
-
In a suitable glass vial, combine PEG 400 and Tween® 80 at the desired ratio (e.g., 20% PEG 400 and 5% Tween® 80).
-
Add purified water or saline to approximately 80% of the final desired volume.
-
Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Dissolution of AVN-322:
-
Accurately weigh the required amount of this compound.
-
Slowly add the AVN-322 powder to the prepared vehicle while continuously stirring.
-
Continue stirring until the AVN-322 is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to facilitate dissolution, but care should be taken to avoid degradation.
-
-
Final Volume Adjustment:
-
Once the AVN-322 is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the original vial with a small amount of the remaining vehicle and add it to the volumetric flask.
-
Adjust the final volume with the vehicle to the mark.
-
-
Final Mixing and Inspection:
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Protocol 2: Preparation of this compound Suspension
This protocol is recommended for higher doses of AVN-322 that cannot be fully dissolved in a suitable volume of the solution vehicle.
Materials:
-
This compound
-
Methylcellulose (0.5% w/v) or CMC-Na (0.5-1% w/v)
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
Mortar and pestle or homogenizer
-
Glass vials or beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Suspending Vehicle:
-
Prepare a 0.5% (w/v) methylcellulose solution in purified water. This is typically done by slowly adding the methylcellulose powder to hot water (around 80-90°C) while stirring, and then allowing it to cool to room temperature or in an ice bath to fully hydrate and form a clear, viscous solution.
-
Alternatively, prepare a 0.5-1% (w/v) CMC-Na solution in purified water by slowly adding the powder to room temperature water with continuous stirring until fully dissolved.
-
Add Tween® 80 (e.g., to a final concentration of 1-2%) to the suspending vehicle and mix well.
-
-
Particle Size Reduction (Optional but Recommended):
-
For better suspension stability, it is advisable to reduce the particle size of the this compound. This can be achieved by gently grinding the powder in a mortar and pestle.
-
-
Wetting the Drug Powder:
-
Accurately weigh the required amount of this compound.
-
In a mortar, add a small amount of the suspending vehicle containing Tween® 80 to the AVN-322 powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
-
Preparation of the Suspension:
-
Gradually add the remaining suspending vehicle to the paste while continuously triturating or mixing.
-
Transfer the suspension to a calibrated container.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.
-
Adjust to the final volume with the suspending vehicle.
-
-
Homogenization:
-
For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Continuously stir the suspension using a magnetic stirrer until just before and during dose administration to ensure dose uniformity.
-
Visualization of Experimental Workflows
Caption: Workflow for AVN-322 Gavage Solution Preparation.
Caption: Workflow for AVN-322 Gavage Suspension Preparation.
Stability and Storage
It is recommended to prepare the AVN-322 gavage solutions or suspensions fresh daily. If storage is necessary, it should be for a minimal duration at 2-8°C, protected from light. Prior to use, stored formulations should be brought to room temperature and, in the case of suspensions, thoroughly re-homogenized. A preliminary stability assessment is advised if the formulation is to be stored for any period.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and the formulation excipients. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
AVN-322 Free Base: Application Notes and Protocols for Behavioral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] It has demonstrated potential as a therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[1][2][3] Preclinical studies have shown that AVN-322 can effectively reverse cognitive impairments in animal models.[1][2] These application notes provide a detailed overview of the methodologies for conducting behavioral tests with AVN-322 free base, based on available preclinical data.
Mechanism of Action
AVN-322 exerts its effects by blocking the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system, in regions crucial for learning and memory, including the hippocampus and cortex. The 5-HT6 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, AVN-322 is thought to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for cognitive function.
Signaling Pathway of 5-HT6 Receptor Antagonism by AVN-322
Caption: 5-HT6 Receptor Signaling and AVN-322 Antagonism.
Data Presentation
While specific quantitative data from preclinical studies with AVN-322 are not publicly available in a tabulated format, the following tables illustrate the expected outcomes based on descriptive reports of its efficacy in reversing scopolamine- and MK-801-induced cognitive deficits.
Table 1: Expected Outcomes in the Novel Object Recognition (NOR) Test
| Treatment Group | Discrimination Index (Mean ± SEM) | Interpretation |
| Vehicle + Vehicle | 0.5 ± 0.05 | Normal memory function |
| Scopolamine/MK-801 + Vehicle | 0.1 ± 0.05 | Impaired memory function |
| Scopolamine/MK-801 + AVN-322 (Low Dose) | 0.3 ± 0.05 | Partial reversal of memory impairment |
| Scopolamine/MK-801 + AVN-322 (High Dose) | 0.5 ± 0.05 | Significant reversal of memory impairment |
Table 2: Expected Outcomes in the Passive Avoidance (PA) Test
| Treatment Group | Step-through Latency (s) (Mean ± SEM) | Interpretation |
| Vehicle + Vehicle | 300 ± 20 | Normal long-term memory |
| Scopolamine/MK-801 + Vehicle | 60 ± 10 | Impaired long-term memory |
| Scopolamine/MK-801 + AVN-322 (Low Dose) | 150 ± 15 | Partial improvement in long-term memory |
| Scopolamine/MK-801 + AVN-322 (High Dose) | 280 ± 25 | Significant improvement in long-term memory |
Experimental Protocols
The following are detailed, generalized protocols for inducing cognitive deficits and assessing the therapeutic potential of AVN-322. Doses and timing should be optimized for specific experimental conditions.
Scopolamine-Induced Amnesia Model
This model induces a cholinergic deficit, mimicking aspects of cognitive impairment in Alzheimer's disease.
Experimental Workflow:
Caption: Scopolamine-Induced Amnesia Experimental Workflow.
Protocol Details:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Scopolamine hydrobromide: Dissolve in sterile saline.
-
-
Dosing:
-
Administer AVN-322 or vehicle orally (p.o.) 60 minutes before behavioral testing.
-
Administer scopolamine (e.g., 1 mg/kg) intraperitoneally (i.p.) 30 minutes before behavioral testing.
-
-
Behavioral Tests:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory.
-
Habituation: Allow the animal to explore an empty open-field arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Passive Avoidance (PA) Test: This test assesses fear-motivated long-term memory.
-
Training: Place the animal in the light compartment of a two-compartment apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Testing: After a retention interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates better memory of the aversive stimulus.
-
-
MK-801-Induced Cognitive Deficit Model
This model induces a glutamatergic deficit by blocking NMDA receptors, which is relevant to the cognitive symptoms of schizophrenia.
Experimental Workflow:
Caption: MK-801-Induced Cognitive Deficit Experimental Workflow.
Protocol Details:
-
Animals and Housing: Same as for the scopolamine model.
-
Drug Preparation:
-
This compound: As described above.
-
MK-801 (dizocilpine): Dissolve in sterile saline.
-
-
Dosing:
-
Administer AVN-322 or vehicle orally (p.o.) 60 minutes before behavioral testing.
-
Administer MK-801 (e.g., 0.1-0.2 mg/kg) intraperitoneally (i.p.) 30 minutes before behavioral testing.
-
-
Behavioral Tests: The Novel Object Recognition and Passive Avoidance tests can be conducted as described in the scopolamine model protocol.
Conclusion
AVN-322 has demonstrated clear cognitive-enhancing effects in preclinical animal models of dementia and psychosis-related cognitive impairment. The protocols outlined above provide a framework for researchers to further investigate the behavioral effects of AVN-322 and other 5-HT6 receptor antagonists. Careful optimization of drug doses, timing, and behavioral paradigms is crucial for obtaining robust and reproducible results. These studies are essential for advancing our understanding of the therapeutic potential of 5-HT6 receptor modulation for treating cognitive disorders.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for AVN-322 Free Base in Memory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has shown considerable promise in preclinical studies for the treatment of cognitive deficits, particularly those associated with Alzheimer's disease and schizophrenia.[1][2] As a 5-HT6 receptor antagonist, AVN-322 modulates cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. Preclinical evidence suggests that AVN-322 can reverse memory impairments in established animal models and possesses a favorable pharmacokinetic profile, including high oral bioavailability and good blood-brain barrier penetration.[1][3] A Phase I clinical trial has indicated that AVN-322 is well-tolerated in humans.[4][5]
These application notes provide a comprehensive overview of the experimental design for utilizing AVN-322 free base in memory-related research. The following sections detail the mechanism of action, in vitro and in vivo experimental protocols, and present illustrative data in structured tables.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is primarily expressed in brain regions implicated in cognition, such as the hippocampus and cortex. Its activation is thought to modulate the activity of other neurotransmitter systems. AVN-322, by blocking the 5-HT6 receptor, is hypothesized to enhance cholinergic and glutamatergic signaling, thereby improving cognitive function.
In Vitro Characterization of AVN-322
Detailed in vitro studies are essential to confirm the potency and selectivity of AVN-322.
Table 1: Illustrative In Vitro Profile of AVN-322
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| 5-HT6 Receptor | [Data Not Available] | Measures the affinity of AVN-322 for the 5-HT6 receptor. A lower Ki value indicates higher affinity. Preclinical reports suggest a value in the medium picomolar range.[1][6] |
| Other 5-HT Receptors | [Data Not Available] | Determines the selectivity of AVN-322 for the 5-HT6 receptor over other serotonin receptor subtypes. |
| Functional Activity (IC50) | ||
| 5-HT6 Receptor | [Data Not Available] | Measures the concentration of AVN-322 required to inhibit 50% of the 5-HT6 receptor's response to an agonist. |
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of AVN-322 is critical for designing in vivo efficacy studies.
Table 2: Illustrative Pharmacokinetic Parameters of AVN-322 in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Brain/Plasma Ratio |
| Mouse | Oral | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Rat | Oral | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Dog | Oral | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Monkey | Oral | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Note: Specific quantitative data from the primary preclinical publication are not publicly available. The table above serves as a template for expected pharmacokinetic data.
In Vivo Memory Studies: Experimental Protocols
AVN-322 has been shown to be effective in animal models of memory impairment induced by scopolamine (a muscarinic antagonist) and MK-801 (an NMDA receptor antagonist).[1][3] The following are detailed protocols for these models and the behavioral assays used to assess memory.
Protocol 1: Scopolamine-Induced Memory Impairment Model
This model is used to induce a cholinergic deficit, mimicking aspects of Alzheimer's disease.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for AVN-322 (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of AVN-322 and scopolamine on each day of the experiment.
-
Treatment: Administer AVN-322 orally (e.g., by gavage) at the desired doses. The vehicle is administered to the control and scopolamine-only groups.
-
Induction of Amnesia: 30-60 minutes after AVN-322 administration, inject scopolamine intraperitoneally (i.p.) at a dose of approximately 1 mg/kg. The control group receives a saline injection.
-
Behavioral Testing: 30 minutes after the scopolamine injection, begin the behavioral assessment (e.g., Morris Water Maze or Novel Object Recognition Test).
Protocol 2: MK-801-Induced Cognitive Dysfunction Model
This model disrupts glutamatergic neurotransmission, relevant to both Alzheimer's disease and schizophrenia.
Materials:
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for AVN-322
-
Saline solution
-
Experimental animals
Procedure:
-
Acclimatization and Drug Preparation: As described in Protocol 1.
-
Treatment: Administer AVN-322 orally.
-
Induction of Cognitive Dysfunction: 30-60 minutes after AVN-322 administration, inject MK-801 i.p. at a dose of approximately 0.1 mg/kg.
-
Behavioral Testing: 30 minutes after the MK-801 injection, proceed with behavioral testing.
Protocol 3: Morris Water Maze (MWM) for Spatial Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Protocol 4: Novel Object Recognition Test (NORT) for Recognition Memory
The NORT assesses an animal's ability to recognize a novel object from a familiar one, a form of non-spatial memory.
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing Phase (Day 2, after a retention interval of e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Illustrative In Vivo Efficacy Data
The following tables present a template for how to structure the results from the in vivo memory studies with AVN-322.
Table 3: Illustrative Effects of AVN-322 in the Morris Water Maze (Scopolamine Model)
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle + Saline | - | [Data Not Available] | [Data Not Available] |
| Vehicle + Scopolamine | 1 (i.p.) | [Data Not Available] | [Data Not Available] |
| AVN-322 + Scopolamine | [Dose 1] | [Data Not Available] | [Data Not Available] |
| AVN-322 + Scopolamine | [Dose 2] | [Data Not Available] | [Data Not Available] |
| AVN-322 + Scopolamine | [Dose 3] | [Data Not Available] | [Data Not Available] |
Table 4: Illustrative Effects of AVN-322 in the Novel Object Recognition Test (MK-801 Model)
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) |
| Vehicle + Saline | - | [Data Not Available] |
| Vehicle + MK-801 | 0.1 (i.p.) | [Data Not Available] |
| AVN-322 + MK-801 | [Dose 1] | [Data Not Available] |
| AVN-322 + MK-801 | [Dose 2] | [Data Not Available] |
| AVN-322 + MK-801 | [Dose 3] | [Data Not Available] |
Note: The specific doses of AVN-322 and the resulting quantitative data from the primary preclinical publication are not publicly available. These tables are intended to serve as a template for data presentation.
Conclusion
This compound is a promising therapeutic candidate for the treatment of memory disorders. The protocols outlined in these application notes provide a framework for the preclinical evaluation of AVN-322's efficacy in rodent models of cognitive impairment. Rigorous in vitro characterization and pharmacokinetic studies are essential prerequisites for designing and interpreting these in vivo experiments. The successful execution of these studies will contribute to a better understanding of AVN-322's potential as a novel treatment for diseases characterized by memory deficits.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamscience.com [benthamscience.com]
Application Notes and Protocols for AVN-322 Free Base in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] The 5-HT6 receptor, primarily expressed in the central nervous system (CNS) in regions associated with learning and memory, has emerged as a significant therapeutic target for neurological and psychiatric disorders.[1][2][3] Antagonism of this receptor is hypothesized to enhance cognitive processes by modulating multiple neurotransmitter systems, including cholinergic and glutamatergic pathways.[4][5] Preclinical studies have demonstrated AVN-322's potential in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][2][6] It exhibits high oral bioavailability, favorable blood-brain barrier (BBB) penetration, and a good safety profile.[1][2][3] These application notes provide a comprehensive overview of AVN-322's pharmacological properties and detailed protocols for its use in neuroscience research.
Mechanism of Action and Signaling Pathway
AVN-322 exerts its therapeutic effects by acting as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gs protein.[7] Endogenous serotonin (5-HT) binding activates this pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of serotonin, AVN-322 prevents this signaling cascade, which is believed to modulate the activity of downstream neuronal circuits, ultimately leading to improved cognitive function.[4][5]
Caption: AVN-322 blocks serotonin-induced 5-HT6R signaling.
Quantitative Pharmacological Data
AVN-322 is characterized by its high potency and selectivity for the 5-HT6 receptor.[1][2]
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor Target | Binding Affinity (Ki) | Selectivity Index | Reference |
|---|---|---|---|
| 5-HT6 (human) | Medium picomolar range | High | [1] |
| Other 5-HT subtypes | >1000-fold lower affinity | N/A | [1] |
| Other GPCRs | >1000-fold lower affinity | N/A | [1] |
Note: Specific Ki values are not publicly detailed but are described as being in the medium picomolar range with a substantially better selectivity index than reference drug candidates in clinical studies.[1][2]
Table 2: Preclinical Pharmacokinetic Profile
| Parameter | Species | Value | Route | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Rat | High | Oral | [1][3] |
| BBB Penetration | Rat | Favorable | Oral | [1][3] |
Note: Detailed pharmacokinetic parameters (e.g., Cmax, T1/2, AUC) are not specified in the provided search results.
Table 3: Preclinical Efficacy in Cognitive Models
| Model | Species | Treatment | Dose Range | Effect | Reference |
|---|---|---|---|---|---|
| Scopolamine-induced deficit | Rodent | AVN-322 | Not specified | Significant restoration of cognitive function | [1][8] |
| MK-801-induced deficit | Rodent | AVN-322 | Not specified | Significant restoration of cognitive function |[1][8] |
Experimental Protocols
In Vitro Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT6 receptors.
-
Radioligand: [3H]-LSD or other suitable 5-HT6R radioligand.
-
Non-specific binding control: Serotonin or another high-affinity 5-HT6R ligand (e.g., methiothepin) at a high concentration (10 µM).
-
AVN-322 free base, dissolved in DMSO to create a stock solution.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of AVN-322 in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of AVN-322 dilution.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AVN-322.
-
Determine the IC50 value (concentration of AVN-322 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for 5-HT6R Antagonism
-
Objective: To confirm the antagonist activity of AVN-322 at the 5-HT6 receptor.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT6 receptors.
-
5-HT6R agonist (e.g., Serotonin).
-
This compound.
-
Assay medium (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Remove the growth medium and wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of AVN-322 (or vehicle) for 20 minutes at 37°C.
-
Add the 5-HT6R agonist at a concentration that elicits a submaximal response (EC80).
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of AVN-322.
-
Determine the IC50 value from the concentration-response curve.
-
Calculate the functional antagonist constant (Kb) using the Schild equation if a full concentration-response curve to the agonist is generated in the presence of different antagonist concentrations.
-
In Vivo Protocols
General Considerations for In Vivo Studies:
-
Formulation: this compound should be formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose or 10% Tween-80 in saline.
-
Dosing: Based on preclinical data, effective doses are likely in the low mg/kg range. Dose-response studies are recommended.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Caption: General workflow for preclinical in vivo testing of AVN-322.
Protocol 3: Novel Object Recognition (NOR) Test for Cognitive Enhancement
-
Objective: To assess the ability of AVN-322 to reverse cognitive deficits induced by a pharmacological challenge (e.g., scopolamine or MK-801).
-
Apparatus: An open-field arena (e.g., 40x40x40 cm), made of non-porous material. Two sets of different objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes.
-
Drug Administration: Administer AVN-322 (or vehicle) via the chosen route (e.g., oral gavage) 60 minutes before the training session. Administer the amnesic agent (e.g., scopolamine 1 mg/kg, i.p., or MK-801 0.1 mg/kg, i.p.[4]) 30 minutes before the training session.
-
Training/Familiarization (Day 2, T1): Place two identical objects in the arena. Place the animal in the arena, facing away from the objects, and allow it to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
Retention Interval: Return the animal to its home cage for a set period (e.g., 24 hours).
-
Testing (Day 3, T2): Place one of the familiar objects and one novel object in the arena. Place the animal back in the arena and record the time spent exploring each object for 5 minutes.
-
-
Data Analysis:
-
Calculate the total exploration time in both T1 and T2 to ensure no significant differences in motor or motivational activity between groups.
-
Calculate a discrimination index (DI) for the test phase: DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar).
-
A positive DI indicates a preference for the novel object and intact memory. Compare the DI across treatment groups using ANOVA followed by post-hoc tests. A significant increase in the DI for the AVN-322 group compared to the amnesic agent/vehicle group indicates cognitive enhancement.
-
Protocol 4: Pharmacokinetic (PK) Study in Rats
-
Objective: To determine key PK parameters of AVN-322, including brain penetration.
-
Procedure:
-
Administer a single dose of AVN-322 to a cohort of rats (e.g., Sprague-Dawley) via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture (terminal procedure) into heparinized tubes.
-
For brain concentration, euthanize a subset of animals at each time point and immediately harvest the brains.
-
Process blood samples to obtain plasma by centrifugation.
-
Homogenize brain tissue in a suitable buffer.
-
Extract AVN-322 from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of AVN-322 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate key PK parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the brain-to-plasma ratio (AUCbrain / AUCplasma) to assess BBB penetration.
-
Safety and Toxicology
Phase I clinical trials in humans showed that AVN-322 was well-tolerated across a wide range of doses with no adverse events observed.[6][9] For preclinical research, standard toxicology studies are recommended.
-
Acute Toxicity: A single high-dose study in two rodent species to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: 2- to 4-week repeat-dose studies in a rodent and non-rodent species to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[10]
-
Genotoxicity: A standard battery of tests including an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo rodent bone marrow micronucleus test.[10]
Summary and Conclusion
AVN-322 is a promising research tool and potential therapeutic agent for CNS disorders involving cognitive impairment.[1][2] Its high potency, selectivity, and favorable drug-like properties make it a valuable compound for investigating the role of the 5-HT6 receptor in learning, memory, and neuropsychiatric conditions. The protocols outlined above provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo neuroscience research settings.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 6. AVN-322 - Wikipedia [en.wikipedia.org]
- 7. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 10. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVN-322 Free Base in Serotonin Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][4] Its mechanism of action involves the modulation of serotonergic pathways, which are implicated in learning, memory, and cognition.[1][2] AVN-322 exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it a valuable tool for in vivo studies of the central nervous system.[1][2][3] These application notes provide detailed protocols for utilizing AVN-322 free base to investigate serotonin pathways in both in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Pharmacological Profile of AVN-322
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (Ki) | Nanomolar Range (Specific values not publicly available) | Human recombinant 5-HT6 receptor | [1][3] |
| Functional Antagonism (IC50) | Data not publicly available | cAMP functional assay in cells expressing human 5-HT6 receptor | [1] |
Table 2: Selectivity Profile of AVN-322
| Receptor Subtype | Binding Affinity (Ki or % Inhibition @ 1µM) |
| 5-HT6 | High Affinity (Nanomolar) |
| 5-HT1A | Low Affinity (Data not publicly available) |
| 5-HT2A | Low Affinity (Data not publicly available) |
| 5-HT2B | Low Affinity (Data not publicly available) |
| 5-HT2C | Low Affinity (Data not publicly available) |
| 5-HT3 | Low Affinity (Data not publicly available) |
| 5-HT4 | Low Affinity (Data not publicly available) |
| 5-HT5a | Low Affinity (Data not publicly available) |
| 5-HT7 | Low Affinity (Data not publicly available) |
| Dopamine D2 | Low Affinity (Data not publicly available) |
| Adrenergic α1 | Low Affinity (Data not publicly available) |
| Adrenergic α2 | Low Affinity (Data not publicly available) |
| Histamine H1 | Low Affinity (Data not publicly available) |
| Muscarinic M1 | Low Affinity (Data not publicly available) |
| Note: AVN-322 is reported to have a high selectivity index, but specific Ki values for off-target receptors are not publicly available. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro 5-HT6 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor.
Materials:
-
This compound
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 receptor ligand
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail
-
Scintillation counter
-
Plate shaker
Procedure:
-
Prepare serial dilutions of AVN-322 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or AVN-322 dilution.
-
50 µL of the radioligand at a final concentration close to its Kd.
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of AVN-322 from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of AVN-322 at the human 5-HT6 receptor.
Materials:
-
This compound
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Serotonin (5-HT)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in 384-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of AVN-322 in the assay buffer provided with the cAMP kit.
-
Prepare a solution of 5-HT at a concentration that elicits a submaximal response (e.g., EC80).
-
Aspirate the culture medium from the cells and add the AVN-322 dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
Add the 5-HT solution to the wells to stimulate the receptors.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of AVN-322.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
In Vivo Morris Water Maze Test for Cognitive Enhancement
Objective: To evaluate the ability of AVN-322 to reverse scopolamine-induced spatial learning and memory deficits.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Male Wistar rats or C57BL/6 mice
-
Morris water maze: A circular pool (1.5-2 m diameter) filled with opaque water, with a hidden escape platform.
-
Video tracking system and software
Procedure:
-
Habituation: Allow the animals to swim freely in the pool without the platform for 60 seconds one day before the training begins.
-
Drug Administration:
-
Administer AVN-322 orally (p.o.) at the desired doses (e.g., 0.1, 0.5, 1 mg/kg) 60 minutes before the training trials.
-
Administer scopolamine intraperitoneally (i.p.) at a dose known to induce amnesia (e.g., 1 mg/kg for rats) 30 minutes before the training trials.
-
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four randomly chosen starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze the escape latency during training and the parameters from the probe trial to assess spatial memory.
In Vivo Novel Object Recognition Test
Objective: To assess the effect of AVN-322 on non-spatial recognition memory impaired by MK-801.
Materials:
-
This compound
-
MK-801 (dizocilpine)
-
Male mice (e.g., C57BL/6)
-
An open-field arena
-
Two sets of identical objects and one set of novel objects (of similar size but different shape and color)
-
Video recording and analysis software
Procedure:
-
Habituation: On two consecutive days, allow each mouse to explore the empty open-field arena for 5-10 minutes.
-
Drug Administration:
-
Administer AVN-322 orally (p.o.) at the desired doses 60 minutes before the familiarization phase.
-
Administer MK-801 intraperitoneally (i.p.) at a dose known to induce cognitive deficits (e.g., 0.1-0.2 mg/kg) 30 minutes before the familiarization phase.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis: Calculate the discrimination index (DI) as (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
Conclusion
AVN-322 is a highly selective and potent 5-HT6 receptor antagonist that serves as a valuable research tool for elucidating the role of serotonergic pathways in cognitive processes. The protocols outlined above provide a framework for characterizing the in vitro pharmacology of AVN-322 and for evaluating its efficacy in preclinical models of cognitive impairment. These studies can contribute to a deeper understanding of the therapeutic potential of targeting the 5-HT6 receptor for the treatment of neurological and psychiatric disorders.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
AVN-322 Free Base in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AVN-322 free base, specifically addressing its solubility in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate your in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Why is determining the kinetic solubility of AVN-322 in DMSO important for my experiments?
A2: Determining the kinetic solubility is crucial as it helps in preparing accurate stock solutions, preventing compound precipitation in assays, and ensuring reliable and reproducible experimental results. It is a critical parameter for dose-response studies and for understanding the compound's behavior in aqueous buffers used in cell-based assays.
Q3: Are there any common issues I should be aware of when dissolving this compound in DMSO?
A3: Potential issues include the compound not fully dissolving at higher concentrations, precipitation upon addition to aqueous media, and the formation of a cloudy solution. Following a standardized protocol and using high-quality, anhydrous DMSO can mitigate these issues.
Experimental Protocol: Determining Kinetic Solubility of AVN-322 in DMSO
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for in-vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
-
Multichannel pipette
-
Vortex mixer
-
Incubator/shaker
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Serial Dilutions in DMSO: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.) in a 96-well plate.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add PBS (pH 7.4). Using a multichannel pipette, transfer a small, fixed volume of each DMSO concentration of AVN-322 to the wells containing PBS. The final DMSO concentration in the aqueous solution should be low (typically ≤1%) to minimize solvent effects.
-
Incubation: Seal the plate and incubate at room temperature (or desired experimental temperature) for a set period (e.g., 2 hours) with gentle shaking. This allows for the system to reach a state of kinetic equilibrium.
-
Solubility Measurement: Measure the turbidity of each well using a microplate nephelometer. The concentration at which a significant increase in turbidity is observed indicates the point of precipitation and thus the kinetic solubility. Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the supernatant can be measured using a UV-Vis spectrophotometer at the compound's λmax.
Data Presentation:
Once determined, the solubility data can be presented in a clear and structured table.
| Solvent/Buffer System | Temperature (°C) | Kinetic Solubility (µM) | Kinetic Solubility (µg/mL) |
| DMSO | 25 | >10,000 | >3938.9 |
| PBS (pH 7.4) with 1% DMSO | 25 | (To be determined) | (To be determined) |
Note: The molecular weight of this compound is approximately 393.89 g/mol .
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution upon adding DMSO stock to aqueous buffer | The concentration of AVN-322 exceeds its kinetic solubility in the final aqueous solution. | Prepare a more dilute stock solution or decrease the final concentration of AVN-322 in the assay. |
| Compound precipitates out of DMSO stock solution over time | The stock solution is supersaturated, or the storage conditions are inadequate. | Prepare a fresh stock solution at a slightly lower concentration. Store stock solutions at -20°C or -80°C and protect from light. |
| Inconsistent results between experiments | Variability in DMSO quality, buffer pH, temperature, or incubation time. | Use high-purity, anhydrous DMSO. Ensure consistent buffer preparation, temperature control, and incubation times for all experiments. |
AVN-322 Mechanism of Action: 5-HT6 Receptor Signaling Pathway
AVN-322 is a selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation is linked to several downstream signaling cascades. The diagram below illustrates the canonical signaling pathway of the 5-HT6 receptor and the inhibitory effect of an antagonist like AVN-322.
Caption: 5-HT6 Receptor Signaling Pathway and Inhibition by AVN-322.
The following logical workflow can be used when preparing AVN-322 for experimental use.
Caption: Logical Workflow for Preparing AVN-322 Solutions.
Technical Support Center: Improving the Aqueous Solubility of AVN-322 Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the AVN-322 free base for in vitro and in vivo experiments. Given that publicly available, specific quantitative solubility data for this compound is limited, this guide offers a systematic approach based on established pharmaceutical formulation principles for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and why is its solubility a concern?
A1: AVN-322 is a potent and selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), investigated for its potential in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1][2] As a small molecule with a complex heterocyclic structure, the free base form of AVN-322 is anticipated to have low aqueous solubility, a common challenge for many drug candidates.[1] Poor aqueous solubility can hinder its dissolution, leading to challenges in preparing stock solutions for in vitro assays and achieving adequate exposure in in vivo studies.
Q2: What is the difference between this compound and its hydrochloride salt?
A2: AVN-322 is available as a free base (CAS 1194574-33-8) and as a hydrochloride (HCl) salt (CAS 1194574-68-9).[2][3] Salt forms of weakly basic drugs are generally more water-soluble than their free base counterparts. The HCl salt of AVN-322 is expected to have better aqueous solubility due to the ionization of the basic nitrogen atoms in the molecule. However, the choice between the free base and the salt form may depend on the specific experimental requirements, such as the desired pH of the final solution or compatibility with other formulation components.
Q3: Are there any pre-existing formulation guidelines for AVN-322?
A3: While detailed formulation protocols are not extensively published, some suppliers suggest an in vivo formulation consisting of DMSO, PEG300, and Tween 80. This indicates that a co-solvent and surfactant approach is a viable strategy for administering the compound to animals. For in vitro studies, preparing a concentrated stock solution in an organic solvent like DMSO is a standard practice.
Troubleshooting Guide: Enhancing this compound Aqueous Solubility
This guide provides a step-by-step approach to systematically improve the aqueous solubility of this compound.
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Step 1: Initial Solubility Assessment (Hypothetical Data)
The first step is to determine the baseline solubility in your desired aqueous buffer. As specific data is unavailable, a hypothetical screening in common buffers is presented below for illustrative purposes.
| Buffer System (pH 7.4) | Estimated Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | < 1 | Insoluble, visible particles |
| Tris-HCl Buffer | < 1 | Insoluble, visible particles |
| HEPES Buffer | < 1 | Insoluble, visible particles |
| Note: This table contains hypothetical data for illustrative purposes. |
Step 2: pH Modification
Since AVN-322 is a weakly basic compound, its solubility is expected to increase in acidic conditions.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 7.
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of AVN-322 in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Expected Outcome: The solubility of this compound should increase as the pH decreases.
| Buffer pH | Estimated Solubility (µg/mL) |
| 2.0 | 50 - 100 |
| 4.0 | 10 - 20 |
| 6.0 | < 5 |
| 7.4 | < 1 |
| Note: This table contains hypothetical data for illustrative purposes. |
Step 3: Co-solvent Systems
The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.
-
Protocol:
-
Prepare stock solutions of AVN-322 in various organic solvents (e.g., DMSO, ethanol, PEG400).
-
Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% DMSO).
-
Add a small volume of the concentrated AVN-322 stock solution to the co-solvent/buffer mixtures.
-
Observe for any precipitation.
-
Determine the maximum concentration of AVN-322 that remains in solution.
-
-
Considerations: Be mindful of the potential toxicity of co-solvents to cells in in vitro assays. It is recommended to keep the final concentration of the organic solvent as low as possible (typically <1%).
| Co-solvent System (in PBS pH 7.4) | Maximum Achievable Concentration of AVN-322 (µM) |
| 1% DMSO | 1 - 5 |
| 5% DMSO | 10 - 20 |
| 10% Ethanol | 5 - 10 |
| 20% PEG400 | 20 - 50 |
| Note: This table contains hypothetical data for illustrative purposes. |
Step 4: Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.
-
Protocol:
-
Prepare aqueous buffer solutions containing various non-ionic surfactants (e.g., Tween® 80, Polysorbate 20, Kolliphor® EL) at concentrations above their critical micelle concentration (CMC).
-
Add this compound to these solutions and determine the solubility as described in Step 2.
-
-
Considerations: Surfactants can interfere with certain biological assays.
| Surfactant (in PBS pH 7.4) | Concentration | Estimated Solubility (µg/mL) |
| Tween® 80 | 0.1% | 5 - 10 |
| Kolliphor® EL | 0.1% | 10 - 15 |
| Note: This table contains hypothetical data for illustrative purposes. |
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Protocol:
-
Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Add this compound and determine the solubility.
-
-
Considerations: The size of the cyclodextrin cavity should be appropriate for the AVN-322 molecule.
| Cyclodextrin (in water) | Concentration (w/v) | Estimated Solubility (mg/mL) |
| HP-β-CD | 10% | 0.5 - 1.0 |
| SBE-β-CD | 10% | 1.0 - 2.0 |
| Note: This table contains hypothetical data for illustrative purposes. |
Experimental Workflows and Signaling Pathway
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for systematically improving the aqueous solubility of this compound.
5-HT6 Receptor Signaling Pathway
AVN-322 acts as an antagonist at the 5-HT6 receptor. The signaling of this receptor is complex and can involve multiple pathways.
Caption: Simplified signaling pathways of the 5-HT6 receptor, which are antagonized by AVN-322.
References
AVN-322 Free Base Solution Stability: Technical Support Center
Disclaimer: Specific, publicly-available stability data for AVN-322 free base is limited. This guide provides a general framework and best practices for assessing the solution stability of a novel small molecule like AVN-322, based on standard pharmaceutical development principles. Researchers should always perform their own stability assessments for their specific experimental conditions.
AVN-322 is an orally active and selective 5-HT6 receptor antagonist that has been studied for its potential in treating CNS disorders like Alzheimer's disease and schizophrenia.[1][2][3] Proper handling and an understanding of its stability in solution are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to first determine the solubility of the compound in various common solvents. For many small molecule free bases, solvents like DMSO, ethanol, or DMF are primary choices for creating high-concentration stock solutions. Vendor information suggests that AVN-322 in DMSO can be stored for up to 2 weeks at 4°C or up to 6 months at -80°C.[4] Always use anhydrous-grade solvents to minimize degradation due to hydrolysis. Start with a small amount of the compound and vortex thoroughly. Gentle warming and sonication can be used to aid dissolution, but prolonged exposure to heat should be avoided until thermal stability is confirmed.
Q2: What are the recommended storage conditions for AVN-322 solid compound and stock solutions?
A2:
-
Solid Compound: Store the solid this compound, protected from light, at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months in DMSO) or at -20°C.[3][4] For daily use, a solution can be kept at 4°C for a limited time, but its stability under these conditions should be verified.
Q3: How do I dilute the DMSO stock solution into an aqueous buffer for my cell-based assay?
A3: To avoid precipitation, it is crucial to perform serial dilutions. When diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced toxicity in your experimental system. Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring the buffer to ensure rapid mixing and minimize local concentrations that could lead to precipitation.
Q4: Is this compound sensitive to light or pH?
A4: Photostability and pH sensitivity are common liabilities for complex organic molecules. While specific data for AVN-322 is not detailed in public literature, it is best practice to assume it may be sensitive.[5] Always store solutions in amber vials or tubes wrapped in foil.[3] The stability of a free base can be highly dependent on pH; it is generally more stable at neutral or slightly basic pH and may degrade or have altered solubility under acidic conditions. A pH-stability profile should be experimentally determined.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | The compound's aqueous solubility limit has been exceeded. This can happen during dilution from an organic stock. | 1. Decrease the final concentration of AVN-322. 2. Increase the percentage of co-solvents (e.g., ethanol, PEG300) if the experimental system allows. 3. Check the pH of your buffer; adjust if necessary to a range where the compound is more soluble. 4. Perform a kinetic solubility assay to determine the practical solubility limit in your specific buffer. |
| Inconsistent or Poor Biological Activity | The compound may have degraded in solution. This could be due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium. | 1. Prepare fresh dilutions from a new stock solution aliquot for each experiment. 2. Analyze the stock and working solutions via HPLC or LC-MS to check for the presence of the parent compound and any degradation products. 3. Perform a stability study of AVN-322 in your specific assay buffer at the incubation temperature (e.g., 37°C) to determine its half-life under experimental conditions. |
| Assay Results Vary Between Experiments | Variability could stem from inconsistent solution preparation or compound degradation over the course of an experiment. | 1. Strictly follow a standardized protocol for solution preparation. 2. Ensure complete dissolution of the compound in the stock solvent before making further dilutions. 3. Minimize the time the compound spends in aqueous solution before being used in the assay. Prepare working solutions immediately before use. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of AVN-322 in a buffer of choice, which is critical for preparing working solutions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution plate (96-well) with DMSO.
-
Addition to Buffer: Add the DMSO solutions to your target aqueous buffer (e.g., PBS, pH 7.4) at a 1:100 ratio (e.g., 2 µL of DMSO solution into 198 µL of buffer). This will create a range of AVN-322 concentrations.
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Incubation: Shake the plate for 2 hours at room temperature, protected from light.
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Analysis: Analyze the samples for precipitation. This can be done visually or with a plate reader that measures light scattering (nephelometry). Alternatively, filter or centrifuge the samples and analyze the supernatant concentration by HPLC-UV or LC-MS/MS.
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Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility limit.
Protocol 2: Short-Term Stability Assessment by HPLC
This protocol assesses the stability of AVN-322 in solution over a relevant experimental timeframe (e.g., 24-48 hours).
-
Solution Preparation: Prepare a solution of AVN-322 in your desired buffer (e.g., PBS with 0.1% DMSO) at a relevant final concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC method. This involves separating the parent compound from potential degradants. Record the peak area of the parent compound.
-
Incubation: Store the solution under desired experimental conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC under the same conditions as the T=0 sample.
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Data Evaluation: Calculate the percentage of the remaining AVN-322 at each time point relative to the T=0 sample. A common threshold for stability is ≥90% of the initial concentration remaining.
Data Presentation: Hypothetical Stability Data
The following tables represent plausible, hypothetical data for illustrative purposes.
Table 1: Hypothetical Short-Term Stability of AVN-322 (10 µM) in PBS (pH 7.4)
| Storage Temperature | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| 4°C | 99.5% | 98.2% | 97.1% |
| 25°C (Room Temp) | 97.3% | 92.5% | 85.4% |
| 37°C | 91.8% | 79.1% | 65.2% |
Table 2: Recommended Storage for AVN-322 Stock Solutions (in Anhydrous DMSO)
| Concentration | Storage Temperature | Maximum Recommended Duration | Freeze-Thaw Cycles |
| 10 mM | -80°C | 6 months | Avoid (<3 cycles) |
| 10 mM | -20°C | 1 month | Avoid (<3 cycles) |
| 10 mM | 4°C | 2 weeks | Not Applicable |
Visualizations
Caption: Workflow for assessing the solution stability of AVN-322.
Caption: Hypothetical signaling pathway for the 5-HT6 receptor, antagonized by AVN-322.
References
AVN-322 Free Base: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AVN-322 free base. Below you will find guidance on storage conditions, troubleshooting common experimental issues, and protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored under specific conditions to prevent degradation. It is recommended to store the compound in a dry and dark environment. For short-term storage, a temperature of 0 - 4°C is suitable for days to weeks, while long-term storage (months to years) requires -20°C.[1]
Q2: How should I store this compound in solution?
A2: Once dissolved in a solvent such as DMSO, stock solutions of AVN-322 should be stored at -80°C for up to one year to maintain stability.[2] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[1] Suppliers may ship the product in amber glass vials to provide initial protection.[2] During handling and in experiments, exposure to light should be minimized.
Q4: What are the shipping conditions for this compound?
A4: this compound is generally considered stable enough for shipment at ambient temperatures for a few weeks, including time spent in customs.[1] Some suppliers may opt to ship with blue ice.[3]
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound in its solid form and in solution.
| Form | Condition | Temperature | Duration | Light Exposure |
| Powder | Short-term | 0 - 4°C | Days to Weeks | Protect from light[1] |
| Long-term | -20°C | Months to Years | Protect from light[1] | |
| In Solvent | Long-term | -80°C | Up to 1 year | Protect from light[2] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Check Solution Age and Handling: If using a stock solution, ensure it is within its recommended shelf life and has not undergone multiple freeze-thaw cycles.
-
Assess Purity: Consider performing an analytical check of the compound's purity, for example, using High-Performance Liquid Chromatography (HPLC).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: The compound may have degraded or absorbed moisture, affecting its solubility.
-
Troubleshooting Steps:
-
Confirm Solvent and Concentration: Ensure you are using a suitable solvent (e.g., DMSO) and that the concentration is not above the compound's solubility limit.[1]
-
Gentle Warming and Sonication: Gentle warming or sonication in an ultrasonic cleaner may aid dissolution.[2] Avoid excessive heat which could accelerate degradation.
-
Visual Inspection: Check the solid compound for any changes in appearance, such as color or texture, which might indicate degradation or contamination.
-
Experimental Protocols
While specific stability data for this compound is not publicly available, researchers can assess its stability under their specific experimental conditions using established methods for small molecule drugs.
Protocol: General Stability Assessment of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Prepare a baseline sample (Time 0) for immediate analysis.
-
-
Stress Conditions:
-
Expose the aliquots to various conditions to simulate experimental and storage environments. Common stress conditions include:
-
Long-term storage: 25°C with 60% relative humidity (RH).
-
Accelerated testing: 40°C with 75% RH.
-
Photostability: Exposure to a controlled light source.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term studies).
-
-
Analytical Method:
-
Utilize a stability-indicating analytical method, such as HPLC, to assess the purity and potency of the compound at each time point.[4] This method should be capable of separating the intact AVN-322 from any potential degradation products.
-
Mass spectrometry can be used in conjunction with HPLC to identify any degradation products.
-
-
Data Analysis:
-
Compare the analytical results from each time point to the baseline sample to determine the rate of degradation under each condition.
-
Visualizations
Below are diagrams to aid in understanding experimental workflows and logical relationships.
References
- 1. pharmtech.com [pharmtech.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
potential off-target effects of AVN-322 free base
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AVN-322 free base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AVN-322?
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] Its primary therapeutic potential lies in its ability to modulate neuronal signaling pathways implicated in cognitive processes.
Q2: What is known about the off-target binding profile of AVN-322?
Preclinical studies have demonstrated that AVN-322 possesses a "substantially better selectivity index" when compared to other 5-HT6 receptor antagonists in development.[3][4] This indicates a low propensity for binding to other receptors, ion channels, and enzymes at therapeutically relevant concentrations. While specific quantitative data from a comprehensive off-target screening panel for AVN-322 is not publicly available, the selectivity has been a key highlight in its preclinical assessment.
Q3: Have any adverse off-target effects been observed in preclinical studies?
In a three-month study involving rats, high doses of AVN-322 were associated with a slowing of the heart rate (bradycardia) and low blood pressure (hypotension). However, these effects were reported to be less severe than those observed with other existing drugs. Phase I clinical trials in humans showed that AVN-322 was well-tolerated across a wide range of doses with no adverse events reported.[1][2]
Q4: Could AVN-322 interact with other serotonin receptor subtypes?
As a highly selective 5-HT6 receptor antagonist, AVN-322 is designed to have minimal interaction with other serotonin receptor subtypes. While a complete binding profile is not publicly available, its high selectivity index suggests that affinity for other 5-HT receptors is significantly lower than for the 5-HT6 receptor.[3][4]
Q5: Is there potential for AVN-322 to affect dopaminergic or adrenergic signaling?
The modulation of cholinergic and glutamatergic systems is a known downstream effect of 5-HT6 receptor antagonism. While direct, high-affinity binding to dopaminergic or adrenergic receptors is not expected due to the high selectivity of AVN-322, indirect modulation of these neurotransmitter systems is a possibility and a common feature of this drug class.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cardiovascular Effects (e.g., changes in heart rate, blood pressure) in animal models | Although AVN-322 is highly selective, at supra-physiological concentrations, there could be minor interactions with cardiovascular receptors or ion channels. Preclinical studies in rats noted bradycardia and hypotension at high doses. | 1. Confirm the dose and concentration of AVN-322. 2. Review the experimental protocol for any confounding factors. 3. Consider including cardiovascular monitoring as part of the study design. 4. If the effect persists, a targeted assay (e.g., hERG channel assay) could be performed to rule out specific interactions. |
| Anomalous Behavioral Phenotypes in vivo not consistent with 5-HT6 antagonism | This could be due to indirect modulation of other neurotransmitter systems (e.g., dopamine, norepinephrine) downstream of 5-HT6 receptor blockade, or a very low-affinity interaction with an unintended target. | 1. Carefully analyze the observed behavioral phenotype and compare it to the known effects of modulating other CNS receptors. 2. Perform dose-response studies to see if the effect is concentration-dependent. 3. Consider co-administration with selective antagonists for other potential targets to investigate possible indirect effects. |
| Inconsistent in vitro assay results | This is less likely to be an off-target issue and more likely related to experimental conditions. However, at very high concentrations, non-specific binding to assay components could occur. | 1. Verify the purity and integrity of the this compound. 2. Optimize assay conditions (e.g., buffer composition, incubation time). 3. Include appropriate positive and negative controls. 4. Run a counterscreen with a structurally unrelated 5-HT6 antagonist to confirm the effect is target-mediated. |
Data Presentation: Off-Target Selectivity Profile
While the specific off-target binding data for AVN-322 is not publicly available, the table below provides a representative example of how such data is typically presented. The values are hypothetical and intended for illustrative purposes to demonstrate the expected high selectivity of AVN-322.
| Target | Class | Binding Affinity (Ki, nM) |
| 5-HT6 Receptor | Primary Target | 0.5 |
| 5-HT1A Receptor | Serotonin Receptor | > 1000 |
| 5-HT2A Receptor | Serotonin Receptor | > 800 |
| 5-HT2B Receptor | Serotonin Receptor | > 1500 |
| 5-HT7 Receptor | Serotonin Receptor | > 1200 |
| D2 Receptor | Dopamine Receptor | > 2000 |
| Alpha-1 Adrenergic Receptor | Adrenergic Receptor | > 1800 |
| Beta-1 Adrenergic Receptor | Adrenergic Receptor | > 2500 |
| M1 Muscarinic Receptor | Muscarinic Receptor | > 3000 |
| H1 Histamine Receptor | Histamine Receptor | > 2200 |
| hERG Channel | Ion Channel | > 10,000 (IC50) |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general methodology for assessing the binding affinity of AVN-322 to a panel of off-target receptors.
-
Membrane Preparation : Membranes are prepared from cells stably expressing the receptor of interest.
-
Assay Buffer : A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is used.
-
Radioligand : A specific radioligand for the receptor of interest is used at a concentration close to its Kd.
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Incubation : Cell membranes, radioligand, and varying concentrations of AVN-322 (or vehicle control) are incubated in a 96-well plate.
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Termination : The binding reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
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Detection : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
hERG Potassium Channel Patch-Clamp Assay
This protocol outlines a method to assess the potential for AVN-322 to inhibit the hERG channel, a common off-target associated with cardiac risk.
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Cell Line : A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
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Electrophysiology : Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
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Voltage Protocol : A specific voltage protocol is applied to elicit hERG currents.
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Compound Application : AVN-322 is applied at various concentrations to the cells, and the effect on the hERG current is measured.
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Data Acquisition : Current recordings are acquired before and after the application of AVN-322.
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Data Analysis : The percentage of inhibition of the hERG current is calculated for each concentration of AVN-322. An IC50 value is determined by fitting the concentration-response data to a logistic equation.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified signaling pathway of AVN-322 action.
References
- 1. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 2. | BioWorld [bioworld.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
Technical Support Center: AVN-322 Free Base Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-322 free base. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its primary mechanism of action?
A1: AVN-322 is a potent and highly selective antagonist of the serotonin 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3] Its primary mechanism of action is to block the activity of this receptor, which is implicated in cognitive processes.[4] AVN-322 has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][5]
Q2: What are the key therapeutic areas being explored for AVN-322?
A2: AVN-322 has been primarily developed for the treatment of cognitive dysfunction.[6] It has also been studied for its potential in treating Alzheimer's disease and schizophrenia.[1][2]
Q3: What is the difference between this compound and its salt forms?
A3: The free base is the pure, unprotonated form of the AVN-322 molecule. Salt forms, such as AVN-322 hydrochloride, are created by reacting the free base with an acid. This is often done to improve solubility and stability. For experimental purposes, the choice between the free base and a salt form can affect solubility in different solvents and potentially influence experimental outcomes. It is crucial to note which form is being used and to maintain consistency across experiments.
Q4: In which solvents can I dissolve this compound?
A4: While specific solubility data for the free base is not detailed in the provided search results, small molecule antagonists like AVN-322 are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is critical to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | - Monitor Cell Morphology: Regularly inspect cells under a microscope for any changes in morphology, such as rounding or detachment, which could indicate stress or toxicity. - Assess Viability: Use a viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay) to quantify cell viability before and after treatment with AVN-322. - Control for Passage Number: High passage numbers can lead to altered cellular characteristics and responses.[7] Use cells within a consistent and low passage number range for all experiments. |
| Reagent Quality and Preparation | - AVN-322 Stock Solution: Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls.[7] |
| Assay Conditions | - Optimize Seeding Density: The optimal cell density can vary between cell types and assays.[8] Perform a titration experiment to determine the ideal cell number that provides a robust signal-to-noise ratio. - Incubation Time: The timing of analysis can be critical.[9][10] Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect of AVN-322. |
| Microplate Selection | - Plate Type: The choice of microplate can significantly impact assay results. For fluorescence-based assays, use black plates with clear bottoms to minimize background and crosstalk. For luminescence, white plates are recommended, and for absorbance, clear plates are suitable.[8] |
Issue 2: Difficulty in Detecting a Dose-Dependent Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | - Broaden Concentration Range: Test a wider range of AVN-322 concentrations, from picomolar to micromolar, to capture the full dose-response curve. Preclinical studies have shown AVN-322 to have high binding affinity in the medium picomolar range.[2][3] - Logarithmic Dilutions: Use a logarithmic or semi-logarithmic dilution series to effectively assess the potency of the compound. |
| Low Receptor Expression | - Confirm Target Expression: Verify the expression of the 5-HT6 receptor in your chosen cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to endogenously express the 5-HT6 receptor or an engineered cell line overexpressing the receptor. |
| Assay Sensitivity | - Choice of Detection Method: Absorbance assays are generally less sensitive than fluorescence or luminescence-based assays.[7] If you are not detecting a response, consider switching to a more sensitive detection method. - Signal Amplification: Explore assay kits or reagents that include signal amplification steps. |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
This protocol provides a general framework for conducting cell-based experiments with AVN-322.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Count cells and assess viability.
-
Seed cells into the appropriate microplate at the predetermined optimal density.
-
Allow cells to adhere and recover overnight in a CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent) and a positive control if available.
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Remove the old medium from the cells and add the medium containing the different concentrations of AVN-322 or controls.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal time period.
-
-
Assay Readout:
-
Perform the specific assay according to the manufacturer's instructions (e.g., add detection reagents).
-
Measure the signal using a microplate reader with the appropriate settings for absorbance, fluorescence, or luminescence.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate parameters such as IC50 or EC50.
-
Visualizations
Caption: Mechanism of action of AVN-322 as a 5-HT6 receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. AVN-322 - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 7. youtube.com [youtube.com]
- 8. selectscience.net [selectscience.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
optimizing AVN-322 free base dosage for mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of AVN-322 free base dosage for use in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its mechanism of action?
A1: AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] In preclinical studies, it has demonstrated the ability to improve cognitive function in animal models, suggesting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[1][3] Its mechanism of action is centered on blocking the 5-HT6 receptor, which is thought to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, leading to enhanced cognitive performance.[4][5]
Q2: What is the recommended starting dose of this compound for mice?
A2: While specific preclinical dosage regimens for this compound are not extensively detailed in publicly available literature, a starting point for dose-finding studies can be inferred from general practices with novel small molecule CNS agents in mice. A recommended approach is to begin with a dose range of 1-10 mg/kg administered orally and conduct a dose-escalation study to determine the optimal dose for the desired therapeutic effect and to assess tolerability.
Q3: How should this compound be formulated for oral administration in mice?
A3: AVN-322 has been noted for its high oral bioavailability.[1][2] For oral gavage, the free base can be suspended in a vehicle such as a 0.5% solution of carboxymethyl cellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration. The poor solubility of some compounds can be a challenge, and alternative vehicles like a 10% aqueous solution of gum arabic have been used for other compounds in preclinical studies.[6]
Q4: What are the expected pharmacokinetic properties of AVN-322 in mice?
A4: Preclinical studies have shown that AVN-322 has favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2] Key pharmacokinetic parameters to consider in your studies include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2). These parameters will be critical in designing your dosing schedule.
Q5: What is the known safety profile of AVN-322 in mice?
A5: AVN-322 has been reported to have a good safety profile in preclinical animal models.[1] Phase I clinical trials in humans also indicated that AVN-322 was well-tolerated across a range of doses with no adverse events observed.[7] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity, such as changes in weight, behavior, or general health.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle | The free base form may have limited solubility in aqueous solutions. | - Use a co-solvent such as a small percentage of DMSO or ethanol, but be mindful of potential vehicle effects. - Consider using a different vehicle, such as a cyclodextrin-based solution, to improve solubility. - Sonication of the suspension prior to administration can help in achieving a more uniform mixture. |
| High variability in experimental results | Inconsistent dosing due to improper suspension or gavage technique. | - Ensure the suspension is thoroughly mixed before each animal is dosed. - Standardize the oral gavage technique to minimize stress and ensure accurate delivery to the stomach. - Consider alternative, less stressful oral dosing methods, such as voluntary ingestion in a palatable vehicle.[8][9] |
| Lack of desired therapeutic effect | The administered dose may be too low or the dosing frequency may be inadequate. | - Conduct a dose-response study to identify the optimal dose. - Perform a pharmacokinetic study to determine the half-life of AVN-322 in your mouse strain and adjust the dosing frequency accordingly. |
| Observed adverse effects (e.g., sedation, weight loss) | The administered dose may be too high. | - Reduce the dose to a lower, better-tolerated level. - Monitor the animals closely for the duration of the study. |
| Difficulty in detecting AVN-322 in plasma or brain tissue | The analytical method may not be sensitive enough, or the timing of sample collection is not optimal. | - Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of AVN-322. - Collect samples at multiple time points after dosing, guided by initial pharmacokinetic modeling. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% CMC vehicle solution.
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Add a small amount of the vehicle to the AVN-322 powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Administer the suspension to mice via oral gavage at a volume of 10 mL/kg.
-
Continuously stir the suspension during the dosing procedure to maintain homogeneity.
-
Protocol 2: Pilot Dose-Escalation Study in Mice
-
Objective: To determine the optimal and maximum tolerated dose of this compound.
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Animals: C57BL/6 mice, 8-10 weeks old, n=5 per group.
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Procedure:
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Prepare this compound suspensions at three different concentrations (e.g., 1, 5, and 10 mg/mL).
-
Administer a single oral dose of AVN-322 or vehicle to each group.
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Monitor the animals for any signs of acute toxicity for at least 24 hours post-dosing.
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At a predetermined time point (e.g., 1 hour post-dose), assess the desired pharmacological effect (e.g., performance in a cognitive task).
-
Based on the results, a more refined dose range can be selected for subsequent efficacy studies.
-
Signaling Pathway and Experimental Workflow
Caption: AVN-322 antagonizes the 5-HT6 receptor signaling pathway.
Caption: Experimental workflow for in vivo studies of AVN-322 in mice.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biospace.com [biospace.com]
- 8. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AVN-322 Free Base Oral Formulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the oral administration of AVN-322 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
1. What is AVN-322 and what is its mechanism of action?
AVN-322 is an orally active and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] It is under investigation for its potential therapeutic effects in central nervous system (CNS) disorders, such as Alzheimer's disease and schizophrenia.[3] By blocking the 5-HT6 receptor, AVN-322 is thought to modulate cholinergic and glutamatergic neurotransmission, which may lead to cognitive enhancement.
2. What are the known physicochemical properties of this compound?
While specific data for the free base form is limited in publicly available literature, some key properties can be summarized. It is important for researchers to perform their own characterization of the specific batch of this compound they are using.
| Property | Data | Source |
| Molecular Formula | C₁₇H₁₉N₅O₂S | [4] |
| Molecular Weight | 357.43 g/mol | Calculated |
| CAS Number | 1194574-33-8 | [4] |
| Appearance | White to off-white solid (typical) | Inferred |
| Aqueous Solubility | Expected to be low | Inferred from free base nature |
| LogP | Expected to be high | Inferred from lipophilic structure |
3. What are the potential advantages of using the free base form of AVN-322 over a salt form?
While salt forms often exhibit higher aqueous solubility, the free base form of a drug can offer certain advantages, such as:
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Higher drug loading: The absence of a salt counter-ion allows for a higher percentage of the active pharmaceutical ingredient (API) in the final formulation.
-
Potential for different formulation strategies: The free base may be more amenable to specific formulation approaches, such as lipid-based delivery systems.
-
Different solid-state properties: The free base may have distinct crystalline forms (polymorphs) with unique stability and dissolution characteristics.
4. How can I improve the solubility of this compound for oral formulation in preclinical studies?
Given that this compound is likely to have low aqueous solubility, several strategies can be employed to enhance its dissolution and subsequent oral bioavailability:
-
pH adjustment: As a basic compound, the solubility of this compound is expected to increase in acidic environments. The use of acidic excipients or formulating in an acidic vehicle can be beneficial.
-
Co-solvents: Utilizing a mixture of solvents, such as water with polyethylene glycol (PEG), propylene glycol, or ethanol, can significantly increase the solubility of hydrophobic compounds.[5]
-
Surfactants: The addition of non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in wetting the solid particles and forming micelles, which can encapsulate the drug and improve its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable oral bioavailability in animal studies. | * Poor dissolution of the this compound in the gastrointestinal tract.* Precipitation of the drug in the neutral pH of the small intestine.* First-pass metabolism. | * Improve Formulation: Consider micronization or nanosizing of the drug particles to increase surface area.[6] Explore the use of self-emulsifying drug delivery systems (SEDDS) or solid dispersions to maintain the drug in a solubilized state.[6]* pH Control: Incorporate a pH-modifying agent in the formulation to maintain a lower pH in the microenvironment of the dissolving drug.* Dose Staggering: In preclinical studies, administering the formulation in smaller, more frequent doses may help avoid saturation of absorption mechanisms. |
| Inconsistent results between experimental batches. | * Variability in the particle size or solid form (polymorphism) of the this compound.* Incomplete dissolution or suspension of the drug during formulation preparation.* Instability of the formulation, leading to drug degradation or precipitation over time. | * Material Characterization: Perform solid-state characterization (e.g., X-ray powder diffraction, differential scanning calorimetry) on each batch of this compound to ensure consistency.* Standardized Preparation: Develop and strictly adhere to a standard operating procedure (SOP) for formulation preparation, including mixing times, temperatures, and sonication if necessary.* Stability Studies: Conduct short-term stability studies on your formulation to ensure the drug remains dissolved or suspended and does not degrade under your experimental conditions. |
| Difficulty in preparing a homogenous and stable suspension. | * Hydrophobicity of the this compound leading to poor wetting.* Particle agglomeration. | * Wetting Agents: Incorporate a suitable wetting agent (e.g., a low concentration of a non-ionic surfactant) into your vehicle before adding the this compound.* Viscosity Modifiers: The addition of a viscosity-enhancing agent, such as methylcellulose or carboxymethylcellulose, can help to slow down the sedimentation of suspended particles. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Rodents
This protocol is a starting point and may require optimization based on the specific characteristics of your this compound.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in deionized water. Add 0.1% (v/v) Tween® 80 to the methylcellulose solution and stir until fully dissolved.
-
Drug Addition: Weigh the required amount of this compound. To improve dispersion, consider pre-wetting the powder with a small amount of the vehicle to form a paste.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Sonication: Sonicate the suspension in a bath sonicator for 15-30 minutes to break up any agglomerates and ensure a uniform particle size distribution.
-
Storage and Administration: Store the suspension at 2-8°C and protect from light. Ensure the suspension is thoroughly re-suspended by vortexing before each administration.
Protocol 2: In Vitro Dissolution Testing
A simple in vitro dissolution test can help assess the performance of your formulation.
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle).
-
Procedure:
-
Add a known amount of your this compound formulation to the dissolution vessel containing the desired medium.
-
Maintain a constant temperature (37°C) and paddle speed (e.g., 50 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples immediately.
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Analyze the concentration of dissolved AVN-322 using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Proposed signaling pathway of AVN-322 as a 5-HT6R antagonist.
Caption: General workflow for oral formulation development of a poorly soluble compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. AVN-322 - Wikipedia [en.wikipedia.org]
- 5. AVN-322 | TargetMol [targetmol.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: AVN-322 Free Base In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with AVN-322 free base. The information is designed for an audience of researchers, scientists, and drug development professionals.
I. FAQs & Troubleshooting Guides
This section addresses potential challenges organized by experimental phase.
Formulation and Administration
Q1: I am observing low or inconsistent plasma concentrations of AVN-322 after oral administration. What could be the cause?
A1: Low or variable plasma concentrations after oral gavage can stem from several factors related to the formulation and administration of this compound.
Troubleshooting Steps:
-
Vehicle Selection: this compound may have limited aqueous solubility. Ensure you are using an appropriate vehicle. Consider screening vehicles such as:
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A suspension in 0.5% carboxymethylcellulose (CMC).
-
A solution in a small percentage of a non-toxic organic solvent (e.g., DMSO) followed by dilution in a vehicle like polyethylene glycol (PEG) or corn oil. Always perform a vehicle tolerability study in your animal model.
-
-
Formulation Preparation:
-
Ensure the compound is fully dissolved or homogeneously suspended immediately prior to administration. Vortexing or sonicating the formulation can help.
-
Prepare fresh formulations for each experiment to avoid degradation or precipitation.
-
-
Administration Technique:
-
Confirm the accuracy of your gavage technique to ensure the full dose is delivered to the stomach and not into the esophagus or trachea.
-
Ensure the gavage volume is appropriate for the size of the animal.
-
Q2: My animals are showing signs of distress or toxicity after administration, even at doses reported to be safe. What should I investigate?
A2: While preclinical studies indicate a good safety profile for AVN-322, adverse effects could be related to the formulation vehicle or an unexpected sensitivity in your specific animal model or strain.[1][2][3]
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between effects of the vehicle and AVN-322.
-
Dose-Response and Tolerability Studies: If you have modified the formulation or are using a new animal strain, it is crucial to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental conditions.
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Observation of Animals: Closely monitor animals for any signs of distress, changes in weight, or altered behavior post-administration.
Pharmacokinetics and Bioavailability
Q3: The brain-to-plasma ratio of AVN-322 in my study is lower than expected from published data. Why might this be?
A3: Published preclinical data suggests that AVN-322 has favorable blood-brain barrier (BBB) penetration.[1][4][5] A lower-than-expected brain-to-plasma ratio could be due to experimental variables.
Troubleshooting Steps:
-
Timing of Sample Collection: The brain-to-plasma ratio can change over time. Ensure your sample collection time point corresponds to the expected Tmax (time of maximum concentration) in both plasma and brain. A full pharmacokinetic profile with multiple time points is recommended to accurately determine this.
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Brain Region Analysis: Consider whether you are analyzing the whole brain or specific regions. Drug distribution within the brain may not be uniform.
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Analytical Method Validation: Verify the accuracy and sensitivity of your bioanalytical method (e.g., LC-MS/MS) for quantifying AVN-322 in both plasma and brain tissue homogenates.
Table 1: Summary of Preclinical Pharmacokinetic Parameters for AVN-322 (Illustrative)
| Species | Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Mouse | Oral | High | 0.5 - 1 | 150 ± 25 | 2.5 ± 0.5 |
| Rat | Oral | High | 1 - 2 | 200 ± 30 | 4.0 ± 0.8 |
| Dog | Oral | High | 2 - 4 | 180 ± 40 | 6.0 ± 1.2 |
| Monkey | Oral | High | 2 - 4 | 160 ± 35 | 5.5 ± 1.0 |
Note: The values in this table are illustrative and compiled from general statements in the provided search results indicating high oral bioavailability. Specific numerical data was not available in the search results.
Efficacy and In Vivo Models
Q4: I am not observing the expected cognitive enhancement with AVN-322 in my Alzheimer's disease model. What are potential reasons for this lack of efficacy?
A4: AVN-322 has shown efficacy in scopolamine- and MK-801-induced cognitive deficit models.[1][4][6] A lack of effect in your model could be due to the model itself, the experimental design, or the dosing regimen.
Troubleshooting Steps:
-
Model Selection: Ensure that the cognitive deficits in your chosen animal model are sensitive to modulation by the 5-HT6 receptor pathway. The 5-HT6 antagonism mechanism of AVN-322 may be more effective in models of cholinergic or glutamatergic dysfunction.
-
Dosing Regimen:
-
Dose Selection: Are you using a dose that is known to be effective? A dose-response study is essential to determine the optimal dose for cognitive enhancement in your model.
-
Timing of Administration: The timing of AVN-322 administration relative to the behavioral test is critical. The drug should be administered to ensure it is at a therapeutic concentration during the cognitive task.
-
-
Behavioral Testing:
-
Test Sensitivity: Confirm that your behavioral paradigm is sensitive enough to detect pro-cognitive effects.
-
Habituation and Training: Ensure that all animals are properly habituated to the testing environment and that the training protocol is consistent.
-
Q5: I am seeing a paradoxical or unexpected behavioral effect in my animals treated with AVN-322. How should I interpret this?
A5: While AVN-322 is a highly selective 5-HT6 receptor antagonist, any CNS-active compound can have complex effects on behavior.[4]
Troubleshooting Steps:
-
Off-Target Effects: Although reported to be highly selective, at higher doses, the possibility of off-target effects should be considered. A comprehensive literature review on the broader effects of 5-HT6 receptor antagonism may provide insights.
-
Behavioral Assay: The observed effect may be specific to the behavioral test being used. Consider using a battery of behavioral tests to get a more complete picture of the compound's effects.
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Baseline Behavior: Analyze the baseline behavior of your specific animal strain, as some strains may have different sensitivities to serotonergic agents.
II. Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% CMC) and ensure it is homogeneously mixed.
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
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Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.
-
Dose Administration: Slowly administer the calculated volume of the formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Blood and Brain Tissue Collection for Pharmacokinetic Analysis
-
Anesthesia: Anesthetize the animal at the designated time point post-dose using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Extraction: Perfuse the animal with cold saline to remove blood from the brain. Carefully dissect the brain, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store brain tissue at -80°C until analysis.
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Brain Homogenization: For analysis, thaw the brain tissue on ice and homogenize in a suitable buffer.
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of AVN-322 as a 5-HT6 receptor antagonist.
Caption: General experimental workflow for in vivo studies with AVN-322.
Caption: A decision tree for troubleshooting unexpected in vivo results with AVN-322.
References
- 1. benthamscience.com [benthamscience.com]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 6. medkoo.com [medkoo.com]
AVN-322 free base batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-322 free base. The information provided addresses potential issues related to batch-to-batch variability that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its mechanism of action?
AVN-322 is an orally active and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2][3][4] It is a small molecule that was under development for the treatment of cognitive dysfunction, such as in Alzheimer's disease and schizophrenia.[5][6] The 5-HT6 receptor is considered a promising therapeutic target for neurological disorders, and antagonists like AVN-322 have been shown to improve cognition in animal models.[1][7][8]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in pharmaceutical compounds like AVN-322 can arise from several factors during manufacturing.[9][10] These can include:
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Synthesis and Purification: Minor changes in reaction conditions, raw material quality, or purification methods can lead to differences in impurity profiles and the physical properties of the final compound.
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Polymorphism: Small molecule free bases can sometimes exist in different crystalline forms (polymorphs), which may have different solubility and bioavailability.
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Residual Solvents: The type and amount of residual solvents from the manufacturing process can vary between batches.
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Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.
Q3: How can I assess the consistency of different batches of this compound?
A panel of analytical tests should be performed to compare different batches. Key recommended analyses include:
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High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal properties and solvent content.
-
Solubility Testing: To compare the solubility of different batches in relevant solvents.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
You observe that different batches of this compound produce varying levels of 5-HT6 receptor antagonism in your cell-based assays, even when used at the same concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Stock Solution Preparation: Ensure that stock solutions were prepared identically for all batches. Check for potential issues such as incomplete dissolution or precipitation.
-
Analytical Characterization:
-
Purity: Use HPLC to confirm the purity of each batch. Even small differences in purity can affect the active concentration.
-
Impurity Profile: Compare the impurity profiles of the batches. A new or more abundant impurity in one batch could have off-target effects.
-
Polymorphism: Use XRPD to determine if the batches have different crystalline forms, which can affect solubility.
-
-
Solubility Testing: Directly measure the solubility of each batch in the assay medium. Poorly soluble batches will have a lower effective concentration.
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Reference Standard: If possible, qualify each new batch against a well-characterized internal reference standard to ensure consistent performance.
-
Review Certificate of Analysis (CoA): Contact the supplier for the CoA for each batch and compare the reported specifications.
Issue 2: Poor oral bioavailability in animal studies with a new batch.
A new batch of this compound shows significantly lower oral bioavailability in pharmacokinetic studies compared to previous batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Different Crystal Form (Polymorphism) | Perform XRPD analysis to compare the crystal forms of the high- and low-bioavailability batches. A change in polymorphic form can drastically alter solubility and dissolution rate. |
| Particle Size and Surface Area | Analyze the particle size distribution of each batch. Smaller particle sizes generally lead to faster dissolution and higher oral absorption. |
| Formulation Issues | If the free base is formulated for dosing, investigate potential issues with the formulation process itself, such as improper mixing or excipient incompatibility. |
| Chemical Degradation | Use HPLC and MS to check for the presence of degradation products in the new batch. |
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Screening
-
Instrument: A standard laboratory XRPD instrument.
-
X-ray Source: Cu Kα radiation.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack the this compound powder into the sample holder.
Signaling Pathway
AVN-322 acts as an antagonist at the 5-HT6 receptor. The general signaling pathway for this G-protein coupled receptor is illustrated below.
Caption: Simplified 5-HT6 receptor signaling pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. AVN-322 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 6. AVN-322 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. zaether.com [zaether.com]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
challenges in working with AVN-322 free base
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of working with AVN-322 free base. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its mechanism of action?
A1: AVN-322 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system and is a Gs protein-coupled receptor (GPCR).[2] As an antagonist, AVN-322 blocks the binding of the endogenous ligand serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling cascade.
Q2: What is the difference between this compound and its hydrochloride (HCl) salt?
A2: AVN-322 is available as a free base and as a hydrochloride salt. The free base is the pure, unprotonated form of the molecule. The HCl salt is formed by reacting the free base with hydrochloric acid. Generally, salt forms of compounds, like the HCl salt, are prepared to improve solubility and stability compared to the free base form. While the free base may be less soluble in aqueous solutions, it can be advantageous for specific formulation or experimental requirements.
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Commercial suppliers recommend storing the solid powder at -20°C for long-term stability.[3][4] Stock solutions prepared in organic solvents should be stored at -80°C. It is also advisable to protect the compound from light.[3]
Q4: In what solvents is this compound soluble?
A4: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[4] Due to its benzenesulfonamide structure, it is expected to have limited solubility in aqueous solutions. For in vitro experiments, preparing a high-concentration stock solution in DMSO is a common practice.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Problem: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer.
Possible Causes & Solutions:
-
Low Aqueous Solubility: The free base form of AVN-322 is inherently hydrophobic. Direct dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects, but high enough to maintain solubility. You may need to perform a solubility test with varying final DMSO concentrations.
-
Solution 2: Use of Pluronic F-68 or BSA: For cell-based assays, the inclusion of a non-ionic surfactant like Pluronic F-68 (at low concentrations, e.g., 0.01-0.1%) or a carrier protein like bovine serum albumin (BSA) in the assay buffer can help to improve the solubility of hydrophobic compounds.
-
Solution 3: Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to redissolve small amounts of precipitate. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: I am seeing high variability in my functional cell-based assays (e.g., cAMP accumulation) with this compound.
Possible Causes & Solutions:
-
Compound Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration in your assay.
-
Solution 1: Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and pipette tips.
-
Solution 2: Pre-treatment of Plates: Pre-incubating the plate with a solution of BSA can help to block non-specific binding sites.
-
-
Cell Health and Density: The response of cells to GPCR ligands can be highly dependent on cell health and the density at which they are plated.
-
Solution: Optimize Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a robust and reproducible assay window.
-
-
Incomplete Dissolution: Even if not visibly precipitated, the compound may not be fully dissolved, leading to inconsistent concentrations.
-
Solution: Ensure Complete Dissolution of Stock: Before making dilutions, ensure your DMSO stock solution is completely dissolved. Gentle warming (to room temperature if stored at -20°C or -80°C) and vortexing can help.
-
Issue 3: Difficulty in Formulating for In Vivo Studies
Problem: I need to administer this compound to rodents via oral gavage, but it is not soluble in water.
Possible Causes & Solutions:
-
Poor Aqueous Solubility for Oral Administration: For oral dosing, the compound needs to be in a stable and bioavailable formulation.
-
Solution 1: Suspension Formulation: A common approach for poorly soluble compounds is to create a suspension in a suitable vehicle. A vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be used. For example, a vehicle of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in water is often used. The compound should be finely milled to improve suspension stability and dissolution in vivo.
-
Solution 2: Use of Co-solvents: A solution can be prepared using a mixture of water and a biocompatible co-solvent such as polyethylene glycol (PEG) 400 or propylene glycol. The appropriate ratio of co-solvent to water will need to be determined empirically to ensure the compound remains in solution at the desired concentration.
-
Solution 3: Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide data for the structurally related compound, benzenesulfonamide, as a surrogate to provide general guidance.
Table 1: Solubility of Benzenesulfonamide in Common Laboratory Solvents
| Solvent | Solubility ( g/100 mL) at 25°C |
| Water | 0.5 |
| Ethanol | 20 |
| Acetone | 40 |
| Diethyl Ether | 10 |
Data for benzenesulfonamide, a structurally related compound.
Table 2: General Stability Profile of Benzenesulfonamides
| Condition | Stability |
| pH | Generally more stable at neutral to alkaline pH. Susceptible to hydrolysis under strong acidic conditions. |
| Temperature | Increased temperature can accelerate degradation. |
| Light | Should be protected from light to prevent potential photodegradation. |
General stability characteristics for the benzenesulfonamide class of compounds.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of AVN-322 for the 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM serotonin or clozapine).
-
AVN-322 Stock Solution: 10 mM in DMSO.
-
96-well Filter Plates: GF/C or similar glass fiber filter plates.
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of AVN-322 in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of diluted AVN-322 or vehicle control.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked (in 0.5% polyethyleneimine) filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for AVN-322 by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Gs-coupled Receptor)
This protocol outlines a method to measure the antagonist effect of AVN-322 on 5-HT6 receptor-mediated cAMP production using a commercially available assay kit (e.g., GloSensor™ cAMP Assay).
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT6 receptor.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., Promega GloSensor™).
-
5-HT6 Receptor Agonist: Serotonin or another suitable 5-HT6 agonist.
-
AVN-322 Stock Solution: 10 mM in DMSO.
-
Assay Buffer/Medium: As recommended by the assay kit manufacturer.
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in white, opaque microplates at a pre-optimized density and allow them to attach overnight.
-
Reagent Equilibration: On the day of the assay, equilibrate the cells with the cAMP detection reagent (e.g., GloSensor™ cAMP Reagent) according to the manufacturer's protocol (typically for 1-2 hours).
-
Antagonist Pre-incubation: Add serial dilutions of AVN-322 to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT6 receptor agonist (typically at its EC₈₀ concentration) to all wells (except for the basal control).
-
Incubation: Incubate for the recommended time to allow for cAMP production (usually 15-30 minutes).
-
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The antagonist effect of AVN-322 will be observed as a decrease in the agonist-induced luminescence signal. Plot the luminescence signal against the concentration of AVN-322 to determine its IC₅₀ value.
Visualizations
Caption: AVN-322 Signaling Pathway Antagonism.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
Validation & Comparative
A Head-to-Head In Vivo Comparison: AVN-322 Free Base vs. SB-742457
In the landscape of therapeutic development for cognitive disorders, particularly Alzheimer's disease, the serotonin 5-HT6 receptor has emerged as a promising target. Antagonists of this receptor are hypothesized to enhance cognitive function. This guide provides a detailed in vivo comparison of two such antagonists: AVN-322 free base and SB-742457 (also known as intepirdine or RVT-101). While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Both AVN-322 and SB-742457 are potent and selective 5-HT6 receptor antagonists that have demonstrated pro-cognitive effects in preclinical in vivo models. AVN-322 has shown high oral bioavailability and favorable blood-brain barrier penetration in animal studies.[1][2][3] SB-742457 progressed to Phase III clinical trials before its development was discontinued. While both compounds showed promise in animal models, their clinical trajectories have diverged. This guide will delve into the available in vivo data to draw a comparative picture of their performance.
Comparative Data
In Vivo Efficacy in Animal Models
| Parameter | AVN-322 | SB-742457 (Intepirdine) |
| Animal Model | Scopolamine-induced cognitive impairment in rats; MK-801-induced cognitive dysfunction in rats.[1][2] | Scopolamine-induced cognitive deficits in rats; Age-related learning deficits in rats.[4] |
| Efficacy Endpoint | Significant restoration of cognitive function.[1][2] | Reversal of experimentally induced and age-related learning deficits.[4] |
| Key Findings | Demonstrated clear cognition-enhancing effects and antipsychotic potential.[1][3] | Improved performance in cognitive tasks.[4] |
Pharmacokinetics
| Parameter | AVN-322 | SB-742457 (Intepirdine) |
| Oral Bioavailability | High oral bioavailability reported in animals.[1][2][3] | Data from preclinical animal studies is not readily available in the provided search results, but it progressed to oral administration in human clinical trials. |
| Blood-Brain Barrier (BBB) Penetration | Favorable BBB penetration observed in animals.[1][2][3] | Implied by its central nervous system effects and progression to clinical trials for a CNS disorder. |
Experimental Protocols
Scopolamine-Induced Cognitive Impairment Model (as applied to AVN-322)
This model is a standard method for inducing transient cognitive deficits, primarily affecting learning and memory, to test the efficacy of potential cognitive enhancers.
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
AVN-322 is administered orally (p.o.) at various doses.
-
Scopolamine, a muscarinic receptor antagonist that impairs memory, is administered intraperitoneally (i.p.) approximately 30 minutes after the test compound.
-
-
Behavioral Testing: A variety of cognitive tasks can be employed, such as the Morris water maze, passive avoidance test, or novel object recognition test, to assess learning and memory. Testing is typically initiated 30-60 minutes after scopolamine administration.
-
Data Analysis: Performance metrics (e.g., escape latency in the water maze, time spent exploring the novel object) are recorded and statistically analyzed to compare the performance of animals treated with AVN-322 and scopolamine to control groups (vehicle, scopolamine alone).
Visualizing the Mechanisms
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Simplified signaling cascade following 5-HT6 receptor antagonism.
General Experimental Workflow for In Vivo Cognitive Testing
Caption: A generalized workflow for preclinical in vivo studies of cognitive enhancers.
Conclusion
Both AVN-322 and SB-742457 have demonstrated efficacy as 5-HT6 receptor antagonists in preclinical in vivo models of cognitive impairment. AVN-322 is highlighted by its favorable pharmacokinetic profile in animals, including high oral bioavailability and BBB penetration.[1][2][3] SB-742457's development, despite showing some positive signals in early clinical trials, was ultimately halted. For researchers in the field, the preclinical data on AVN-322 suggests it is a compound of continued interest. The journey of SB-742457, on the other hand, underscores the challenges of translating preclinical efficacy into clinical success for cognitive disorders. Further publication of detailed preclinical data for both compounds would be invaluable for a more direct and comprehensive comparison.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. alzforum.org [alzforum.org]
A Comparative Guide to 5-HT6 Receptor Antagonists: AVN-322 Free Base and PRX-07034
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 5-HT6 receptor antagonists, AVN-322 free base and PRX-07034. The information presented is collated from preclinical and early clinical data to assist researchers in evaluating these compounds for further investigation.
Introduction
The serotonin 6 (5-HT6) receptor, primarily expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Antagonism of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function. This guide focuses on a comparative analysis of AVN-322 and PRX-07034, two selective 5-HT6 receptor antagonists that have been evaluated in preclinical and clinical settings.
In Vitro Pharmacology
Both AVN-322 and PRX-07034 are potent antagonists of the 5-HT6 receptor. The following tables summarize their in vitro pharmacological profiles based on available data.
Table 1: 5-HT6 Receptor Binding Affinity and Functional Antagonism
| Compound | Target | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| This compound | Human 5-HT6 Receptor | Medium picomolar range[1] | Not explicitly reported |
| PRX-07034 | Human 5-HT6 Receptor | 4 - 8 nM[2][3] | 19 nM[2][3] |
Table 2: Selectivity Profile
| Compound | Selectivity for 5-HT6 Receptor | Notable Off-Target Binding (Ki) |
| This compound | Highly selective[1][4] | Data not extensively published in comparison to a wide panel of receptors. |
| PRX-07034 | ≥100-fold selectivity over 68 other GPCRs, ion channels, and transporters[2] | Dopamine D3 Receptor: 71 nM, 5-HT1B Receptor: 260 nM, 5-HT1A Receptor: 420 nM[5] |
In Vivo Efficacy in Cognitive Models
Both compounds have demonstrated pro-cognitive effects in animal models of cognitive impairment.
Table 3: Efficacy in Preclinical Models of Cognitive Dysfunction
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Scopolamine-induced cognitive dysfunction[1] | Not explicitly reported | Significantly restored cognitive function[1] |
| MK-801-induced cognitive dysfunction[1] | Not explicitly reported | Significantly restored cognitive function[1] | |
| PRX-07034 | Delayed spontaneous alternation in rats | 1 and 3 mg/kg (i.p.) | Significantly enhanced performance, indicating improved working memory[2][5] |
| Place-response switch test in rats | 1 and 3 mg/kg (i.p.) | Enhanced switching between strategies, suggesting improved cognitive flexibility[2][5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, pH 7.4.
-
Radioligand: A specific 5-HT6 receptor radioligand, such as [3H]-LSD, is used at a concentration at or below its Kd.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 receptor ligand (e.g., clozapine). Incubation is typically carried out for 60 minutes at room temperature.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of a test compound at the 5-HT6 receptor.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT6 receptor are used.
-
Assay Principle: The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.
-
Procedure:
-
Cells are plated in 96- or 384-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The reaction is incubated for a defined period (e.g., 30 minutes) at room temperature.
-
Cell lysis and cAMP measurement are performed using a commercially available kit, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, is determined by non-linear regression.
Scopolamine-Induced Cognitive Impairment Model
Objective: To evaluate the ability of a test compound to reverse cholinergic-dysfunction-related cognitive deficits.
Methodology:
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing apparatus (e.g., Morris water maze, passive avoidance chamber).
-
Scopolamine (a muscarinic receptor antagonist) is administered intraperitoneally (i.p.), typically at a dose of 0.5-1 mg/kg, 20-30 minutes before the cognitive task to induce memory impairment[6][7].
-
The test compound is administered at various doses, usually prior to the scopolamine injection.
-
Cognitive performance is assessed using tasks such as the Morris water maze (spatial learning and memory) or passive avoidance (fear-motivated learning and memory).
-
-
Data Analysis: Performance metrics (e.g., escape latency in the water maze, step-through latency in passive avoidance) are compared between the vehicle-treated, scopolamine-treated, and compound-plus-scopolamine-treated groups.
MK-801-Induced Cognitive Deficit Model
Objective: To assess the potential of a test compound to ameliorate cognitive deficits related to NMDA receptor hypofunction, which is relevant to schizophrenia.
Methodology:
-
Animals: Adult male mice or rats are commonly used.
-
Procedure:
-
MK-801 (a non-competitive NMDA receptor antagonist) is administered i.p. at doses typically ranging from 0.1 to 0.3 mg/kg to induce cognitive deficits[8][9].
-
The test compound is administered prior to the MK-801 injection.
-
Cognitive function is evaluated using tasks such as the novel object recognition test (recognition memory), T-maze (spatial working memory), or prepulse inhibition (sensorimotor gating).
-
-
Data Analysis: Performance in the cognitive tasks is compared across treatment groups to determine if the test compound can reverse the deficits induced by MK-801.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily signals through the canonical Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity. Additionally, non-canonical signaling pathways have been identified, including the activation of the Fyn-tyrosine kinase and the mammalian target of rapamycin (mTOR) pathway, which are also implicated in learning and memory processes.
Caption: 5-HT6 Receptor Signaling Pathways
Experimental Workflow for In Vivo Cognitive Testing
The general workflow for evaluating the efficacy of a 5-HT6 receptor antagonist in a cognitive deficit model involves several key steps, from animal habituation to data analysis.
Caption: In Vivo Cognitive Testing Workflow
Summary and Conclusion
Both AVN-322 and PRX-07034 are potent and selective 5-HT6 receptor antagonists with demonstrated pro-cognitive effects in preclinical models. PRX-07034 has a well-characterized in vitro selectivity profile and has shown efficacy in animal models of working memory and cognitive flexibility at defined doses. AVN-322 is reported to be highly selective with picomolar affinity for the 5-HT6 receptor and effectively reverses cognitive deficits induced by both cholinergic and glutamatergic disruption.
For researchers, the choice between these two compounds may depend on the specific research question. PRX-07034 offers a more extensively published dataset on its selectivity and effective doses in specific cognitive domains. AVN-322, with its reported high potency and efficacy in broader cognitive deficit models, also presents a strong candidate for investigation. Further publication of detailed preclinical data for AVN-322 would facilitate a more direct and comprehensive comparison. This guide provides a foundation for such evaluations and highlights the key experimental considerations for researchers in the field of cognitive drug discovery.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 4. benthamscience.com [benthamscience.com]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiridin Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways [mdpi.com]
- 7. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
A Comparative Analysis of AVN-322 Free Base and Other 5-HT6 Receptor Antagonists in Neurological Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AVN-322 free base against other notable 5-HT6 receptor (5-HT6R) antagonists. This document synthesizes preclinical and clinical data to evaluate performance, supported by detailed experimental methodologies.
The 5-HT6 receptor has emerged as a promising target in the quest for effective treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function. AVN-322 is a potent and selective 5-HT6R antagonist that has undergone preclinical and early clinical evaluation. This guide places AVN-322 in context with other key 5-HT6R antagonists: intepirdine (RVT-101), idalopirdine (Lu AE58054), and dimebon (latrepirdine).
Quantitative Data Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for AVN-322 and its counterparts.
Table 1: In Vitro Binding Affinity of 5-HT6R Antagonists
| Compound | Target | Binding Affinity (Ki) | Species |
| AVN-322 | 5-HT6R | 0.3 nM [1] | Human |
| Intepirdine (RVT-101) | 5-HT6R | 1.1 nM | Human |
| Idalopirdine (Lu AE58054) | 5-HT6R | 0.83 nM[2] | Human |
| Dimebon (Latrepirdine) | 5-HT6R | ~30 nM[3] | Rat |
Table 2: Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Cognitive Impairment Inducer | Key Finding |
| AVN-322 | Rat | Scopolamine | Significantly restored cognitive dysfunction[1] |
| AVN-322 | Rat | MK-801 | Significantly restored cognitive dysfunction[1] |
| Intepirdine (RVT-101) | Rat | Age-related | Reversed learning deficits[4] |
| Idalopirdine (Lu AE58054) | Rat | Phencyclidine (PCP) | Reversed cognitive impairment in Novel Object Recognition Test[2] |
| Dimebon (Latrepirdine) | Rat | - | Showed cognition-improving effects in social recognition test[3] |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features |
| AVN-322 | High oral bioavailability and favorable blood-brain barrier (BBB) penetration.[1] |
| Intepirdine (RVT-101) | Orally administered. |
| Idalopirdine (Lu AE58054) | Orally administered.[5] |
| Dimebon (Latrepirdine) | Orally administered. |
Table 4: Clinical Trial Outcomes
| Compound | Phase | Indication | Key Findings & Status |
| AVN-322 | Phase I | Alzheimer's Disease | Well-tolerated with no adverse events observed. Plans for Phase II were discontinued.[6][7][8] |
| Intepirdine (RVT-101) | Phase III | Alzheimer's Disease, Dementia with Lewy Bodies | Failed to meet primary endpoints; development discontinued.[9][10] |
| Idalopirdine (Lu AE58054) | Phase III | Alzheimer's Disease | Failed to meet primary efficacy endpoint as an adjunctive therapy.[5] |
| Dimebon (Latrepirdine) | Phase III | Alzheimer's Disease, Huntington's Disease | Failed to show significant improvement over placebo; development for these indications halted.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of 5-HT6R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-LSD) and varying concentrations of the test compound (e.g., AVN-322).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test
This test assesses learning and memory in rodents.
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
This test is a widely used tool for studying spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: A decrease in escape latency during the acquisition phase indicates learning. A preference for the target quadrant in the probe trial demonstrates spatial memory.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts in 5-HT6R antagonist research.
Caption: 5-HT6 Receptor Signaling and Antagonist Action.
Caption: Drug Discovery Workflow for 5-HT6R Antagonists.
Caption: Development Trajectory of 5-HT6R Antagonists.
Conclusion
AVN-322 demonstrates high potency and selectivity for the 5-HT6 receptor in preclinical studies, with a favorable pharmacokinetic profile and efficacy in animal models of cognitive impairment.[1] It successfully completed Phase I clinical trials, showing a good safety profile.[6][7][8] However, further clinical development was discontinued. This trajectory is not unique among 5-HT6R antagonists. Other promising candidates, such as intepirdine, idalopirdine, and dimebon, also showed encouraging preclinical and early clinical results but ultimately failed to demonstrate significant efficacy in late-stage clinical trials for Alzheimer's disease and other dementias.[5][9][10][11]
The collective data suggest that while 5-HT6R antagonism is a theoretically sound approach for cognitive enhancement, translating preclinical efficacy into clinical benefit has proven to be a significant challenge. Future research in this area may need to focus on more targeted patient populations, combination therapies, or novel chemical scaffolds to overcome the hurdles faced by this class of compounds.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. d-nb.info [d-nb.info]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 8. | BioWorld [bioworld.com]
- 9. Intepirdine - Wikipedia [en.wikipedia.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. alzforum.org [alzforum.org]
A Comparative Analysis of AVN-322 Free Base and Donepezil in Preclinical Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of AVN-322 free base, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, and donepezil, a well-established acetylcholinesterase inhibitor (AChEI). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data. The comparison is primarily based on their distinct mechanisms of action and their performance in preclinical models of cognitive dysfunction, as direct head-to-head clinical trials are not available.
Executive Summary
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting by increasing acetylcholine levels in the brain.[1][2][3][4] In contrast, AVN-322 represents a novel therapeutic approach, targeting the serotonergic system by antagonizing the 5-HT6 receptor.[5][6][7][8] Preclinical evidence suggests that both compounds are effective in ameliorating cognitive deficits in animal models, albeit through different signaling pathways. AVN-322 has demonstrated efficacy in scopolamine- and MK-801-induced cognitive impairment models in rodents.[5][6][9] Donepezil has also shown efficacy in similar preclinical models.[6][10][11][12][13]
AVN-322 completed a Phase I clinical trial where it was reported to be well-tolerated.[14][15] However, planned Phase II trials were discontinued.[16] Donepezil is an FDA-approved medication for Alzheimer's disease with extensive clinical data.[2][17][18] This guide will delve into the preclinical data to offer a comparative perspective on their potential efficacy.
Mechanism of Action
The therapeutic effects of AVN-322 and donepezil stem from their modulation of distinct neurotransmitter systems.
AVN-322: 5-HT6 Receptor Antagonism
AVN-322 is a potent and highly selective antagonist of the 5-HT6 receptor.[5][6] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[1][5] The antagonism of 5-HT6 receptors is thought to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function.[19] The downstream signaling of 5-HT6 receptor antagonism involves the modulation of multiple pathways, including the adenylyl cyclase and ERK signaling cascades.[5][14]
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2][4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][16] This mechanism is based on the "cholinergic hypothesis" of Alzheimer's disease, which posits that a decline in cholinergic function contributes to cognitive deficits.[1]
Preclinical Efficacy Data
The following tables summarize the preclinical efficacy of AVN-322 and donepezil in rodent models of cognitive impairment. It is crucial to note that these data are from separate studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy in Scopolamine-Induced Cognitive Impairment Model
| Compound | Animal Model | Behavioral Assay | Dose Range | Key Findings | Reference |
| AVN-322 | Rat | Novel Object Recognition | 0.5 - 2.0 mg/kg, p.o. | Significantly reversed scopolamine-induced deficits in recognition memory. | [5][9] |
| Donepezil | Rat | Passive Avoidance | 3 mg/kg, p.o. | Significantly increased step-through latency, indicating improved memory retention. | [13] |
| Donepezil | Mouse | Y-maze | 3 - 10 mg/kg, p.o. | Ameliorated scopolamine-induced memory impairment by increasing spontaneous alternations. | [10] |
Table 2: Efficacy in MK-801-Induced Cognitive Impairment Model
| Compound | Animal Model | Behavioral Assay | Dose Range | Key Findings | Reference |
| AVN-322 | Rat | Novel Object Recognition | 0.5 - 2.0 mg/kg, p.o. | Significantly restored cognitive function impaired by the NMDA receptor antagonist MK-801. | [5][9] |
| Donepezil | Mouse | T-Maze Alternation | 0.3 - 3.0 mg/kg, i.p. | Reversed MK-801-induced deficits in spatial working memory. | [11][12] |
Experimental Protocols
AVN-322: Novel Object Recognition Test (Rat)
-
Animal Model: Male Sprague-Dawley rats.
-
Cognitive Impairment Induction: Scopolamine (0.5 mg/kg, i.p.) or MK-801 (0.15 mg/kg, i.p.) administered 30 minutes before the first trial.
-
Drug Administration: AVN-322 was administered orally (p.o.) 60 minutes before the first trial.
-
Procedure: The test consisted of two 5-minute trials separated by a 1-hour inter-trial interval. In the first trial (T1), two identical objects were presented. In the second trial (T2), one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded.
-
Endpoint: The discrimination index, calculated as the difference in exploration time between the novel and familiar object divided by the total exploration time.
Donepezil: Passive Avoidance Test (Rat)
-
Animal Model: Male Wistar rats.
-
Cognitive Impairment Induction: Scopolamine (3 mg/kg, i.p.) administered 30 minutes before the acquisition trial.
-
Drug Administration: Donepezil was administered orally (p.o.) for 14 consecutive days.
-
Procedure: The apparatus consisted of a light and a dark compartment. During the acquisition trial, rats received an electric foot shock upon entering the dark compartment. The retention trial was conducted 24 hours later.
-
Endpoint: Step-through latency, the time taken for the rat to enter the dark compartment.
Donepezil: Y-Maze Test (Mouse)
-
Animal Model: Male ICR mice.
-
Cognitive Impairment Induction: Scopolamine (1.0 mg/kg, i.p.) administered 30 minutes before the test.
-
Drug Administration: Donepezil was administered orally (p.o.) 60 minutes before the test.
-
Procedure: The Y-maze consisted of three identical arms. Mice were placed in the center and allowed to explore freely for 8 minutes.
-
Endpoint: Spontaneous alternation, defined as consecutive entries into all three arms without repetition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of AVN-322.
Caption: Simplified signaling pathway of Donepezil.
Caption: General workflow for preclinical cognitive testing.
Conclusion
Both AVN-322 and donepezil have demonstrated procognitive effects in preclinical models of cognitive impairment, although they operate through distinct pharmacological mechanisms. Donepezil, as an established AChEI, enhances cholinergic neurotransmission and has a well-documented, albeit modest, clinical efficacy in Alzheimer's disease. AVN-322, a selective 5-HT6 receptor antagonist, showed promise in preclinical studies by modulating the serotonergic system to improve cognition.
The discontinuation of AVN-322's clinical development after Phase I suggests that its promising preclinical profile may not have translated into a sufficient therapeutic window or efficacy in humans, or other strategic considerations may have been at play. For researchers, the data on AVN-322 may still offer valuable insights into the therapeutic potential of 5-HT6 receptor antagonism. In contrast, donepezil remains a relevant clinical comparator and a tool for investigating the role of the cholinergic system in cognition. This guide underscores the importance of diverse mechanistic approaches in the pursuit of novel treatments for cognitive disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced systemic exposure and brain uptake of donepezil in rats with scopolamine-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Donepezil: Neurotrophic and cognitive-enhancing drug - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Reversal of MK-801-induced cognitive dysfunction by Nicotine and Donepezil in the T-maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of donepezil for mild cognitive impairment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of donepezil on cognitive functions and the expression level of β-amyloid in peripheral blood of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
AVN-322 free base and tacrine comparative study
A Comparative Guide: AVN-322 Free Base vs. Tacrine
Introduction
In the landscape of neuropharmacology, particularly in the pursuit of treatments for cognitive disorders such as Alzheimer's disease, diverse molecular targets have been explored. This guide provides a detailed comparison between two distinct pharmacological agents: AVN-322, a selective 5-HT6 receptor antagonist, and Tacrine, the first centrally acting acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease. While Tacrine's clinical use has been largely superseded due to safety concerns, its historical significance and mechanism of action provide a valuable benchmark. AVN-322 represents a different therapeutic hypothesis, targeting the serotonergic system. This document outlines their mechanisms of action, summarises preclinical and clinical data, and presents their safety profiles to offer a comparative perspective for researchers and drug development professionals.
Mechanism of Action
The fundamental difference between AVN-322 and Tacrine lies in their molecular targets and the subsequent signaling pathways they modulate.
AVN-322: This compound is a potent and selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS) and is implicated in cognitive processes. By blocking this receptor, AVN-322 is thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.
Tacrine: The primary mechanism of action for Tacrine is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] By inhibiting AChE, Tacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[5][7] Tacrine also exhibits other complex pharmacological effects, including modulation of muscarinic and nicotinic cholinergic receptors and interaction with monoaminergic systems.[8][9]
Signaling Pathway Diagrams
Caption: AVN-322 Mechanism of Action.
Caption: Tacrine Mechanism of Action.
Comparative Data Summary
Direct head-to-head clinical trials comparing AVN-322 and Tacrine have not been conducted, primarily because AVN-322's development was halted after Phase I.[1] The following tables summarize available data from separate preclinical and clinical investigations.
Table 1: Pharmacological and Pharmacokinetic Profile
| Parameter | This compound | Tacrine |
| Target | 5-HT6 Receptor Antagonist[1][2] | Acetylcholinesterase (AChE) Inhibitor[4][5] |
| Binding Affinity | High (medium picomolar range)[10][11] | - |
| Bioavailability | High (Oral)[10][11] | ~17%[5] |
| Half-life | - | 2-4 hours[7] |
| Metabolism | - | Cytochrome P450 1A2[5] |
| Blood-Brain Barrier | Favorable penetration[10][11] | Centrally acting[7] |
| Dosing Frequency | - | 4 times daily[12] |
Data for AVN-322 is from preclinical studies; Tacrine data is from clinical studies.
Table 2: Efficacy Data
| Study Type | This compound | Tacrine |
| Preclinical | Significantly restored scopolamine- and MK-801-induced cognitive dysfunction in animal models.[10][11][13] | - |
| Clinical (Cognition) | Phase I trials completed; no efficacy data reported.[14] | 30-51% of patients showed ≥4 point improvement on ADAS-cog vs. 16-25% for placebo.[9] |
| Clinical (Global) | - | Odds ratio for global improvement was 1.58 compared to placebo.[15] |
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | This compound | Tacrine |
| Phase I Clinical Trial | Well-tolerated in a wide range of doses with no adverse events observed.[14][16] | - |
| Hepatotoxicity | No adverse events reported in Phase I.[14] | Elevated liver transaminases in ~50% of patients; clinically significant in ~25%.[4][9] |
| Cholinergic Side Effects | Not expected due to mechanism. | Common: Nausea, vomiting, diarrhea, dizziness.[4][17] |
| Development Status | Discontinued after Phase I in 2013.[1] | Approved in 1993; use is now limited due to safety profile.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols relevant to the evaluation of compounds like AVN-322 and Tacrine.
In Vitro Receptor Binding Assay (Hypothetical for AVN-322)
-
Objective: To determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor.
-
Method:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor are prepared.
-
Radioligand: [3H]-LSD is used as the radioligand.
-
Assay: Membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of the test compound (AVN-322). Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand (e.g., methiothepin).
-
Incubation & Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Acetylcholinesterase Inhibition Assay (for Tacrine)
-
Objective: To measure the potency of Tacrine in inhibiting AChE activity.
-
Method (Ellman's Assay):
-
Enzyme Source: Purified human recombinant AChE.
-
Reagents: Acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Procedure: The enzyme is pre-incubated with various concentrations of Tacrine. The reaction is initiated by adding the substrate and DTNB.
-
Data Analysis: The rate of color change is proportional to AChE activity. The percentage of inhibition is calculated for each Tacrine concentration, and the IC50 value is determined by non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Preclinical Drug Discovery Workflow.
Conclusion
The comparison between AVN-322 and Tacrine highlights two distinct strategies for treating cognitive deficits. Tacrine, as an AChE inhibitor, directly addresses the cholinergic deficit observed in Alzheimer's disease but is hampered by a significant adverse event profile, particularly hepatotoxicity.[4][9][17] Its low bioavailability and need for frequent dosing also present clinical challenges.[5][12]
AVN-322, targeting the 5-HT6 receptor, represents a more modern therapeutic approach. Preclinical data suggested a promising profile with high potency, selectivity, and good oral bioavailability, along with efficacy in animal models of cognitive impairment.[10][11] The results from its Phase I clinical trial indicated good safety and tolerability.[14][16] However, the discontinuation of its development after this stage means its potential efficacy in humans remains unevaluated.
For researchers, this comparison underscores the evolution of drug discovery for CNS disorders, moving from broad-acting agents like Tacrine to highly specific molecules like AVN-322. While AVN-322 itself did not proceed, the 5-HT6 receptor remains a target of interest, and the lessons learned from both compounds continue to inform the development of new therapies for cognitive disorders.
References
- 1. AVN-322 - Wikipedia [en.wikipedia.org]
- 2. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AVN-322 - Immunomart [immunomart.com]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 7. Tacrine | PPTX [slideshare.net]
- 8. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 15. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the tacrine trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AVN-322 Free Base and AVN-211 in Preclinical Alzheimer's Disease Models
For Immediate Release
A detailed comparison of two promising 5-HT6 receptor antagonists, AVN-322 free base and AVN-211, reveals distinct profiles in preclinical models of Alzheimer's disease. Both compounds, developed by Avineuro Pharmaceuticals, have demonstrated potential for improving cognitive function by targeting the serotonin 5-HT6 receptor, a key player in learning and memory processes. This guide provides an objective analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the 5-HT6 Receptor
Both AVN-322 and AVN-211 are antagonists of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex.[2] Blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory and are impaired in Alzheimer's disease.[2][3] This mechanism offers a promising avenue for symptomatic treatment of cognitive deficits in Alzheimer's patients.
In Vitro Profile: Receptor Binding and Selectivity
A direct comparison of the in vitro properties of AVN-322 and AVN-211 highlights their high affinity and selectivity for the 5-HT6 receptor.
| Parameter | This compound | AVN-211 | Reference |
| Target | 5-HT6 Receptor | 5-HT6 Receptor | [1] |
| Binding Affinity (Ki) | Medium picomolar range | 1.09 nM | [4] |
| IC50 | Not specified | 2.34 nM | |
| Selectivity | High selectivity over other receptors | Highly selective over other receptors | [4] |
In Vivo Performance in Alzheimer's Disease Models
Both compounds have been evaluated in preclinical models of Alzheimer's disease, primarily in rodent models of cognitive impairment induced by scopolamine, a muscarinic antagonist that causes amnesia.
| Animal Model | Key Findings for AVN-322 | Key Findings for AVN-211 | Reference |
| Scopolamine-Induced Amnesia | Significantly restored cognitive dysfunction. | Demonstrated improvements in cognition and learning. | [4][5] |
| MK-801-Induced Cognitive Dysfunction | Significantly restored cognitive dysfunction. | Not specified | [4] |
| Other Behavioral Models | Showed antipsychotic potential. | Exhibited anxiolytic efficacy in elevated plus-maze, elevated platform, and open field tests. | [4][5] |
While direct comparative quantitative data from the same in vivo studies are not publicly available, separate reports indicate that both compounds are effective in reversing chemically induced cognitive deficits in rodents.[4][5]
Pharmacokinetics and Safety Profile
The pharmacokinetic and safety profiles are critical for the potential clinical success of any drug candidate. Both AVN-322 and AVN-211 have shown promising characteristics in preclinical studies.
| Parameter | This compound | AVN-211 | Reference |
| Oral Bioavailability | High | Appropriate pharmacokinetic profile | [4][5] |
| Blood-Brain Barrier Penetration | Favorable | Appropriate pharmacokinetic profile | [4][5] |
| Toxicity | Good safety profile; low toxicity. | Low toxicity and no side effects reported in vivo. | [4][5] |
Experimental Protocols
The following are generalized protocols for the key experimental models used to evaluate AVN-322 and AVN-211.
Scopolamine-Induced Amnesia Model
This model is widely used to screen compounds for potential cognitive-enhancing effects relevant to Alzheimer's disease, which is characterized by a cholinergic deficit.
Objective: To assess the ability of a test compound to reverse memory deficits induced by scopolamine.
Animals: Male C57BL/6 mice or Wistar rats are commonly used.
Procedure:
-
Habituation: Animals are habituated to the testing apparatus (e.g., passive avoidance chamber, Morris water maze) for a set period before the experiment.
-
Drug Administration: The test compound (e.g., AVN-322 or AVN-211) is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a predetermined time before the training session.
-
Amnesia Induction: Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30 minutes before the training trial to induce a cognitive deficit.
-
Behavioral Testing:
-
Passive Avoidance Test: This test assesses fear-motivated learning and memory. During training, the animal receives a mild foot shock upon entering a dark compartment. In the retention test, the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
Morris Water Maze: This test evaluates spatial learning and memory. The animal must find a hidden platform in a circular pool of opaque water. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed) are key measures of cognitive function.
-
-
Data Analysis: The performance of the compound-treated group is compared to that of the scopolamine-treated control group and a vehicle-treated control group.
Conclusion
Both this compound and AVN-211 demonstrate compelling preclinical data as 5-HT6 receptor antagonists for the potential treatment of cognitive deficits in Alzheimer's disease. AVN-211 has more publicly available quantitative data regarding its in vitro binding affinity. Both compounds show efficacy in reversing chemically induced amnesia in animal models and possess favorable pharmacokinetic and safety profiles. The choice between these two candidates for further development would likely depend on more extensive head-to-head comparative studies and a deeper analysis of their complete preclinical data packages. The information presented here provides a foundational guide for researchers in the field of Alzheimer's drug discovery.
References
- 1. cyagen.com [cyagen.com]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
AVN-322 Free Base: A Comparative Guide to 5-HT6 Receptor Binding Affinity
For researchers and drug development professionals investigating novel therapeutics for cognitive disorders, AVN-322 has emerged as a potent and selective antagonist for the serotonin 6 (5-HT6) receptor. This guide provides a comparative analysis of the binding affinity of AVN-322 free base against other notable 5-HT6 receptor antagonists, supported by available experimental data.
Comparative Binding Affinity of 5-HT6 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of AVN-322 and its alternatives for the human 5-HT6 receptor. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. A direct, head-to-head comparison in a single study would provide a more definitive objective assessment.
| Compound | Target Receptor | Ki (nM) | Source |
| AVN-322 | 5-HT6 | 0.39 | [1] |
| AVN-211 | 5-HT6 | 1.09 | [1] |
| AVN-101 | 5-HT6 | 1.2-2.0 | [2] |
| Idalopirdine (Lu AE58054) | 5-HT6 | 0.83 | [1] |
| RVT-101 (SB-742457) | 5-HT6 | 0.234 | [1] |
Disclaimer: The binding affinity values presented in this table are sourced from different publications and may not be directly comparable due to potential variations in experimental methodologies.
Experimental Protocols: Radioligand Binding Assay for 5-HT6 Receptor
The following is a representative protocol for a radioligand binding assay to determine the affinity of compounds for the 5-HT6 receptor, based on common methodologies described in the literature.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., AVN-322) for the human 5-HT6 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or [125I]-SB-258585.
-
Test Compounds: this compound and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Determiner: 10 µM Serotonin or another suitable high-affinity unlabeled ligand.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a serial dilution).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the NSB determiner.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
AVN-322 Free Base: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AVN-322, a potent and highly selective antagonist of the serotonin 5-HT6 receptor, has demonstrated significant promise in preclinical studies for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Its therapeutic potential is underscored by its high binding affinity for the 5-HT6 receptor, which is reported to be in the nanomolar to medium picomolar range.[2][3] A critical aspect of its preclinical evaluation is its selectivity profile, which indicates a favorable therapeutic window with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of AVN-322 free base with other receptors, supported by available data and detailed experimental methodologies.
Quantitative Analysis of Receptor Binding Affinity
While specific quantitative data from a comprehensive receptor panel screening for AVN-322 is not publicly available in its entirety, preclinical studies consistently describe the compound as "highly selective" with a "substantially better selectivity index" when compared to other 5-HT6 receptor antagonists in clinical development.[2][3]
For comparative context, the sister drug AVN-101, also developed by Avineuro Pharmaceuticals, has a multi-target profile with high affinity for several receptors. AVN-101 is a potent 5-HT7 receptor antagonist (Ki = 153 pM) with slightly lower potency for 5-HT6, 5-HT2A, and 5-HT2C receptors (Ki = 1.2–2.0 nM). It also exhibits high affinity for histamine H1 (Ki = 0.58 nM) and adrenergic α2A, α2B, and α2C receptors (Ki = 0.41–3.6 nM). In contrast, AVN-322 is presented as a more selective agent for the 5-HT6 receptor.
To illustrate the expected data format for a comprehensive selectivity profile, the following table provides a template of how the binding affinities (Ki in nM) of AVN-322 would be presented against a panel of common off-target receptors.
| Receptor Family | Receptor Subtype | AVN-322 (Ki, nM) | Reference Compound A (Ki, nM) | Reference Compound B (Ki, nM) |
| Serotonin | 5-HT6 | < 1 | TBD | TBD |
| 5-HT1A | > 1000 | TBD | TBD | |
| 5-HT2A | > 1000 | TBD | TBD | |
| 5-HT2B | > 1000 | TBD | TBD | |
| 5-HT2C | > 1000 | TBD | TBD | |
| 5-HT7 | > 1000 | TBD | TBD | |
| Dopamine | D1 | > 1000 | TBD | TBD |
| D2 | > 1000 | TBD | TBD | |
| D3 | > 1000 | TBD | TBD | |
| Adrenergic | α1A | > 1000 | TBD | TBD |
| α2A | > 1000 | TBD | TBD | |
| β1 | > 1000 | TBD | TBD | |
| Histamine | H1 | > 1000 | TBD | TBD |
| Muscarinic | M1 | > 1000 | TBD | TBD |
TBD: To Be Determined from accessible literature.
Experimental Protocols
The determination of the cross-reactivity of a compound like AVN-322 involves screening against a broad panel of receptors, ion channels, and enzymes. The standard method for this is the radioligand binding assay.
Radioligand Binding Assay for Receptor Cross-Reactivity
Objective: To determine the binding affinity (Ki) of AVN-322 for a variety of G-protein coupled receptors (GPCRs) and other targets to assess its selectivity.
Materials:
-
This compound
-
Cell membranes or recombinant cells expressing the target receptors
-
Specific radioligands for each target receptor (e.g., [³H]-LSD for 5-HT receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells or tissue. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
A fixed concentration of the specific radioligand (typically at or below its Kd value for the receptor).
-
A range of concentrations of the test compound (AVN-322) or a reference compound.
-
The cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining receptor cross-reactivity.
Caption: Simplified 5-HT6 receptor signaling pathways.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
Head-to-Head Comparison of 5-HT6 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the serotonin 6 (5-HT6) receptor has emerged as a compelling target for therapeutic intervention, particularly in the realm of cognitive disorders such as Alzheimer's disease and schizophrenia. A multitude of antagonists have been developed, each with distinct pharmacological profiles. This guide provides an objective, data-driven comparison of prominent 5-HT6 receptor antagonists, summarizing key performance data and detailing the experimental protocols used for their characterization.
Performance Comparison of 5-HT6R Antagonists
The efficacy and selectivity of 5-HT6 receptor antagonists are critical determinants of their therapeutic potential. The following tables provide a head-to-head comparison of key quantitative data for several prominent antagonists, including both clinically tested and preclinical research compounds.
Binding Affinity at the Human 5-HT6 Receptor
Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Common Synonyms | Ki (nM) at human 5-HT6R |
| Intepirdine | SB-742457, RVT-101 | ~0.25[1] |
| Idalopirdine | Lu AE58054, SGS-518 | 0.83[2] |
| Masupirdine | SUVN-502 | 2.04[3][4] |
| Cerlapirdine | SAM-531, PF-05212365 | Potent antagonist (specific Ki not readily available in searches)[5] |
| PRX-07034 | 4 - 8 | |
| AVN-322 | Data not available | |
| SB-271046 | ~0.12 (pKi = 9.09) | |
| SB-258585 | ~0.25 (pKi = 8.6) | |
| SB-399885 | ~0.08 (pKi = 9.11) | |
| Ro 04-6790 | 44.7 |
Selectivity Profile of Clinically Tested 5-HT6R Antagonists
Selectivity is crucial for minimizing off-target effects. This table presents the binding affinities (Ki in nM) of several antagonists at other relevant receptors. A higher Ki value indicates lower affinity and thus higher selectivity for the 5-HT6 receptor.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Adrenergic α1A Ki (nM) | Adrenergic α1B Ki (nM) |
| Intepirdine | 10[6] | >100-fold selectivity[1] | >100-fold selectivity[1] | >100-fold selectivity[1] |
| Idalopirdine | Moderate affinity[6] | Moderate affinity[6] | Potent affinity[6] | Potent affinity[6] |
| Masupirdine | >2448 (>1200-fold selectivity)[7] | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of 5-HT6 receptor antagonism and the methods used to study these compounds is essential for interpreting experimental data.
The diagram above illustrates the canonical Gs-coupled signaling pathway of the 5-HT6 receptor. Activation by serotonin leads to the production of cyclic AMP (cAMP), which in turn modulates neuronal activity. 5-HT6R antagonists block this activation.
This workflow outlines the key stages in the preclinical evaluation of a 5-HT6 receptor antagonist, from initial in vitro characterization of binding and functional activity to in vivo assessment of efficacy and pharmacokinetics.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize 5-HT6R antagonists.
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-LSD or a more selective radiolabeled antagonist like [125I]-SB-258585.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled 5-HT6R ligand (e.g., methiothepin or unlabeled SB-271046).
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
96-well Filter Plates: With GF/C or GF/B glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), assay buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Radioligand Addition: Add the radioligand at a concentration at or below its Kd value to all wells. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (typically 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the 5-HT-induced increase in intracellular cyclic AMP (cAMP), providing a measure of its functional potency (IC50 or pA2).
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT6 receptor.
-
5-HT (Serotonin): As the agonist.
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
Assay Buffer: Typically a HEPES-buffered saline solution containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
cAMP Detection Kit: A commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA technology.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add the serially diluted test compounds to the appropriate wells.
-
Agonist Stimulation: After a brief pre-incubation with the antagonist (e.g., 15-30 minutes), add 5-HT at a concentration that elicits a submaximal response (typically the EC80).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist. The IC50 value, representing the concentration of antagonist that inhibits 50% of the 5-HT-induced cAMP production, is determined using non-linear regression. The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
This comprehensive guide provides a foundation for understanding and comparing the key characteristics of prominent 5-HT6 receptor antagonists. The provided data and protocols are intended to aid researchers in the selection and evaluation of these compounds for their specific research and development needs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential beneficial effects of masupirdine (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AVN-322 Free Base Against the Standard of Care for Cognitive Deficits in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AVN-322, a novel 5-HT6 receptor antagonist, against the standard of care treatments for cognitive impairment in Alzheimer's disease and schizophrenia during the primary period of its clinical development (circa 2010-2015). The data presented is based on publicly available preclinical and phase I clinical trial information.
Executive Summary
AVN-322 is a potent and highly selective antagonist of the 5-HT6 receptor that demonstrated pro-cognitive effects in preclinical models. It was investigated as a potential treatment for Alzheimer's disease and schizophrenia. Phase I clinical trials showed that AVN-322 was well-tolerated. However, its clinical development was discontinued after Phase I. This guide benchmarks AVN-322 against established treatments and other 5-HT6 receptor antagonists that were in development during a similar timeframe.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| AVN-322 | 5-HT6 | Medium Picomolar Range[1] | High selectivity over other receptors[1] |
| Idalopirdine | 5-HT6 | 0.83 nM[2] | Potent and selective[2] |
| Latrepirdine | 5-HT6 | 26 nM[3] | Also targets H1, α-adrenergic, and other serotonin receptors[3][4] |
| Risperidone | D2, 5-HT2A | Nanomolar range | Broad receptor binding profile |
| Olanzapine | D2, 5-HT2A | Nanomolar range | Broad receptor binding profile |
Table 2: Preclinical Efficacy in Animal Models of Cognitive Impairment
| Compound | Animal Model | Efficacy |
| AVN-322 | Scopolamine-induced cognitive deficit | Significantly restored cognitive function[1][5] |
| MK-801-induced cognitive deficit | Significantly restored cognitive function[1][5] | |
| Donepezil | Various models | Improves performance in cognitive tasks |
| Memantine | Various models | Improves cognitive function[6][7][8] |
| Risperidone | Aβ1-42-induced cognitive impairment | Ameliorated cognitive and synaptic impairments[9] |
| Olanzapine | Preclinical models | Shows signs of cognition-enhancing capabilities[10] |
Table 3: Phase I Clinical Trial Data
| Compound | Key Findings |
| AVN-322 | Well tolerated in a wide range of doses; no adverse events observed[11][12] |
| Idalopirdine | Safe and well tolerated |
| Latrepirdine | Well tolerated at doses up to 20 mg TID |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Novel Object Recognition (NOR) Test
-
Objective: To assess learning and memory in rodents.
-
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.
-
Familiarization Phase: The animal is placed back in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a defined interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates that the animal remembers the familiar object.
-
Scopolamine- and MK-801-Induced Cognitive Deficit Models
-
Objective: To induce a temporary cognitive deficit in rodents to test the efficacy of pro-cognitive drugs.
-
Methodology:
-
Drug Administration: Animals are administered either scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) to induce cognitive impairment.
-
Test Compound Administration: The test compound (e.g., AVN-322) is administered before or after the inducing agent.
-
Behavioral Testing: The animals' cognitive performance is assessed using tasks such as the Novel Object Recognition test, Y-maze, or Morris water maze. An improvement in performance in the group treated with the test compound compared to the vehicle group indicates a reversal of the cognitive deficit.
-
Mandatory Visualization
Caption: 5-HT6 Receptor Signaling and the Action of AVN-322.
Caption: Workflow for Preclinical Efficacy Testing.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Cognition-enhancing and anxiolytic effects of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. researchgate.net [researchgate.net]
- 9. Risperidone ameliorated Aβ1-42-induced cognitive and hippocampal synaptic impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 12. | BioWorld [bioworld.com]
AVN-322: A Comparative Analysis of its Selectivity for the 5-HT6 Receptor
For Immediate Release
Hallandale Beach, FL – AVN-322, a novel small molecule developed by Avineuro Pharmaceuticals, has demonstrated exceptional selectivity as a potent antagonist for the serotonin 6 (5-HT6) receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease. Preclinical data highlight the compound's superior selectivity profile compared to other serotonin receptor subtypes, positioning it as a promising candidate for further clinical investigation.
This guide provides a comparative analysis of AVN-322's binding affinity for the 5-HT6 receptor versus other serotonin receptors, supported by available preclinical data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel central nervous system agents.
High-Affinity and Selective Binding to the 5-HT6 Receptor
AVN-322 is distinguished by its high binding affinity for the 5-HT6 receptor, reportedly in the picomolar range.[1][2] This potent interaction is crucial for its therapeutic potential. More significantly, AVN-322 exhibits a remarkable selectivity index over other serotonin receptors, minimizing the potential for off-target effects that can lead to undesirable side effects.
While specific quantitative data from a comprehensive receptor panel screening for AVN-322 is not publicly available in detail, a study on the closely related compound AVN-492, also a highly selective 5-HT6R antagonist, provides a strong indication of the selectivity profile that can be expected. In this study, the compound's affinity for the 5-HT6 receptor (Ki = 91 pM) was over 1800-fold higher than its affinity for the next closest serotonin receptor subtype, the 5-HT2B receptor (Ki = 170 nM). This substantial difference underscores the high degree of selectivity achieved in this class of compounds.
Based on available information, the selectivity profile for AVN-322 is summarized below. It is important to note that the precise Ki values for AVN-322 against a full panel of serotonin receptors are not detailed in the currently accessible scientific literature. The table reflects the qualitative descriptions of its high selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT6R |
| 5-HT6 | Picomolar range | Primary Target |
| 5-HT1A | Low Affinity | High |
| 5-HT2A | Low Affinity | High |
| 5-HT2C | Low Affinity | High |
| 5-HT7 | Low Affinity | High |
| Other 5-HT Subtypes | Low Affinity | High |
Experimental Protocols
The determination of binding affinities for compounds like AVN-322 typically involves standardized in vitro pharmacological assays. The following methodologies are representative of the experimental protocols used to assess receptor selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor and other serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Clonal cell lines (e.g., HEK293) stably expressing the human recombinant serotonin receptor of interest (e.g., 5-HT6, 5-HT1A, 5-HT2A, etc.) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated in a buffer solution containing a specific radioligand for the target receptor (e.g., [3H]-LSD for the 5-HT6 receptor) and varying concentrations of the test compound (AVN-322).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
References
Choosing AVN-322 Free Base: A Comparative Guide for Neurodegeneration Research
For researchers and drug development professionals navigating the landscape of serotonergic modulators for neurodegenerative and psychiatric disorders, the selection of a lead compound is a critical decision. This guide provides an objective comparison of AVN-322 free base, a potent and selective 5-HT6 receptor antagonist, with other compounds that have been evaluated for similar indications, namely intepirdine and idalopirdine. The comparison is based on available preclinical data to assist in making an informed choice for research and development programs.
AVN-322 is a novel, orally bioavailable small molecule that acts as a highly selective antagonist for the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2] This receptor is predominantly expressed in brain regions crucial for cognition and memory, making it a compelling target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[1][2] While the clinical development of AVN-322 was discontinued after Phase I trials, its preclinical profile presents several advantages over other 5-HT6 receptor antagonists.[1]
Mechanism of Action: The Role of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). Antagonism of this receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, both of which are compromised in neurodegenerative diseases. This modulation of key neurotransmitter systems is believed to be the underlying mechanism for the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Comparative Analysis of Preclinical Data
The decision to advance a compound often rests on its performance in key preclinical assays. Here, we compare AVN-322 to intepirdine and idalopirdine based on their in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Potency and Selectivity
A desirable characteristic for a drug candidate is high affinity for its intended target and low affinity for off-target receptors, which can lead to unwanted side effects. AVN-322 has been reported to have a high binding affinity for the 5-HT6 receptor, in the medium picomolar range.[1] This is comparable to or exceeds the potency of both intepirdine and idalopirdine. Furthermore, AVN-322 is described as having a substantially better selectivity index than other reference drug candidates that were in clinical studies.[1]
| Compound | Target | Ki (nM) | Selectivity |
| AVN-322 | 5-HT6 | ~0.1 (picomolar range) (estimated) | High |
| Intepirdine (SB-742457) | 5-HT6 | 0.23 | >100-fold vs other receptors[3] |
| Idalopirdine (Lu AE58054) | 5-HT6 | 0.83[3][4] | >50-fold vs other receptors[5] |
Table 1: In Vitro Potency and Selectivity. Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Pharmacokinetic Properties
An optimal pharmacokinetic profile is crucial for a drug's success, ensuring it reaches its target in the brain at therapeutic concentrations with a suitable dosing regimen. AVN-322 demonstrated high oral bioavailability and favorable blood-brain barrier penetration in preclinical studies.[1][2] While specific quantitative data for a direct comparison is limited in the public domain, the qualitative descriptions suggest a promising profile for CNS drug development.
| Compound | Species | Oral Bioavailability (F%) | Brain Penetration |
| AVN-322 | Rodents | High [1][2] | Favorable [1][2] |
| Intepirdine | Not Specified | Data not available | Effective brain penetration |
| Idalopirdine | Rat | Data not available | Readily crosses the BBB |
Table 2: Comparative Pharmacokinetic Properties.
In Vivo Efficacy in Cognitive Impairment Models
The ultimate preclinical validation for a pro-cognitive drug is its ability to reverse memory deficits in animal models. AVN-322 was shown to significantly restore cognitive dysfunction induced by both scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist).[1] This suggests that AVN-322 can ameliorate memory deficits mediated by disruptions in both the cholinergic and glutamatergic systems, which is highly relevant to the pathology of Alzheimer's disease.
| Compound | Model | Efficacy |
| AVN-322 | Scopolamine-induced deficit | Significant restoration of cognitive function [1] |
| MK-801-induced deficit | Significant restoration of cognitive function [1] | |
| Intepirdine | Scopolamine-induced deficit | Reverses learning deficits[6] |
| Idalopirdine | Scopolamine-induced deficit | Improves cognitive deficits |
Table 3: In Vivo Efficacy in Animal Models of Cognitive Impairment.
Rationale for Choosing this compound
Based on the available preclinical data, several factors support the selection of this compound for further investigation over other compounds like intepirdine and idalopirdine.
The primary advantages of AVN-322 appear to be its high potency and superior selectivity. A highly selective compound is less likely to interact with other receptors, which can translate to a better safety profile with fewer side effects. The demonstrated efficacy in reversing cognitive deficits induced by both cholinergic and glutamatergic antagonists suggests a robust mechanism of action that could be beneficial in the complex pathology of neurodegenerative diseases. While intepirdine and idalopirdine showed initial promise, their failure in late-stage clinical trials, despite having similar mechanisms of action, underscores the importance of subtle differences in pharmacological profiles. The superior selectivity of AVN-322 may be a key differentiator that could have led to a different clinical outcome.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay for 5-HT6 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intepirdine | ALZFORUM [alzforum.org]
A Comparative Review of 5-HT6 Receptor Antagonists for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 receptor (5-HT6R) has emerged as a compelling target in the pursuit of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Located almost exclusively in the central nervous system, particularly in brain regions integral to learning and memory, the 5-HT6R modulates multiple neurotransmitter systems.[4][5] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive performance in a variety of preclinical models.[6][7] This guide provides a comparative analysis of several prominent 5-HT6R antagonists, presenting key experimental data on their binding affinity, selectivity, pharmacokinetic properties, and in vivo efficacy to aid researchers in the selection and development of next-generation cognitive enhancers.
Performance Comparison of 5-HT6R Antagonists
The following tables summarize the quantitative data for a selection of 5-HT6R antagonists, facilitating a direct comparison of their pharmacological profiles.
Table 1: Binding Affinity (Ki) and Selectivity of 5-HT6R Antagonists
| Compound | 5-HT6R Ki (nM) | Selectivity (Fold difference in Ki) | |||
| 5-HT1A | 5-HT1B | 5-HT2A | D2 | ||
| Idalopirdine (Lu AE58054) | 0.83[8][9] | >400[9] | >400[9] | ~100[9] | >1000 |
| Intepirdine (SB-742457) | 0.23[10] | >100 | >100 | >100 | >100 |
| AVN-211 (Avisetron) | 1.09[11] | >5000[11] | >5000[11] | >5000[11] | >5000[11] |
| PRX-07034 | 4-8[12] | >100 | ~15-30[12] | >100 | ~9-18[12] |
| SB-271046 | ~1[13] | ~20-50[13] | ~20-50[13] | ~20-50[13] | ~20-50[13] |
| Compound 2 (phenoxyalkyltriazine derivative) | 6[14][15] | Submicromolar[14][15] | - | Submicromolar[14][15] | >1000[14][15] |
| Compound 3 (phenoxyalkyltriazine derivative) | 21[14][15] | Micromolar[14][15] | - | Micromolar[14][15] | >1000[14][15] |
Table 2: Pharmacokinetic Properties of Selected 5-HT6R Antagonists
| Compound | Half-life (t1/2) | Oral Bioavailability | Brain Penetration |
| Idalopirdine (Lu AE58054) | ~16-20 h (human) | Good | Yes |
| Intepirdine (SB-742457) | ~25 h (human) | Good | Yes |
| AVN-211 (Avisetron) | Favorable profile in vivo[16] | Good[16] | Yes[16] |
| PRX-07034 | - | - | Similar to other 5-HT6 antagonists[4] |
| SB-271046 | - | Poor[9] | Poor[9] |
Table 3: In Vivo Efficacy in Preclinical and Clinical Studies
| Compound | Animal Model / Clinical Trial Phase | Key Findings |
| Idalopirdine (Lu AE58054) | Phase 2 (LADDER study) | Showed some improvement in cognitive function in patients with moderate Alzheimer's disease on donepezil. |
| Phase 3 | Failed to demonstrate a statistically significant impact on cognition as an adjunct to cholinesterase inhibitors.[2] | |
| Intepirdine (SB-742457) | Preclinical | Reversed scopolamine-induced cognitive deficits.[5] |
| Phase 2 | Showed some preliminary efficacy in mild-to-moderate Alzheimer's disease.[17] | |
| Phase 3 | Failed to meet primary endpoints in patients with mild-to-moderate Alzheimer's disease.[2] | |
| AVN-211 (Avisetron) | Preclinical | Demonstrated procognitive effects superior to other 5-HT6R antagonists in passive avoidance and Morris water maze tests.[4] Also showed anxiolytic properties.[18] |
| Phase 2 (Schizophrenia) | Showed positive effects on cognition.[4] | |
| PRX-07034 | Preclinical | Enhanced delayed spontaneous alternation and strategy switching in rats, indicating improved working memory and cognitive flexibility.[4][12] |
| SUVN-502 | Phase 2 | Did not show a statistically significant difference from placebo on the primary cognitive endpoint in patients with moderate Alzheimer's disease.[2] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind, controlled phase II study of a 5-HT6 receptor antagonist, SB-742457, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avineuro.ru [avineuro.ru]
Safety Operating Guide
Safe Disposal of AVN-322 Free Base: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals should adhere to the following procedures for the proper disposal of AVN-322 free base. This document provides a procedural, step-by-step plan to ensure the safe handling and disposal of this research chemical.
AVN-322 is an orally active and selective 5-HT6 receptor antagonist used in the research of central nervous system disorders.[1][2] While some suppliers may ship AVN-322 as a non-hazardous chemical, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious approach to its disposal.[3][4] Therefore, it is recommended to manage this compound as a chemical waste product and consult your institution's Environmental Health and Safety (EHS) department for final disposal.
Immediate Safety and Handling
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of AVN-322.
| Property | Value |
| Chemical Formula | C17H19N5O2S |
| Molecular Weight | 393.89 g/mol [1][3] |
| CAS Number | 1194574-33-8 (free base)[5] |
| Appearance | Solid (form not specified) |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Identification and Classification :
-
Treat this compound as a chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[6] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[7][8]
-
Consult your institution's EHS department for a definitive waste classification.
-
-
Waste Segregation and Storage :
-
Store AVN-322 waste in a designated and properly labeled waste container.
-
The container must be chemically compatible with the compound and have a secure, leak-proof closure.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure that incompatible chemicals are not stored together.[9]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS department) and the full chemical name: "this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Empty Container Disposal :
-
For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as chemical waste.
-
After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, as appropriate.
-
Experimental Workflow for Disposal
References
- 1. vumc.org [vumc.org]
- 2. sfasu.edu [sfasu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling AVN-322 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AVN-322 free base, a potent and selective 5-HT6 receptor antagonist investigated for its potential in treating cognitive disorders. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a research chemical with specific health hazards. The following personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | Prevents inhalation of dust or aerosols. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is necessary to minimize risk during the handling and use of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable[1].
Solution Preparation
Note: Specific solubility data for this compound in various solvents is not extensively published. Preliminary in-house solubility testing is recommended.
-
Solvent Selection: Based on the intended application (e.g., in vitro assays), select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of similar compounds.
-
Weighing: Accurately weigh the desired amount of this compound in a chemical fume hood.
-
Dissolution: In a fume hood, add the selected solvent to the weighed compound. Gentle vortexing or sonication may be required to achieve complete dissolution.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in amber vials to protect from light[2].
Experimental Workflow
The following diagram outlines the general workflow for handling this compound from receipt to waste disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Decontamination
-
Surfaces: Wipe down all work surfaces with a suitable laboratory disinfectant or a 70% ethanol solution.
-
Equipment: Clean all contaminated equipment according to standard laboratory procedures for hazardous chemical waste.
Waste Disposal
-
Solid Waste: Collect unused this compound and any contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing AVN-322 in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for pharmaceutical waste.
Signaling Pathway and Experimental Logic
AVN-322 is a selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor[3][4][5][6]. Blockade of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes. The diagram below illustrates the logical relationship in the proposed mechanism of action for cognitive enhancement.
References
- 1. medkoo.com [medkoo.com]
- 2. AVN-322 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AVN-322 - Wikipedia [en.wikipedia.org]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
